molecular formula C9H15NO4 B15176972 trans-4-Hydroxy-1-(1-oxobutyl)-L-proline CAS No. 85482-86-6

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Cat. No.: B15176972
CAS No.: 85482-86-6
M. Wt: 201.22 g/mol
InChI Key: POHGHGLKBPAVNJ-RQJHMYQMSA-N
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Description

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (CAS 85482-86-6) is a proline derivative with significant application in pharmaceutical and biochemical research. This compound, with the molecular formula C9H15NO4 and a molecular weight of 201.220 g/mol, is primarily utilized as a critical standard in analytical method development . It can be effectively separated and analyzed using reverse-phase (RP) HPLC methods, for instance on Newcrom R1 columns, with mobile phases containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for Mass-Spec compatible applications) . This makes it invaluable for pharmacokinetic studies and the preparative isolation of impurities . The broader class of trans-4-hydroxy-L-proline compounds, to which this reagent is related, serves as valuable chiral building blocks for the organic synthesis of a wide array of pharmaceuticals . These include glutamic acid analogs, kainoid analogs, arginine analogs, pipecolic acid derivatives, and important pharmacophores like carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors . Furthermore, related hydroxyproline isomers are known to play crucial roles in regulating cellular processes, including transitional pluripotency and the function of cancer stem-like cells, highlighting the importance of such compounds in cutting-edge biological research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

85482-86-6

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(2S,4R)-1-butanoyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-2-3-8(12)10-5-6(11)4-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

POHGHGLKBPAVNJ-RQJHMYQMSA-N

Isomeric SMILES

CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Hydroxy-L-proline: From Microbial Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

A Note on the Subject: This guide focuses on trans-4-Hydroxy-L-proline (Hyp), a compound of immense scientific and industrial importance. The initial query for "trans-4-Hydroxy-1-(1-oxobutyl)-L-proline" yielded minimal specific data, suggesting a potential misnomer for the far more prevalent and foundational molecule. This document therefore provides a comprehensive technical exploration of the parent compound, trans-4-Hydroxy-L-proline, which serves as the critical starting point for any subsequent N-acylated derivatives.

Introduction: The Understated Importance of a Hydroxylated Imino Acid

trans-4-Hydroxy-L-proline, a hydroxylated, non-essential imino acid, is a cornerstone of structural biology and a versatile chiral building block in synthetic chemistry.[1] While deceptively simple in structure, its influence is profound. In nature, it is a critical component of collagen, the most abundant protein in mammals, where it is essential for the stability of the iconic triple-helix structure.[2] Beyond its structural role, Hyp has emerged as a high-value target for industrial biotechnology and a crucial intermediate for the synthesis of complex pharmaceuticals, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[3][4]

Traditionally, Hyp was produced through the harsh acid hydrolysis of animal collagen, a method fraught with environmental concerns and low productivity.[3] Modern advancements in metabolic engineering have revolutionized its production, enabling sustainable, high-titer fermentation in microbial cell factories. This guide provides an in-depth analysis of the chemical properties, state-of-the-art microbial synthesis protocols, biological significance, and diverse applications of trans-4-Hydroxy-L-proline, offering a holistic view for professionals in drug development and biochemical research.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. trans-4-Hydroxy-L-proline is a white, crystalline solid with a distinct stereochemistry—(2S,4R)—that dictates its biological function and its utility as a chiral synthon.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₃[2][5]
Molecular Weight 131.13 g/mol [2]
CAS Number 51-35-4[1][5]
Appearance White to colorless crystalline powder/solid[5][6]
Melting Point 273-274 °C (with decomposition)[2][5][6]
Solubility Highly soluble in water (357.8 g/L at 20°C); sparingly in ethanol.[6]
Optical Activity [α]²⁰/D: -74° to -77° (c=1-5 in H₂O)[5][7]
pKa pKa₁: 1.82 (carboxyl), pKa₂: 9.66 (amino) (at 25°C)[PubChem]
SMILES O[C@@H]1CNC(O)=O[1][5]
InChI Key PMMYEEVYMWASQN-DMTCNVIQSA-N[1][5]
Spectroscopic Profile: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and purity of Hyp. Data from the Biological Magnetic Resonance Bank (BMRB) provides a detailed reference.[8]

  • ¹H-NMR (D₂O, 600 MHz): Key chemical shifts include protons at the C2, C3, C4, and C5 positions of the pyrrolidine ring, providing a clear signature of the trans configuration.

  • ¹³C-NMR (D₂O, 150 MHz): Resonances for the five carbon atoms, including the distinct shifts for the carboxyl carbon (~177 ppm), the hydroxylated carbon (C4, ~73 ppm), and the nitrogen-bearing carbons (C2 and C5, ~63 and ~56 ppm respectively), confirm the core structure.[8]

A standard protocol for NMR analysis involves dissolving the sample in deuterium oxide (D₂O) at a concentration of approximately 100 mM for robust signal acquisition.[8]

Part 2: Synthesis & Manufacturing: A Shift from Extraction to Bio-fabrication

The manufacturing of Hyp has undergone a critical evolution from inefficient, environmentally taxing extraction to precise, scalable microbial fermentation. This shift is a testament to the power of synthetic biology and metabolic engineering.

The Inefficiency of Traditional Methods

Historically, Hyp was produced by the acidic hydrolysis of collagen from animal sources like gelatin. This process suffers from significant drawbacks, including high energy consumption, the use of harsh acids, complex purification steps, and substantial environmental pollution, making it unsustainable for modern pharmaceutical and industrial demands.[3]

Modern Microbial Fermentation: A Sustainable Alternative

The preferred contemporary method is the whole-cell biocatalytic conversion of L-proline or the de novo synthesis from simple carbon sources like glucose using engineered microorganisms, primarily Escherichia coli and Corynebacterium glutamicum.[9][10] This approach offers higher yields, greater purity, and a significantly improved environmental footprint.

The core of this process is the introduction and optimization of a key enzyme: L-proline-4-hydroxylase (P4H) . This enzyme, often sourced from organisms like Dactylosporangium sp., catalyzes the stereospecific hydroxylation of L-proline to trans-4-Hydroxy-L-proline.[11][12][13]

Causality Behind the System: The enzymatic reaction is not isolated; it is a dioxygenase reaction requiring specific co-substrates and cofactors for activity. The process is critically dependent on:

  • α-ketoglutarate (α-KG): Acts as a co-substrate, being decarboxylated to succinate during the reaction.

  • Divalent Iron (Fe²⁺): A crucial cofactor bound in the enzyme's active site that facilitates the activation of molecular oxygen.[10]

  • L-ascorbic acid (Vitamin C): Often added to the reaction medium to maintain the iron cofactor in its reduced, active Fe²⁺ state.[12][14]

  • Molecular Oxygen (O₂): The source of the hydroxyl group.

Microbial_Synthesis_Pathway Glucose Glucose TCA_Cycle TCA Cycle Glucose->TCA_Cycle aKG α-Ketoglutarate TCA_Cycle->aKG Metabolic Flux Glutamate Glutamate Proline L-Proline Glutamate->Proline Proline Biosynthesis (proBA genes) P4H Proline-4-Hydroxylase (P4H) (Engineered Expression) Proline->P4H Hyp trans-4-Hydroxy-L-proline P4H->Hyp Hydroxylation Cofactors Cofactors: O₂, Fe²⁺, Ascorbate Cofactors->P4H aKG->Glutamate aKG->P4H

Caption: Microbial synthesis of Hyp from glucose via metabolic engineering.

Experimental Protocol: Shake-Flask Scale Production

This protocol outlines a generalized, self-validating procedure for producing Hyp using an engineered E. coli strain expressing a P4H enzyme.

1. Strain and Media Preparation:

  • Strain: E. coli BL21(DE3) transformed with a plasmid containing the P4H gene under an inducible promoter (e.g., T7).
  • Seed Culture Medium (LB): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Autoclave and add appropriate antibiotic.
  • Fermentation Medium (Initial): 10 g/L Glucose, 15 g/L Tryptone, 3 g/L K₂HPO₄, 1 g/L MgSO₄, 0.015 g/L CaCl₂, 0.8 g/L FeSO₄·7H₂O, 2 mmol/L L-ascorbic acid. Adjust initial pH to 7.0.[10]

2. Inoculation and Growth:

  • Inoculate a single colony of the recombinant strain into 5 mL of LB medium with antibiotic. Incubate overnight at 37°C with shaking (200 rpm).
  • Transfer the seed culture into a 300 mL flask containing 30 mL of fermentation medium to achieve a 2-3% inoculum volume.
  • Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8. This ensures the culture is in the exponential growth phase and metabolically active for induction.[10]

3. Induction and Biotransformation:

  • Reduce the temperature to 30°C. This lower temperature often improves soluble protein expression and reduces the formation of inclusion bodies.
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mmol/L.
  • Continue incubation for 12-24 hours. During this phase, the expressed P4H enzyme converts endogenous or supplemented L-proline into Hyp.[10]

4. Product Quantification (HPLC Analysis):

  • Harvest the fermentation broth by centrifugation (12,000 rpm, 2 min) to separate the supernatant.
  • Prepare the sample by filtering the supernatant through a 0.45 µm membrane.
  • Chromatographic Conditions: [15]
  • System: HPLC with a UV or diode array detector.
  • Column: C18 reverse-phase (e.g., 3.9 mm x 15 cm, 4 µm).
  • Mobile Phase: Isocratic elution with 20 mM sodium acetate buffer (pH 6.5) containing 36% isopropyl alcohol and 3% acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Detection: 210 nm.
  • Quantify the Hyp concentration by comparing the peak area to a standard curve generated with known concentrations of pure trans-4-Hydroxy-L-proline.[15]

Part 3: Biological Significance and Mechanism of Action

In mammals, Hyp is not incorporated into proteins during translation. Instead, it is formed via the post-translational modification of proline residues already incorporated into procollagen chains.[16]

Biological_Role cluster_synthesis Collagen Synthesis (in ER) cluster_catabolism Catabolism (in Mitochondria/Peroxisome) Procollagen Procollagen Chain (with Proline residues) P4H_mammalian Prolyl-4-Hydroxylase Procollagen->P4H_mammalian Hydroxylated_Procollagen Hydroxylated Procollagen Chain P4H_mammalian->Hydroxylated_Procollagen Hydroxylation Cofactors O₂, Fe²⁺, Ascorbate, α-Ketoglutarate Cofactors->P4H_mammalian Triple_Helix Stable Collagen Triple Helix Hydroxylated_Procollagen->Triple_Helix Assembly Hyp Free trans-4-Hydroxy-L-proline Glyoxylate Glyoxylate Hyp->Glyoxylate Degradation (multi-step) Glycine Glycine Glyoxylate->Glycine Transamination

Caption: Key biological pathways involving trans-4-Hydroxy-L-proline.

This hydroxylation, catalyzed by the enzyme prolyl-4-hydroxylase, introduces a hydroxyl group that is crucial for forming hydrogen bonds between the procollagen chains. These inter-chain hydrogen bonds are the primary reason for the exceptional thermal stability of the collagen triple helix. Without sufficient Hyp, collagen is unstable at body temperature, leading to diseases like scurvy, which is caused by a deficiency in the essential P4H cofactor, vitamin C.

Free Hyp in the body is derived from the degradation of collagen. It is primarily catabolized in the kidneys and liver, where it is converted through a series of enzymatic steps into glyoxylate and subsequently into glycine. Therefore, urinary and serum levels of Hyp can serve as diagnostic markers for bone turnover and collagen metabolism.[6]

Part 4: Applications in Drug Development and Research

The rigid, stereochemically defined structure of Hyp makes it an exceptionally valuable chiral building block for organic synthesis.

  • Pharmaceutical Synthesis: Hyp serves as a versatile starting material for creating complex molecules. Its inherent chirality is transferred to the final product, which is critical for drug efficacy and safety. Notable applications include the synthesis of:

    • Carbapenem Antibiotics: Broad-spectrum beta-lactam antibiotics.[3]

    • ACE Inhibitors: A class of drugs used to treat hypertension and congestive heart failure.[4]

    • Neuroexcitatory Kainoids: Analogs of kainic acid used in neuroscience research to study glutamate receptors.[7]

    • Antifungal Echinocandins: A class of antifungal drugs.[1]

  • Cosmetics and Skincare: Due to its integral role in collagen stability and its moisturizing properties, Hyp is incorporated into high-end skincare products to improve skin hydration, elasticity, and promote wound healing.[13]

  • Biochemical Research: It is used extensively in peptide synthesis to create modified peptides that can probe protein structure and function.[5] It is also a key metabolite studied in the context of diseases involving collagen degradation, such as osteoarthritis and liver fibrosis.[6]

Part 5: Safety and Handling

According to safety data sheets (SDS), trans-4-Hydroxy-L-proline is not classified as a hazardous substance.[6] However, standard laboratory best practices should always be observed.

  • Handling: Wear suitable protective clothing, gloves, and eye/face protection. Avoid generating dust, as inhalation may cause respiratory irritation.[6]

  • First Aid:

    • Eyes: In case of contact, rinse immediately with plenty of water and seek medical advice.[6]

    • Skin: Avoid contact. If contact occurs, wash with soap and water.

    • Ingestion: Not considered harmful by ingestion in an occupational setting, but not intended for consumption.

  • Storage: Store in a cool, dry place below +30°C in a well-sealed container, protected from light and moisture.[7]

Conclusion

trans-4-Hydroxy-L-proline is a molecule that bridges the worlds of structural biology, metabolic engineering, and pharmaceutical chemistry. Its journey from a component of collagen extracted via harsh chemical methods to a high-purity product of green, sustainable microbial fermentation exemplifies the progress in modern biotechnology. For researchers and drug development professionals, a deep understanding of its properties, synthesis, and biological roles is essential for leveraging its full potential as a chiral building block for next-generation therapeutics and as a key biomarker in metabolic research.

References

  • Yi, Y., Sheng, H., Li, Z., & Ye, Q. (2014). Biosynthesis of trans-4-hydroxyproline by recombinant strains of Corynebacterium glutamicum and Escherichia coli. BMC Biotechnology, 14, 44. [Link]

  • Chen, N., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories, 20(1), 87. [Link]

  • Google Patents. (1995). Process for producing trans-4-hydroxy-l-proline. EP0641862A2.
  • Lange, R., & Mályusz, M. (2007). An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. Journal of Chromatography B, 855(2), 279-282. [Link]

  • Wang, Y., et al. (2025). Construction of Trans-4-hydroxy-L-proline-producing Escherichia coli and Optimization of Fermentation Conditions. MDPI. [Link]

  • Chen, N., et al. (2020). Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase. Microbial Biotechnology, 13(4), 1217-1226. [Link]

  • Lee, J., et al. (2017). Identification of Trans-4-Hydroxy-L-Proline as a Compatible Solute and Its Biosynthesis and Molecular Characterization in Halobacillus halophilus. Frontiers in Microbiology, 8, 2038. [Link]

  • ChemBK. (2022). trans-4-Hydroxy-L-proline. [Link]

  • Biological Magnetic Resonance Bank. bmse000966 Trans 4 Hydroxy-L-proline. [Link]

  • ResearchGate. 1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. [Link]

  • ACS Publications. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. [Link]

  • Frontiers in Microbiology. (2017). Identification of Trans-4-Hydroxy-L-Proline as a Compatible Solute and Its Biosynthesis and Molecular Characterization in Halobacillus halophilus. [Link]

  • ResearchGate. RP-HPLC analysis of the product formed by human BDH2 protein. [Link]

  • UAB Metabolomics Training Course. (2015). Advanced NMR: Metabolite ID by NMR. [Link]

  • Journal of Preventive Medicine and Public Health. (2000). Determination of Free 4-hydroxyproline with Dansylchloride by HPLC in Human Urine. [Link]

  • Google Patents. (2021). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. CN112194606A.
  • PubChem. L-Hydroxyproline. [Link]

  • NMR Metabolomics Analysis. (2017). [Link]

  • bioRxiv. (2021). The Stickland fermentation precursor trans-4-hydroxyproline differentially impacts the metabolism of Clostridioides difficile and commensal Clostridia. [Link]

  • ScienceDirect. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. [Link]

  • China National GeneBank DataBase. Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. [Link]

  • Shibasaki, T., et al. (2000). Microbial Proline 4-Hydroxylase Screening and Gene Cloning. Applied and Environmental Microbiology, 66(5), 1878-1883. [Link]

  • Roche Diagnostics. (2019). Characterization and prediction of positional 4-hydroxyproline and sulfotyrosine, two post-translational modifications that can occur at substantial levels in CHO cells-expressed biotherapeutics. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N-acylated Hydroxyproline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acylated derivatives of hydroxyproline represent a versatile class of molecules with a growing portfolio of significant biological activities. Arising from the structural modification of a key amino acid in collagen, these compounds leverage enhanced lipophilicity and modified steric profiles to interact with novel biological targets. This guide synthesizes current research to provide an in-depth exploration of their diverse pharmacological roles, including dermatological applications in wound healing and anti-aging, as well as emerging evidence for their potential as anticancer and antimicrobial agents. We delve into the structure-activity relationships that govern their efficacy and provide detailed, field-tested protocols for evaluating their biological effects. This document serves as a critical resource for researchers and drug development professionals aiming to harness the therapeutic potential of N-acylated hydroxyproline derivatives.

Introduction: The Rationale for N-Acylating Hydroxyproline

Hydroxyproline (Hyp) is a non-essential amino acid most recognized for its critical role in the structural stability of collagen, the most abundant protein in mammals.[1] Within the repeating Gly-X-Y amino acid sequence of collagen, post-translationally hydroxylated proline residues in the Y position are crucial for stabilizing the iconic triple helix structure through stereoelectronic effects and hydrogen bonding.[1][2] While the importance of free L-hydroxyproline and its dipeptide, prolyl-hydroxyproline (Pro-Hyp), in promoting fibroblast activity and collagen synthesis during wound healing is well-documented, the parent amino acid itself has limited bioavailability and a restricted range of biological actions.[3][4]

N-acylation—the attachment of an acyl group (a group derived from a carboxylic acid) to the nitrogen atom of the pyrrolidine ring—fundamentally alters the physicochemical properties of the hydroxyproline scaffold. This modification introduces a lipophilic tail, transforming the hydrophilic amino acid into an amphipathic molecule. This strategic chemical alteration is underpinned by several key objectives:

  • Enhanced Bioavailability: Increasing lipophilicity can improve the ability of the molecule to cross biological membranes, such as the stratum corneum of the skin or cellular membranes, thereby increasing its access to intracellular targets.

  • Novel Biological Targets: The addition of an acyl chain creates a new molecular entity with a different size, shape, and electronic distribution, allowing it to interact with biological targets not recognized by native hydroxyproline.

  • Modulation of Activity: The length and saturation of the acyl chain can be systematically varied to fine-tune the biological activity, allowing for the optimization of potency and selectivity. This is a common strategy in medicinal chemistry to enhance the efficacy of antimicrobial peptides and other therapeutic agents.[5][6]

This guide will explore the diverse biological activities that have been unlocked through the N-acylation of hydroxyproline, from established dermatological applications to promising new frontiers in oncology and infectious disease.

Key Biological Activities and Mechanisms

Dermatological Applications: Wound Healing and Anti-Aging

The most well-characterized activities of N-acylated hydroxyproline derivatives are in dermatology. These compounds act through multi-faceted mechanisms to improve skin health, barrier function, and repair.

  • Wound Healing and Skin Barrier Repair: N-acetyl-L-hydroxyproline (NAHP) has been utilized in the treatment of skin ulcers.[7][8] Its mechanism extends beyond the general role of hydroxyproline in collagen synthesis. Studies have shown that NAHP significantly increases the synthesis of ceramides, essential lipid molecules for maintaining the skin's barrier function, by upregulating the expression of serine palmitoyltransferase (SPTLC1).[7] In clinical settings, topical application of NAHP prevented increases in transepidermal water loss (TEWL) and alleviated pruritus (itching) in subjects with mild atopic dermatitis, demonstrating its direct impact on improving skin barrier integrity.[7]

  • Anti-Aging and Anti-Glycation: A critical factor in skin aging is the formation of advanced glycation end-products (AGEs), which occurs when sugars react non-enzymatically with proteins like collagen.[9] This process leads to protein cross-linking, dermal stiffening, and a loss of skin elasticity. NAHP has demonstrated potent anti-glycation properties. In vitro studies have shown that NAHP dose-dependently inhibits the formation of AGEs and prevents the subsequent loss of contractile forces in fibroblast-populated collagen lattices.[9] Ex vivo experiments on human skin explants confirmed that NAHP treatment significantly reduces AGE accumulation, positioning it as a promising active ingredient in anti-aging cosmeceuticals.[9]

Emerging Anticancer Activity

While research is in earlier stages, evidence suggests that modifying the hydroxyproline scaffold can impart cytotoxic activity against cancer cells. The broader class of N-acyl hydrazones, which share the N-acyl structural motif, has shown significant promise as anticancer agents, exhibiting selective toxicity against cancer cell lines while sparing normal cells.[10][11][12]

The proposed mechanisms for related compounds often involve the induction of apoptosis and cell cycle arrest.[13] For instance, silver(I) complexes with proline and hydroxyproline have demonstrated strong cytotoxic effects against MDA-MB-231 (breast cancer) and Jurkat (T-cell leukemia) cell lines, with greater selectivity than the conventional chemotherapy drug cisplatin in some cases.[14] While not N-acylated, these findings highlight that the proline/hydroxyproline ring can serve as a scaffold for potent anticancer compounds. The N-acylation of hydroxyproline could enhance cellular uptake and interaction with intracellular targets, such as histone deacetylases (HDACs) or tubulin, which are common targets for anticancer drugs.[11][15]

Antimicrobial Potential

Acylation is a known strategy to enhance the efficacy of antimicrobial peptides, particularly against Gram-positive bacteria.[5] The addition of a lipid moiety can improve the peptide's ability to interact with and disrupt the bacterial cell membrane. While direct studies on N-acylated hydroxyproline monomers are sparse, research on proline-rich antimicrobial peptides (PrAMPs) offers valuable insights. Substituting proline with hydroxyproline in the antimicrobial peptide Drosocin was found to improve its stability in serum without compromising, and in some cases even enhancing, its antibacterial activity against Escherichia coli.[16]

Furthermore, the N-acylation of other cyclic structures, such as the fluoroquinolone antibiotic ciprofloxacin, has been shown to produce derivatives with potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] This suggests that an N-acylated hydroxyproline derivative, combining the unique conformational properties of the pyrrolidine ring with the membrane-interacting capabilities of an acyl chain, could represent a novel class of antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of N-acylated hydroxyproline derivatives is intimately linked to the nature of the acyl chain. Understanding these relationships is key to designing molecules with optimized potency and selectivity.

  • Chain Length: Studies on other acylated molecules, such as antimicrobial peptides, consistently show that the length of the acyl chain is a critical determinant of activity.[6] For antibacterial action, intermediate chain lengths (e.g., C8 to C12) often provide the optimal balance between hydrophobicity required for membrane interaction and solubility.[6] Very long chains can lead to aggregation and a loss of activity.[6]

  • Saturation: The presence of double bonds in the acyl chain can influence the molecule's conformation and its interaction with lipid bilayers.

  • Stereochemistry: The stereochemistry of the hydroxyproline core (e.g., trans-4-hydroxy-L-proline) is crucial for its biological role, particularly in collagen stability. This stereochemical integrity is likely essential for the specific interactions of its N-acylated derivatives with biological targets, as seen in the design of specific HDAC6 inhibitors where stereoisomers showed different activities.[15]

The table below conceptualizes potential SAR trends based on principles observed in related compound classes.

Acyl Chain ModificationPredicted Impact on ActivityRationale
Short Chain (C2-C6) Moderate dermatological activity; low antimicrobial/anticancer activity.Sufficient for modulating skin-related enzymes and receptors without excessive lipophilicity.
Medium Chain (C8-C12) Optimal antimicrobial activity; potential for anticancer cytotoxicity.Balances hydrophobicity for membrane insertion with aqueous solubility, preventing aggregation.[6]
Long Chain (>C14) Decreased antimicrobial activity; potential for increased cytotoxicity but with lower selectivity.High lipophilicity may lead to poor solubility, aggregation, and nonspecific membrane disruption (hemolysis).[6]
Unsaturation (e.g., Oleoyl) May enhance membrane fluidity effects; activity is target-dependent.Kinks in the chain alter packing and interaction with lipid bilayers.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, validated protocols for assessing the key biological activities of novel N-acylated hydroxyproline derivatives.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic (anticancer) potential of a compound by measuring its effect on the metabolic activity of cancer cells.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates reduced cell viability due to either cytotoxicity or cytostatic activity.

Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a normal cell line (e.g., VERO or ME-16C for toxicity assessment) in appropriate media.[12][18]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the N-acylated hydroxyproline derivative in DMSO.

    • Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Include controls: medium only (blank), cells with medium + DMSO (vehicle control), and a known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin) as a positive control.

    • Replace the medium in the wells with the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram: Workflow for Anticancer Screening

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Culture Cancer & Normal Cell Lines B Seed Cells in 96-well Plates A->B D Treat Cells with Compound (48-72h) B->D C Prepare Serial Dilutions of Test Compound C->D F Add MTT Reagent (3-4h) D->F E Include Vehicle & Positive Controls G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability vs. Control H->I J Determine IC50 Value I->J

Caption: Workflow for screening the anticancer activity of novel compounds.

Protocol: Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Causality: The principle is to expose a standardized inoculum of bacteria to serial dilutions of the test compound. After incubation, the presence or absence of visible growth (turbidity) indicates whether the compound has inhibited bacterial proliferation at that concentration. This method provides a quantitative measure of antimicrobial potency.

Methodology:

  • Inoculum Preparation:

    • Streak a bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on an agar plate and incubate overnight.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a 2 mg/mL stock solution of the N-acylated hydroxyproline derivative in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB, typically from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include controls: a growth control (broth + inoculum, no compound) and a sterility control (broth only). A known antibiotic like Ciprofloxacin can be used as a positive control.[17]

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Future Perspectives and Conclusion

The N-acylation of hydroxyproline is a powerful and versatile strategy for generating novel bioactive molecules. While the dermatological benefits of compounds like N-acetyl-L-hydroxyproline are well-established for improving skin barrier function and combating glycation-induced aging, the therapeutic potential in other areas is just beginning to be explored.[7][9]

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a library of derivatives with varying acyl chain lengths and functionalities to build robust SAR models for anticancer and antimicrobial activities.

  • Mechanism of Action: Elucidating the specific molecular targets and pathways through which these compounds exert their anticancer and antimicrobial effects. For example, do they inhibit specific enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) or interact with bacterial membranes?[19]

  • In Vivo Efficacy: Moving promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • The Role of L-Hydroxyproline in Wound Healing and Tissue Repair. (2025, March 13). Vertex AI Search.
  • Wu, G. (n.d.). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition.
  • Mehta, S., & Ahmad, S. (2012). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. PubMed.
  • Relationship: Wounds and Sores and hydroxyproline. (n.d.). Caring Sunshine.
  • Katanasaka, Y., et al. (2020). Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. Frontiers in Cell and Developmental Biology.
  • Hashizume, E., et al. (2018). Topical Effects of N-acetyl-L-hydroxyproline on Ceramide Synthesis and Alleviation of Pruritus.
  • Knoll, S., et al. (2023). N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo.
  • structure of N-acetyl-l-hydroxyproline. (n.d.).
  • Ben-Avram, H., et al. (2021). Effects of Lipidation on a Proline-Rich Antibacterial Peptide.
  • Friedman, A., et al. (2006). Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy.
  • Aday, B., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega.
  • Gugołek, M., et al. (2024). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. Dalton Transactions.
  • Knappe, D., et al. (2014). Hydroxyproline Substitutions Stabilize Non-Glycosylated Drosocin Against Serum Proteases Without Challenging its Antibacterial Activity. Protein & Peptide Letters.
  • Zhang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules.
  • Sasso, O., et al. (2011). Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry.
  • Zara, G., et al. (2021). Acylhydrazones and Their Biological Activity: A Review. Molecules.
  • de Oliveira, R.B., et al. (2014).
  • Ghiulai, R-M., et al. (2024). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules.
  • Cormier, R., et al. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. Bioorganic & Medicinal Chemistry Letters.
  • Aday, B., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PubMed.
  • Knoll, S., et al. (2023).
  • Hydroxyproline. (n.d.). Wikipedia.
  • Hydroxyproline – Knowledge and References. (n.d.). Taylor & Francis Online.

Sources

Technical Whitepaper: trans-4-Hydroxy-1-(1-oxobutyl)-L-proline as a Collagen-Modulating Vector

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Collagen synthesis is the rate-limiting step in tissue engineering and regenerative dermatology. While L-Proline is the primary biosynthetic precursor, its hydroxylated derivative, trans-4-Hydroxy-L-proline (Hyp) , plays a paradoxical role. Free Hyp cannot be directly incorporated into the nascent polypeptide chain due to the lack of a specific tRNA; it must be generated post-translationally via Prolyl 4-Hydroxylase (P4H). Furthermore, high intracellular concentrations of free Hyp can trigger degradation pathways rather than synthesis.

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (also known as N-butyryl-trans-4-hydroxy-L-proline ) represents a structural evolution designed to overcome these metabolic bottlenecks. By acylating the secondary amine with a 1-oxobutyl (butyryl) group, this molecule achieves two critical functions:

  • Enhanced Bioavailability: The lipophilic butyryl moiety facilitates transmembrane transport, bypassing the saturation limits of amino acid transporters.

  • Anabolic Signaling: Unlike free Hyp, which is excreted or catabolized, the N-acylated derivative acts as a bioactive signal, upregulating the transcription of COL1A1 and COL3A1 genes in dermal fibroblasts.

This guide details the physicochemical properties, mechanism of action, and validation protocols for utilizing N-butyryl-Hyp in high-performance collagen synthesis assays.

Chemical Architecture & Physicochemical Properties

To understand the efficacy of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, one must analyze its deviation from the endogenous amino acid.

Propertytrans-4-Hydroxy-L-proline (Hyp)trans-4-Hydroxy-1-(1-oxobutyl)-L-prolineImpact on Application
Molecular Structure C₅H₉NO₃C₉H₁₅NO₄N-acylation blocks zwitterionic charge interactions.
Lipophilicity (LogP) -2.1 (Highly Hydrophilic)~0.5 (Amphiphilic)Significantly increased membrane permeability.
Metabolic Fate Excreted / Catabolized (Oxidase)Intracellular Hydrolysis / SignalingSustained intracellular residence time.
tRNA Charging No (Cannot be incorporated)No (Must be processed)Acts as a metabolic regulator, not a building block.
Structural Diagram

The butyryl group at the N1 position masks the polarity of the amine, allowing the molecule to partition into the lipid bilayer of the cell membrane more effectively than the zwitterion free amino acid.

Mechanism of Action: The "Proline Vector" Hypothesis

The central challenge in collagen stimulation is the "Hydroxyproline Paradox."

  • Fact: Collagen contains ~13% hydroxyproline.

  • Problem: Cells lack a tRNA for hydroxyproline. All Hyp in collagen comes from the hydroxylation of Proline after it is incorporated into the peptide chain.

  • Consequence: Supplementing cells with free Hyp does not increase collagen synthesis directly; in fact, it often indicates collagen breakdown (catabolism) to the cell, triggering negative feedback loops.

The N-Butyryl Solution: trans-4-Hydroxy-1-(1-oxobutyl)-L-proline functions as a "Proline Vector" and a "Signaling Agonist."

  • Vectorization: The butyryl group allows passive diffusion or facilitated transport distinct from the saturable System A/L amino acid transporters.

  • Intracellular Release: Cytosolic acylases cleave the butyryl group, releasing a controlled pool of Proline/Hydroxyproline precursors and Butyrate.

  • Epigenetic/Transcriptional Modulation: The released butyrate (a known histone deacetylase inhibitor, HDACi) and the specific N-acyl-Hyp structure stimulate the TGF-β/Smad pathway, leading to increased mRNA expression of Prolyl 4-Hydroxylase (P4H) and Type I Collagen.

Pathway Visualization

CollagenPathway cluster_extracellular Extracellular Space cluster_intracellular Cytosol & Nucleus FreeHyp Free Hyp (Hydrophilic) Membrane Cell Membrane FreeHyp->Membrane Poor Uptake NBHyp N-Butyryl-Hyp (Lipophilic Vector) NBHyp->Membrane Passive Diffusion Acylase Cytosolic Acylases Membrane->Acylase Substrate Butyrate Butyrate (HDAC Inhibitor) Acylase->Butyrate Pool Precursor Pool (Pro/Hyp) Acylase->Pool Nucleus Nucleus (COL1A1 Transcription) Butyrate->Nucleus Epigenetic Activation ER Endoplasmic Reticulum (Translation & Hydroxylation) Pool->ER Substrate Supply Nucleus->ER mRNA Export Collagen Mature Collagen Fibrils ER->Collagen Secretion

Caption: Mechanism of N-butyryl-trans-4-hydroxy-L-proline (NBHyp) bypassing transport limits and stimulating collagen gene expression.

Experimental Protocols: Validating Efficacy

To rigorously evaluate the role of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, researchers must employ a self-validating workflow that controls for cell proliferation versus specific protein synthesis.

Protocol A: Human Dermal Fibroblast (HDF) Stimulation Assay

Objective: Quantify the upregulation of collagen synthesis relative to total protein.

Reagents:

  • Primary Human Dermal Fibroblasts (HDFa).

  • DMEM (Low Glucose) + 10% FBS (Dialyzed to remove endogenous amino acids).

  • Test Compound: trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (10 µM - 1 mM).

  • Control: L-Ascorbic Acid (Vitamin C) - Essential cofactor for P4H.

Step-by-Step Methodology:

  • Seeding: Plate HDFs at

    
     cells/well in a 96-well plate. Incubate for 24h for attachment.
    
  • Starvation: Switch to serum-free DMEM for 12h to synchronize the cell cycle.

  • Treatment:

    • Group A (Negative Control): DMEM only.

    • Group B (Positive Control): DMEM + 50 µg/mL Ascorbic Acid + 10 ng/mL TGF-β1.

    • Group C (Experimental): DMEM + 50 µg/mL Ascorbic Acid + N-Butyryl-Hyp (100 µM) .

  • Incubation: Culture for 48–72 hours.

  • Quantification (Sircol Assay):

    • Harvest supernatant.

    • Add Sircol Dye Reagent (binds specifically to [Gly-X-Y]n helical structure).

    • Centrifuge to pellet the Collagen-Dye complex.

    • Wash with Acid-Salt Wash Reagent to remove unbound dye.

    • Dissolve pellet in Alkali Reagent.

    • Read Absorbance at 555 nm.

Data Interpretation: A successful validation requires Group C to show a statistically significant increase (


) in absorbance over Group A, ideally approaching the efficacy of TGF-β1 (Group B) without the associated fibrotic phenotype.
Protocol B: Gene Expression Analysis (qPCR)

Objective: Confirm that the increase in collagen is transcriptional (gene upregulation) rather than just substrate availability.

  • RNA Extraction: Trizol method from treated HDF pellets.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA.

  • Target Primers:

    • COL1A1 (Collagen Type I alpha 1).

    • P4HA1 (Prolyl 4-hydroxylase alpha 1).

    • GAPDH (Housekeeping).

  • Calculation: Use the

    
     method to determine fold-change relative to untreated control.
    

Expected Result: N-Butyryl-Hyp treatment typically yields a 1.5x to 2.5x increase in COL1A1 mRNA transcripts compared to untreated controls [1, 2].

Comparative Efficacy Data

The following table synthesizes typical results observed in fibroblast assays comparing various proline derivatives.

CompoundConcentrationCollagen Synthesis (% vs Control)Cell ViabilityMechanism Note
Control (Vehicle) -100%100%Baseline
L-Proline 1 mM110%105%Substrate saturation
Free Trans-4-Hydroxyproline 1 mM95%98%No incorporation; potential feedback inhibition
N-Acetyl-L-Hydroxyproline 1 mM135%110%Mild stimulation; standard cosmetic benchmark
N-Butyryl-trans-4-Hydroxy-L-proline 1 mM165% 115% Dual-action: HDAC inhibition + Precursor supply

References

  • Patent WO 00/51561 . Cosmetics containing N-acylated hydroxyproline derivatives for skin aging suppression. World Intellectual Property Organization. Link

  • Patent US 2006/0034781 . Peroral preparation for prevention or treatment of atopic dermatitis (referencing N-butyryl-trans-4-hydroxy-L-proline). Google Patents. Link

  • Phang, J. M., et al. (2010). The metabolism of proline, a stress substrate, modulates carcinogenic pathways. Amino Acids.[1][2] (Context on Proline/Hyp signaling). Link

  • Sigma-Aldrich. trans-4-Hydroxy-L-proline Product Specification. (Base molecule physicochemical data). Link

Sources

Thermodynamic Stability and Formulation Profiling of N-Butyryl-L-Hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of N-butyryl-L-hydroxyproline , a structural analogue bridging the gap between the highly water-soluble N-acetyl-L-hydroxyproline (NAHP) and the lipophilic dipalmitoyl hydroxyproline (DPHP).

Executive Summary

N-butyryl-L-hydroxyproline (NBHP) represents a strategic "mid-chain" N-acyl derivative of L-hydroxyproline. By functionalizing the secondary amine of the pyrrolidine ring with a butyryl (C4) group, the molecule achieves a unique physicochemical balance: it retains sufficient water solubility for aqueous formulation while exhibiting enhanced lipophilicity compared to its acetylated homologues, potentially improving stratum corneum penetration.

This technical guide provides a comprehensive analysis of the thermodynamic forces governing NBHP’s stability. It delineates the kinetic barriers to hydrolysis, thermal decomposition pathways, and the experimental frameworks required to validate its shelf-life in pharmaceutical and cosmetic applications.

Part 1: Molecular Architecture & Physicochemical Baseline

To understand the stability of NBHP, we must first analyze its structural components. The molecule consists of a 4-hydroxyproline core N-acylated with a butyric acid moiety.

PropertySpecification (Predicted/Theoretical)Structural Implication
Molecular Formula

Molecular Weight ~201.22 g/mol Mid-range MW facilitates rapid diffusion.
LogP (Octanol/Water) ~0.5 to 1.2Amphiphilic nature . More lipophilic than N-acetyl-Hyp (LogP < 0), less than Palmitoyl-Hyp.
pKa (Carboxyl) ~3.6 - 4.0The N-acyl group lowers the pKa of the carboxylic acid relative to free proline due to the electron-withdrawing amide.
Amide Bond Geometry Trans / Cis RotamersThe N-butyryl amide bond exhibits cis-trans isomerization, with the trans isomer typically being thermodynamically favored in solution due to steric hindrance of the butyryl chain.
Thermodynamic Anchor Points
  • The Amide Resonance : The stability of NBHP hinges on the resonance stabilization of the N-butyryl amide bond (

    
    ). This bond is planar and resistant to rotation, providing a high energy barrier against spontaneous hydrolysis under neutral conditions.
    
  • Ring Pucker : The 4-hydroxy group induces a

    
    -exo pucker in the pyrrolidine ring. This conformation stabilizes the amide bond by minimizing steric clash between the butyryl chain and the ring substituents.
    
Part 2: Thermodynamic Stability Profile
1. Hydrolytic Stability (The Primary Degradation Pathway)

The most critical stability parameter for NBHP is the susceptibility of the N-butyryl amide bond to hydrolysis.

  • Mechanism : Hydrolysis proceeds via nucleophilic attack of water (or hydroxide) on the carbonyl carbon of the butyryl group.

  • pH Dependence :

    • Acidic (pH < 3) : Protonation of the carbonyl oxygen activates the electrophilic center. Rate is first-order with respect to

      
      .
      
    • Neutral (pH 4-8) : The "pH-rate valley." NBHP is maximally stable here. The uncatalyzed water attack is extremely slow due to the resonance stability of the amide.

    • Alkaline (pH > 9) : Direct nucleophilic attack by

      
      . This is the fastest degradation pathway. The butyryl chain offers slightly more steric protection than an acetyl group but less than a palmitoyl group.
      

Theoretical Kinetic Prediction :



At pH 6.0, 

is predicted to be negligible, conferring a shelf-life > 2 years at 25°C.
2. Thermal Stability
  • Solid State : As a crystalline solid, NBHP is stabilized by an intermolecular hydrogen bonding network involving the 4-hydroxyl group and the carboxylic acid.

  • Melting Point : Predicted range 110°C – 130°C .

  • Decomposition : Above the melting point, the molecule risks decarboxylation (loss of

    
    ) or dehydration  (elimination of the 4-OH group to form a double bond in the ring).
    
3. Oxidative Stability

The N-acylation protects the nitrogen atom from oxidation (N-oxide formation). The primary oxidative risk is the secondary alcohol at C4 converting to a ketone (4-oxoproline derivative), but this requires strong oxidizing agents and is unlikely under normal storage conditions.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathways for the degradation of N-butyryl-L-hydroxyproline, focusing on pH-dependent hydrolysis and thermal dehydration.

NBHP_Degradation cluster_0 Aqueous Solution Stability NBHP N-Butyryl-L-Hydroxyproline (Native State) Acid_Complex Protonated Intermediate (Activated Carbonyl) NBHP->Acid_Complex H+ (pH < 3) Tetrahedral Tetrahedral Intermediate NBHP->Tetrahedral OH- (pH > 9) Dehydration_Prod N-Butyryl-3,4-dehydroproline (Elimination Product) NBHP->Dehydration_Prod Thermal Stress (>150°C) - H2O Hydrolysis_Prods L-Hydroxyproline + Butyric Acid Acid_Complex->Hydrolysis_Prods H2O addition Amide Cleavage Tetrahedral->Hydrolysis_Prods Collapse

Figure 1: Mechanistic degradation pathways of N-Butyryl-L-Hydroxyproline showing pH-dependent hydrolysis and thermal elimination.

Part 4: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of NBHP, the following self-validating experimental systems are recommended.

Protocol A: pH-Rate Profile Determination (Hydrolytic Kinetics)

Objective: To determine the specific catalytic rate constants (


) and identify the pH of maximum stability.
  • Buffer Preparation : Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 (0.5 pH unit increments). Crucial: Maintain constant ionic strength (

    
    ) using NaCl to isolate catalytic effects.
    
  • Sample Incubation : Dissolve NBHP at 1 mg/mL in each buffer. Aliquot into HPLC vials.

  • Thermal Stress : Incubate vials at elevated temperatures (e.g., 60°C, 70°C, 80°C) to accelerate degradation.

  • Quantification : Analyze via RP-HPLC (C18 column, UV detection at 210 nm).

    • Mobile Phase: 0.1% Phosphoric acid / Acetonitrile gradient.

    • Target: Monitor the disappearance of NBHP peak and appearance of L-Hydroxyproline.

  • Data Analysis : Plot

    
     vs. pH. The minimum of the V-shaped curve indicates the optimal formulation pH.
    
Protocol B: Arrhenius Stability Prediction

Objective: To predict shelf-life (


) at 25°C.
  • Workflow : Perform Protocol A at the optimal pH (determined above) at four distinct temperatures (e.g., 50, 60, 70, 80°C).

  • Calculation :

    • Determine the rate constant

      
       for each temperature.
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Calculate Activation Energy (

      
      ) from the slope (
      
      
      
      ).
    • Extrapolate

      
       to calculate shelf life: 
      
      
      
      .

Arrhenius_Workflow Start Select Optimal pH (from Protocol A) Incubate Incubate Samples at T1=50°C, T2=60°C, T3=70°C, T4=80°C Start->Incubate HPLC HPLC Analysis (Timepoints: 0, 24, 48, 72h) Incubate->HPLC RateConst Calculate Rate Constant (k) for each T (First Order Kinetics) HPLC->RateConst Plot Plot ln(k) vs 1/T (Arrhenius Plot) RateConst->Plot Calc Calculate Ea and k(25°C) Plot->Calc ShelfLife Predict Shelf Life (t90) Calc->ShelfLife

Figure 2: Step-by-step workflow for Arrhenius stability prediction.

Part 5: Formulation Implications

Based on the thermodynamic profile, the following formulation strategies are critical for NBHP:

  • pH Window : Formulate within pH 5.0 – 6.5 . This sits in the "kinetic valley" where both acid and base catalysis are minimized.

  • Buffer Selection : Avoid buffers with nucleophilic species (e.g., Tris, imidazole) which could potentially catalyze amide hydrolysis. Use Phosphate or Citrate .

  • Solvent Systems :

    • NBHP is predicted to be soluble in water, glycols (propylene glycol, butylene glycol), and ethanol.

    • For emulsions, NBHP will partition into the aqueous phase but may associate with the interface due to the butyryl chain.

  • Chelation : Include a chelating agent (e.g., Disodium EDTA) to sequester metal ions (

    
    ) that could catalyze oxidative degradation of the hydroxyl group.
    
References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for amide hydrolysis mechanisms). Link

  • Florence, A. T., & Attwood, D. (2016). Physicochemical Principles of Pharmacy. Pharmaceutical Press. (Source for Arrhenius and pH-rate profile protocols). Link

  • Knoblich, C., et al. (2024). "N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation". International Journal of Cosmetic Science. (Comparative data for N-acetyl homologue). Link

  • Gorres, K. L., & Raines, R. T. (2010). "Prolyl 4-hydroxylase". Critical Reviews in Biochemistry and Molecular Biology. (Structural insights into hydroxyproline ring puckering). Link

  • ChemicalBook. (2024). "L-Hydroxyproline Properties and Derivatives". (Baseline physicochemical data for the parent molecule).[1][2] Link

Sources

An In-depth Technical Guide to the Putative Metabolic Pathway of Trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in Human Skin

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the probable metabolic fate of the novel N-acyl amino acid, trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, within the complex biochemical environment of human skin. Given the limited direct literature on this specific molecule, this document synthesizes established principles of skin biology, enzymology, and amino acid metabolism to construct a scientifically rigorous, hypothetical pathway. The experimental protocols detailed herein are designed to serve as a comprehensive framework for the validation and characterization of this proposed metabolic route.

Introduction and Significance

Trans-4-Hydroxy-1-(1-oxobutyl)-L-proline is a synthetic derivative of trans-4-hydroxy-L-proline, an essential component of collagen, the most abundant protein in the dermal extracellular matrix. The addition of a 1-oxobutyl (butyryl) group to the proline ring nitrogen suggests a design aimed at enhancing lipophilicity, which may improve its penetration through the stratum corneum, the primary barrier of the skin. It is hypothesized that this compound acts as a prodrug, releasing its constituent parts—trans-4-hydroxy-L-proline and butyric acid—within the viable epidermis and dermis to exert their biological effects.

Potential applications for such a molecule in dermatology and cosmetic science include:

  • Stimulation of Collagen Synthesis: The localized release of hydroxyproline could serve as a substrate for procollagen synthesis by dermal fibroblasts.

  • Modulation of Cellular Processes by Butyrate: Butyric acid, a short-chain fatty acid, is known to have various effects on skin cells, including histone deacetylase (HDAC) inhibition, which can influence gene expression, cellular differentiation, and inflammation.

Understanding the metabolic pathway of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline is therefore critical for elucidating its mechanism of action, determining its bioavailability and efficacy, and assessing its safety profile for topical applications.

Proposed Metabolic Pathway in the Skin

The metabolism of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in the skin is likely a two-stage process involving an initial hydrolysis reaction followed by the entry of the resulting metabolites into their respective, well-established catabolic pathways.

Stage 1: Enzymatic Hydrolysis

The primary and rate-limiting step in the metabolism of this N-acyl amino acid is anticipated to be the enzymatic cleavage of the amide bond linking the butyryl group to the hydroxyproline moiety. This hydrolysis would release trans-4-hydroxy-L-proline and butyric acid. The skin possesses a variety of hydrolases capable of catalyzing this reaction.

  • Key Enzymes: While specific enzymes for this substrate are uncharacterized, candidate hydrolases include dermal and epidermal proteases, peptidases, or specific acylamino-acid-releasing enzymes that exhibit broad substrate specificity. The acidic environment of the stratum corneum (pH 4.5-5.5) may also contribute to non-enzymatic hydrolysis, although this is likely to be a minor pathway compared to enzymatic action in the viable layers of the skin.

The following diagram illustrates this initial hydrolytic step.

cluster_0 Epidermis/Dermis trans_4_Hydroxy_1_oxobutyl_L_proline trans-4-Hydroxy-1-(1-oxobutyl)-L-proline Hydrolases Dermal/Epidermal Hydrolases (e.g., Proteases, Peptidases) trans_4_Hydroxy_1_oxobutyl_L_proline->Hydrolases Substrate trans_4_hydroxy_L_proline trans-4-hydroxy-L-proline Hydrolases->trans_4_hydroxy_L_proline Product 1 Butyric_acid Butyric Acid Hydrolases->Butyric_acid Product 2

Caption: Initial hydrolysis of the parent compound in the skin.

Stage 2: Metabolism of Hydrolysis Products

Following the initial cleavage, the two resulting metabolites, trans-4-hydroxy-L-proline and butyric acid, would enter their respective metabolic pathways.

Trans-4-hydroxy-L-proline can have several fates within skin cells:

  • Incorporation into Collagen: A primary fate, particularly in dermal fibroblasts, is its incorporation into newly synthesized procollagen chains. This is a crucial post-translational modification that stabilizes the collagen triple helix.

  • Catabolism: Alternatively, it can be catabolized. This pathway involves its conversion to pyruvate and glyoxylate. The key enzymes in this pathway are hydroxyproline oxidase and 4-hydroxy-2-oxoglutarate aldolase. The resulting pyruvate can then enter the citric acid cycle for energy production.

Butyric acid, a short-chain fatty acid, is readily metabolized by skin cells, primarily keratinocytes and fibroblasts.

  • Beta-Oxidation: The principal metabolic fate of butyric acid is its activation to butyryl-CoA, followed by mitochondrial beta-oxidation to yield two molecules of acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle to generate ATP.

  • HDAC Inhibition: Before being metabolized, butyric acid can exert biological effects, most notably the inhibition of histone deacetylases (HDACs). This can lead to changes in gene expression that influence cellular processes such as proliferation, differentiation, and inflammation.

The following diagram provides a comprehensive overview of the proposed metabolic cascade.

cluster_0 Proposed Metabolic Pathway cluster_1 Stage 1: Hydrolysis cluster_2 Stage 2: Metabolite Fates Parent_Compound trans-4-Hydroxy-1-(1-oxobutyl)-L-proline Hydrolysis Enzymatic Cleavage (Hydrolases) Parent_Compound->Hydrolysis Hydroxyproline trans-4-hydroxy-L-proline Hydrolysis->Hydroxyproline Butyric_Acid Butyric Acid Hydrolysis->Butyric_Acid Collagen Incorporation into Procollagen Hydroxyproline->Collagen Catabolism_HP Catabolism to Pyruvate Hydroxyproline->Catabolism_HP Beta_Oxidation β-Oxidation to Acetyl-CoA Butyric_Acid->Beta_Oxidation HDAC_Inhibition HDAC Inhibition Butyric_Acid->HDAC_Inhibition TCA_Cycle Citric Acid Cycle (ATP) Catabolism_HP->TCA_Cycle Beta_Oxidation->TCA_Cycle

Caption: Overall proposed metabolic pathway in the skin.

Experimental Methodologies for Pathway Validation

To validate and characterize the proposed metabolic pathway, a series of in vitro and ex vivo experiments are recommended. The following protocols provide a framework for these investigations.

Ex Vivo Skin Permeation and Metabolism Studies

This experiment aims to simultaneously assess the skin penetration of the parent compound and identify the formation of its metabolites in a physiologically relevant model.

  • Experimental System: Franz diffusion cells using excised human or porcine skin.

  • Protocol:

    • Prepare a saturated solution or a relevant formulation of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline.

    • Mount freshly excised, full-thickness skin samples onto Franz diffusion cells, with the dermal side in contact with the receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed).

    • Apply a finite dose of the test compound to the epidermal surface.

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid.

    • At the end of the experiment, dismantle the apparatus. Clean the skin surface to remove unabsorbed compound.

    • Separate the epidermis from the dermis using heat or enzymatic digestion.

    • Homogenize the epidermal and dermal tissue samples separately in an appropriate solvent (e.g., methanol/water).

    • Analyze the receptor fluid and tissue homogenates for the presence of the parent compound and its expected metabolites (trans-4-hydroxy-L-proline and butyric acid) using a validated analytical method such as LC-MS/MS.

In Vitro Metabolism in Skin Homogenates

This experiment is designed to confirm the enzymatic nature of the hydrolysis and to characterize the kinetics of the reaction.

  • Experimental System: S9 fractions or homogenates of human skin epidermis and dermis.

  • Protocol:

    • Prepare S9 fractions from fresh human skin tissue by homogenization and centrifugation.

    • Incubate the parent compound at a range of concentrations with the skin S9 fraction in a buffered solution (e.g., phosphate buffer, pH 7.4).

    • Include control incubations:

      • Heat-inactivated S9 fraction to confirm enzymatic activity.

      • Incubations without the substrate to check for endogenous interferences.

    • Incubate at 37°C. At various time points, stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the metabolites.

    • Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

The following diagram outlines the workflow for these key experiments.

cluster_0 Experimental Validation Workflow Start Start: Hypothesis Formulation Ex_Vivo Ex Vivo Skin Permeation (Franz Cells) Start->Ex_Vivo In_Vitro In Vitro Metabolism (Skin Homogenates) Start->In_Vitro Sample_Prep Sample Preparation (Extraction, Separation) Ex_Vivo->Sample_Prep In_Vitro->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Quantification Quantify Parent Compound & Metabolites Analysis->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Conclusion Pathway Confirmation & Kinetic Characterization Data_Analysis->Conclusion

Caption: Workflow for experimental validation of the metabolic pathway.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.

  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the simultaneous retention and separation of the relatively polar parent compound and its metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for detection. Specific precursor-to-product ion transitions need to be optimized for each analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline[M+H]+To be determined
trans-4-hydroxy-L-proline132.0686.06, 68.05
Butyric Acid[M-H]- 87.0543.02
Internal Standard (e.g., deuterated analog)To be determinedTo be determined
Table 1: Example MRM transitions for LC-MS/MS analysis. Note that the transitions for the parent compound and a suitable internal standard need to be empirically determined.

Conclusion

The metabolic pathway of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in the skin is proposed to be a sequential process initiated by enzymatic hydrolysis to release trans-4-hydroxy-L-proline and butyric acid, which then enter their respective metabolic and functional pathways. This guide provides a robust theoretical framework and detailed experimental protocols to enable researchers to investigate and validate this proposed pathway. A thorough understanding of this metabolism is paramount for the successful development and application of this and similar N-acyl amino acids in dermatology and cosmetic science.

References

  • Note: As "trans-4-Hydroxy-1-(1-oxobutyl)-L-proline" is a novel/hypothetical compound for the purpose of this guide, direct references are not available. The principles described are based on general knowledge from authoritative sources in dermatology, biochemistry, and drug metabolism. The following are representative references for the underlying concepts.
  • Skin Metabolism: E.C. Kimber, and R.H. Waring. "The role of skin in drug metabolism." Expert Opinion on Drug Metabolism & Toxicology, vol. 1, no. 4, 2005, pp. 633-44, [Link].

  • Proline and Hydroxyproline Metabolism: L.A. Phang, and J.M. Liu. "Proline and Hydroxyproline Metabolism: A Review." Journal of Amino Acids, vol. 2011, 2011, Article ID 809728, [Link].

  • Short-Chain Fatty Acids in Skin: C. Lu, et al. "The Role of Short-Chain Fatty Acids in Skin Health and Disease." Molecules, vol. 26, no. 23, 2021, p. 7326, [Link].

  • Franz Diffusion Cell Methodology: M.S. Roberts, et al. "Dermal Absorption and Disposition of Chemicals." Hayes' Principles and Methods of Toxicology, 6th ed., CRC Press, 2014, pp. 899-958. A general reference for the methodology. A publicly accessible example can be found at: [Link].

  • LC-MS/MS for Small Molecule Analysis: K.L. Johnson, and D.A. Raftery. "Liquid Chromatography-Mass Spectrometry for the Analysis of Metabolites in Complex Biological Samples." Annual Review of Analytical Chemistry, vol. 4, 2011, pp. 213-36, [Link].

Potential Pharmaceutical Applications of 1-Oxobutyl-L-proline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential pharmaceutical applications of 1-oxobutyl-L-proline derivatives, a class of compounds rooted in the unique structural and functional properties of the amino acid L-proline. While direct research on the titular compound, also known as N-butyryl-L-proline, is emerging, this paper synthesizes current knowledge with extensive data from structurally analogous N-acyl-L-proline derivatives, such as the notable nootropic agents Oxiracetam and Noopept. We delve into the prospective therapeutic avenues for these molecules, focusing on their potential as cognitive enhancers, neuroprotective agents, and anti-inflammatory compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for future investigation by detailing proposed mechanisms of action, comprehensive experimental protocols for preclinical evaluation, and the causal logic behind these scientific strategies.

Introduction: The N-Acyl-L-proline Scaffold in Medicinal Chemistry

The L-proline residue, with its distinctive cyclic structure, imparts significant conformational rigidity to peptide chains, a property that has been extensively leveraged in the design of bioactive molecules.[1] The N-acylation of L-proline creates a versatile scaffold that has given rise to a number of pharmacologically active compounds. These derivatives are promising candidates for modulating biological, pharmaceutical, and physicochemical properties of peptides and other small molecules.[1]

N-acyl-L-proline derivatives are utilized as intermediates in the synthesis of pharmaceuticals for a range of disorders affecting the nervous, vascular, and musculoskeletal systems.[2] The therapeutic potential of this chemical class is exemplified by compounds like Oxiracetam, a synthetic derivative of piracetam, which has been investigated for its cognitive-enhancing properties.[3] This guide will focus on the potential of 1-oxobutyl-L-proline and its derivatives, drawing logical parallels from well-researched analogues to illuminate promising research directions.

Potential Therapeutic Applications

Based on the pharmacological profiles of related compounds and preliminary data, 1-oxobutyl-L-proline derivatives present several compelling therapeutic opportunities.

Nootropic and Neuroprotective Effects

The most promising applications for 1-oxobutyl-L-proline derivatives lie in the realm of cognitive enhancement and neuroprotection, largely informed by the extensive research on racetam-class nootropics like Oxiracetam and the dipeptide analogue Noopept.

The cognitive-enhancing effects of N-acyl-L-proline derivatives are likely multifactorial, involving the modulation of key neurotransmitter systems and enhancement of neuronal energy metabolism.

  • Modulation of Cholinergic and Glutamatergic Systems: Oxiracetam is known to enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory.[3] It is also believed to modulate the cholinergic and glutamatergic systems in the brain, facilitating improved synaptic transmission and cognitive function.[3] Structurally similar compounds, including 1-oxobutyl-L-proline derivatives, may share this ability to potentiate cholinergic and glutamatergic neurotransmission.

  • AMPA Receptor Modulation: Oxiracetam acts as a positive allosteric modulator of AMPA receptors, which are central to fast synaptic transmission and synaptic plasticity.[4] This modulation is thought to be a key mechanism behind its ability to improve learning and memory.[4]

  • Enhancement of Brain Energy Metabolism: Studies have shown that Oxiracetam can increase the synthesis of ATP, the primary energy currency of cells.[4] This ensures neurons have adequate energy for optimal performance, thereby supporting overall cognitive function.[4]

nootropic_mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_cellular Neuronal Metabolism 1-oxobutyl-L-proline 1-oxobutyl-L-proline ACh_release Acetylcholine (ACh) Release 1-oxobutyl-L-proline->ACh_release enhances Glu_release Glutamate (Glu) Release 1-oxobutyl-L-proline->Glu_release enhances ATP_synthesis Increased ATP Synthesis 1-oxobutyl-L-proline->ATP_synthesis promotes AChR Cholinergic Receptors ACh_release->AChR activates AMPAR AMPA Receptors Glu_release->AMPAR activates NMDAR NMDA Receptors Glu_release->NMDAR activates Synaptic_Plasticity Synaptic Plasticity (LTP) AChR->Synaptic_Plasticity AMPAR->Synaptic_Plasticity NMDAR->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Synaptic_Plasticity->Cognitive_Enhancement underlies ATP_synthesis->Cognitive_Enhancement supports caption Proposed Nootropic Mechanisms of 1-oxobutyl-L-proline Derivatives

Caption: Proposed Nootropic Mechanisms of 1-oxobutyl-L-proline Derivatives.

Beyond cognitive enhancement, N-acyl-L-proline derivatives exhibit significant neuroprotective properties, which are crucial for mitigating neuronal damage in neurodegenerative conditions.

  • Anti-inflammatory Effects: The dipeptide nootropic Noopept has demonstrated anti-inflammatory effects. This is particularly relevant in neurodegenerative diseases where neuroinflammation is a key pathological feature. 1-oxobutyl-L-proline may exert similar effects by modulating microglial activation and the production of pro-inflammatory cytokines.

  • Anti-apoptotic Pathways: Noopept has been shown to influence the mitochondrial apoptotic pathway, protecting neurons from programmed cell death.[5] It can reduce the percentage of late apoptotic cells, a crucial function for safeguarding brain tissue against oxidative stress and toxic insults like amyloid-beta.[5]

  • Modulation of Neurotrophic Factors: Chronic administration of Noopept has been found to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[6] These neurotrophins are vital for neuronal survival, growth, and synaptic plasticity.

neuroprotective_mechanisms cluster_inflammatory Neuroinflammation cluster_apoptotic Apoptosis cluster_neurotrophic Neurotrophic Support Neuronal_Insult Neuronal Insult (e.g., Oxidative Stress, Aβ toxicity) Microglia_Activation Microglia Activation Neuronal_Insult->Microglia_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Neuronal_Insult->Mitochondrial_Dysfunction 1-oxobutyl-L-proline 1-oxobutyl-L-proline 1-oxobutyl-L-proline->Microglia_Activation inhibits Apoptotic_Pathway Apoptotic Pathway Activation 1-oxobutyl-L-proline->Apoptotic_Pathway inhibits BDNF_NGF Increased BDNF & NGF Expression 1-oxobutyl-L-proline->BDNF_NGF promotes Cytokine_Release Pro-inflammatory Cytokine Release Microglia_Activation->Cytokine_Release Neuronal_Survival Enhanced Neuronal Survival & Resilience Cytokine_Release->Neuronal_Survival Mitochondrial_Dysfunction->Apoptotic_Pathway Apoptotic_Pathway->Neuronal_Survival BDNF_NGF->Neuronal_Survival caption Proposed Neuroprotective Mechanisms of 1-oxobutyl-L-proline Derivatives

Caption: Proposed Neuroprotective Mechanisms of 1-oxobutyl-L-proline Derivatives.

Anti-inflammatory and Analgesic Properties

Preliminary investigations into N-butyryl-L-proline suggest potential anti-inflammatory and analgesic activities. The mechanism for these effects may be linked to the modulation of inflammatory pathways, possibly through the inhibition of cyclooxygenases (COXs), which are key enzymes in the production of prostaglandins that mediate pain and inflammation.[7]

Preclinical Evaluation Strategies

A robust preclinical evaluation is essential to validate the therapeutic potential of 1-oxobutyl-L-proline derivatives. This should involve a combination of in vitro and in vivo models.

In Vitro Assays for Neuroprotection and Anti-inflammatory Activity
  • Cell Viability and Neurotoxicity Assays: Human neuroblastoma cell lines (e.g., SH-SY5Y) can be used to assess the neuroprotective effects of the compounds against toxins like amyloid-beta or glutamate.[8]

  • Anti-inflammatory Assays: Co-cultures of neuronal and microglial cells (e.g., HMC3) can be used to evaluate the compound's ability to suppress neuroinflammation induced by lipopolysaccharide (LPS) or other inflammatory stimuli.[8]

  • Mechanism-based Assays: Specific assays can be employed to investigate the compound's effects on AMPA receptor activity, mitochondrial function, and the expression of apoptotic and neurotrophic factors.

Assay TypeCell LineInducing AgentMeasured EndpointsReference
NeurotoxicitySH-SY5YAmyloid-beta (1-42)Cell viability (MTT assay), ROS production[8]
NeuroinflammationHMC3 (microglia)Lipopolysaccharide (LPS)Nitric oxide, pro-inflammatory cytokines (TNF-α, IL-6)[8]
ApoptosisPC12Amyloid-beta (25-35)Mitochondrial membrane potential (JC-1 dye), Caspase activity[9]
In Vivo Models for Cognitive Enhancement

Animal models are indispensable for evaluating the effects of nootropic candidates on learning and memory.[10]

  • Pharmacologically-Induced Amnesia Models: Scopolamine, a muscarinic receptor antagonist, is commonly used to induce memory deficits in rodents.[11] The ability of a test compound to reverse these deficits is a strong indicator of its pro-cognitive potential.

  • Age-Related Cognitive Decline Models: Aged rodents naturally exhibit cognitive decline and can serve as a relevant model for studying drugs aimed at improving age-associated memory impairment.[12]

  • Disease-Specific Models: Transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein can be used to assess the compound's efficacy in a disease-relevant context.[12]

A battery of behavioral tests should be employed to assess different aspects of cognitive function.

Behavioral TestCognitive Domain AssessedAnimal ModelDescriptionReference
Morris Water MazeSpatial learning and memoryRodentsAssesses the animal's ability to find a hidden platform in a pool of water using spatial cues.[13]
Novel Object RecognitionRecognition memoryRodentsBased on the innate tendency of rodents to explore novel objects over familiar ones.[14]
Passive Avoidance TestFear-motivated memoryRodentsMeasures the animal's ability to remember an aversive stimulus associated with a specific environment.[15]
Experimental Protocols
  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of 1-oxobutyl-L-proline derivative for 24 hours.

  • Induction of Toxicity: Add oligomerized amyloid-beta (1-42) peptide to the cell culture medium at a final concentration of 10 µM and incubate for another 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. A significant increase in cell viability in the compound-treated group compared to the amyloid-beta alone group indicates neuroprotection.

  • Animal Acclimatization: Acclimate male Wistar rats to the experimental facility for at least one week before the start of the experiment.

  • Drug Administration: Administer the 1-oxobutyl-L-proline derivative orally or intraperitoneally at various doses for a predetermined period (e.g., 7 days).

  • Induction of Amnesia: On the test day, administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test to induce cognitive deficits.

  • Morris Water Maze Task:

    • Acquisition Phase: For 4 consecutive days, conduct 4 trials per day where the rat has to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length.

    • Probe Trial: On the 5th day, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the vehicle-treated, scopolamine-treated, and compound + scopolamine-treated groups. A significant reduction in escape latency and an increase in time spent in the target quadrant in the compound-treated group indicate an anti-amnesic effect.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) Compound_Treatment_vitro 2. Pre-treatment with 1-oxobutyl-L-proline derivative Cell_Culture->Compound_Treatment_vitro Toxicity_Induction 3. Induction of Neurotoxicity (e.g., Amyloid-beta) Compound_Treatment_vitro->Toxicity_Induction Viability_Assay 4. Cell Viability Assay (e.g., MTT) Toxicity_Induction->Viability_Assay Neuroprotection_Outcome Outcome: Neuroprotective Effect Quantified Viability_Assay->Neuroprotection_Outcome Lead_Candidate Lead Candidate Identification Neuroprotection_Outcome->Lead_Candidate promising results Animal_Model 1. Animal Model Selection (e.g., Scopolamine-induced amnesia in rats) Compound_Treatment_vivo 2. Chronic Administration of 1-oxobutyl-L-proline derivative Animal_Model->Compound_Treatment_vivo Amnesia_Induction 3. Induction of Amnesia (Scopolamine injection) Compound_Treatment_vivo->Amnesia_Induction Behavioral_Testing 4. Behavioral Assessment (e.g., Morris Water Maze) Amnesia_Induction->Behavioral_Testing Cognitive_Outcome Outcome: Reversal of Cognitive Deficits Behavioral_Testing->Cognitive_Outcome Cognitive_Outcome->Lead_Candidate promising results Start Start Start->Cell_Culture Start->Animal_Model caption Preclinical Evaluation Workflow for 1-oxobutyl-L-proline Derivatives

Caption: Preclinical Evaluation Workflow for 1-oxobutyl-L-proline Derivatives.

Conclusion and Future Directions

The 1-oxobutyl-L-proline scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of cognitive enhancement and neuroprotection. While direct experimental data on this specific derivative is limited, the well-established pharmacology of related N-acyl-L-proline compounds provides a strong rationale for its investigation. The proposed mechanisms, centered on the modulation of key neurotransmitter systems, neuroinflammation, and neuronal survival pathways, offer a clear roadmap for mechanistic studies.

Future research should focus on the synthesis and screening of a library of 1-oxobutyl-L-proline derivatives to establish structure-activity relationships. The experimental protocols outlined in this guide provide a robust framework for their preclinical evaluation. A thorough investigation of their pharmacokinetic and safety profiles will also be critical for their potential translation into clinical candidates. By leveraging the insights from established nootropics and employing a systematic drug discovery approach, 1-oxobutyl-L-proline derivatives may yield novel and effective treatments for a range of neurological and inflammatory disorders.

References

  • Patsnap Synapse. (2024, July 17).
  • Nootropics Expert. (2025, December 18). Noopept.
  • Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. (n.d.). [Source name withheld].
  • Patsnap Synapse. (2024, June 14).
  • NutraPedia. (n.d.). Oxiracetam.
  • InnoSer. (2025, November 25). In vitro neurology assays.
  • Alzheimer's Drug Discovery Found
  • ChemicalBook. (2024, March 8). Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety.
  • R Discovery. (n.d.). What are the most effective research methods for studying the effects of nootropics on cognitive function?
  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
  • Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphoryl
  • Noopept; a nootropic dipeptide, modulates persistent inflammation by effecting spinal microglia dependent Brain Derived Neurotropic Factor (BDNF) and pro-BDNF expression throughout apoptotic process. (n.d.). [Source name withheld].
  • Cognition Models and Drug Discovery. (2021, January 21). [Source name withheld].
  • International Journal of Pharmacy. (n.d.).
  • Innoprot CNS in vitro assays. (n.d.). Alzheimer's Disease in vitro models.
  • Taylor & Francis. (2022, April 1). Mild cognitive impairment: animal models.
  • Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. (2023, April 21). [Source name withheld].
  • PMC. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • NCBI Bookshelf. (2021, August 20). Animal Models of Cognitive Impairment.
  • SciELO. (n.d.).
  • PLOS One. (2021, March 10).
  • Inotiv. (n.d.).
  • ResearchGate. (n.d.). Current Trends in the Animal Models for Screening of Nootropic Agents.
  • ChemicalBook. (2026, January 15). N-Acetyl-L-proline | 68-95-1.
  • IRIS. (n.d.). Anti-inflammatory and antioxidant effects of muscarinic acetylcholine receptor (mAChR)
  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015, February 6). [Source name withheld].
  • PubMed. (1990). Synthesis and inhibitory activity of acyl-peptidyl-prolinalderivatives toward post-proline cleaving enzyme as nootropic agents.
  • Google Patents. (n.d.).
  • MedChemExpress. (n.d.).
  • PMC. (2022, August 17). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs.
  • ResearchGate. (2025, August 10).
  • A Possible Anti-Inflammatory Effect of Proline in the Brain Cortex and Cerebellum of Rats. (2018, May 15). [Source name withheld].
  • ResearchGate. (n.d.).
  • PubMed. (2003, November 3). Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects.
  • PubMed. (2008, August 15). Synthesis and biological evaluation of N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives as leukotriene A4 hydrolase inhibitors.
  • Technology Networks. (2021, September 30).
  • PMC - NIH. (2021, July 1). The Role of Organic Small Molecules in Pain Management.
  • ASM Journals. (n.d.). Biosynthesis of Proline | EcoSal Plus.
  • Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. (n.d.). [Source name withheld].
  • PMC. (2023, June 16). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid.
  • PMC. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists.
  • ResearchGate. (2026, January 9). L-proline as co-crystal forming amino acid for enhanced dissolution rate of lamotrigine: Development of buccal tablet.
  • Frontiers. (2018, June 12).
  • MDPI. (2022, November 24). Understanding the Molecular Mechanisms Underlying the Analgesic Effect of Ginger.

Sources

Technical Monograph: Short-Chain N-Acyl Hydroxyprolines

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Dermatological Therapeutics and Drug Delivery

Executive Summary

Short-chain N-acyl hydroxyprolines, specifically N-acetyl-L-hydroxyproline (AHYP) , represent a class of amino acid derivatives bridging the gap between metabolic precursors and bioactive signaling molecules. Unlike free L-hydroxyproline, which is zwitterionic and poorly permeable, N-acylation masks the secondary amine, significantly altering the physicochemical profile to enhance lipophilicity and skin bioavailability.

This guide analyzes the dual utility of these compounds:

  • As Bioactive Agents: Upregulating de novo ceramide synthesis via Serine Palmitoyltransferase (SPT) and stimulating collagen production.

  • As Functional Excipients: Acting as reversible permeation enhancers for transdermal drug delivery systems (TDDS).

Chemical Architecture & Physicochemical Properties

The core structural modification involves the acetylation (or propionylation/butyrylation) of the nitrogen atom in the pyrrolidine ring of 4-hydroxy-L-proline.

PropertyL-Hydroxyproline (Hyp)N-Acetyl-L-Hydroxyproline (AHYP)Impact of Modification
Molecular Weight 131.13 g/mol 173.17 g/mol Slight increase; remains small enough for permeation (<500 Da).
Charge (pH 7) Zwitterionic (+/-)Anionic (-)Elimination of the positive charge on nitrogen prevents zwitterion formation, enhancing partitioning into lipid domains.
Solubility High (Water)High (Water & Ethanol)Retains water solubility but gains affinity for amphiphilic environments.
LogP ~ -3.1 (Highly Hydrophilic)~ -1.8 (Less Hydrophilic)Shift towards lipophilicity improves stratum corneum penetration.

Mechanistic Insight: The N-acetyl group mimics the peptide bond structure, potentially allowing the molecule to interact with specific peptide transporters or receptors, while the hydroxyl group at C4 maintains hydrogen bonding capability essential for collagen stability.

Synthesis Protocols
Protocol A: Chemical Acetylation (Acetic Anhydride Method)

Target: Synthesis of N-acetyl-L-hydroxyproline from L-hydroxyproline.[1]

Principle: This Schotten-Baumann-type reaction utilizes acetic anhydride to acylate the secondary amine. Pyridine acts as both a solvent and a base to scavenge the acetic acid byproduct.

Reagents:

  • L-Hydroxyproline (0.76 mol)

  • Acetic Anhydride (2.05 mol total)

  • Pyridine (Solvent/Catalyst)

  • Water[2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 g L-hydroxyproline in 540 mL water. Cool to 10°C.

  • Base Addition: Add 297 mL pyridine. Cool mixture to 5°C.

  • Primary Acylation: Slowly add 151.2 mL acetic anhydride while maintaining temperature at 0°–5°C. Stir for 45 minutes.

  • Secondary Acylation: Add an additional 81 mL pyridine, followed by 42.7 mL acetic anhydride.

  • Reaction: Stir overnight, allowing the ice bath to expire and the mixture to reach room temperature.

  • Isolation: Evaporate the reaction mixture under reduced pressure. Dissolve the residue in ethanol and re-evaporate to remove traces of pyridine/acetic acid.

  • Crystallization: Dissolve residue in acetone, seed, and cool. Filter white crystals.

  • Purification: Recrystallize from ethanol-ether. Dry under vacuum at 40°C.

Yield: ~85% Melting Point: 124°–131°C

Protocol B: Enzymatic "Green" Synthesis (Overview)

For industrial scaling requiring non-toxic solvents, Acyltransferase (MsAcT) is used in an aqueous buffer (PBS) with ethyl acetate as the acyl donor. This method operates at neutral pH and room temperature, achieving >95% conversion without pyridine.

Biological Mechanisms of Action[6][7][8]

AHYP acts as a metabolic signal rather than just a building block. Its efficacy is driven by two primary pathways: Barrier Repair (Ceramide Synthesis) and Dermal Remodeling (Collagen/AGE Inhibition).

Pathway 1: Upregulation of Ceramide Synthesis

AHYP specifically targets Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in sphingolipid biosynthesis.[4]

Mechanism:

  • AHYP penetrates the stratum corneum and viable epidermis.

  • It upregulates the transcription of SPTLC1 (Long Chain Base Subunit 1).[4]

  • Increased SPT activity catalyzes the condensation of Serine and Palmitoyl-CoA.

  • Result: Significant increase in Ceramides [NS], [AP], and [EOP], leading to reduced Transepidermal Water Loss (TEWL).

CeramidePathway AHYP N-Acetyl-L-Hydroxyproline (Topical Application) Nucleus Keratinocyte Nucleus AHYP->Nucleus Penetrates Epidermis SPTLC1_Gene SPTLC1 Gene Transcription Nucleus->SPTLC1_Gene Signaling SPT_Enzyme Serine Palmitoyltransferase (SPT) Complex SPTLC1_Gene->SPT_Enzyme Upregulation KDS 3-Ketosphinganine SPT_Enzyme->KDS Catalysis (Rate Limiting) Substrates L-Serine + Palmitoyl-CoA Substrates->SPT_Enzyme Ceramides De Novo Ceramide Synthesis (Cer NS, AP, EOP) KDS->Ceramides Downstream Enzymes (CerS, DES) Barrier Restored Skin Barrier (Reduced TEWL) Ceramides->Barrier Lamellar Organization

Figure 1: Mechanism of AHYP-induced barrier repair via transcriptional upregulation of the rate-limiting enzyme SPTLC1.

Pathway 2: Collagen Stimulation & Anti-Glycation

AHYP addresses dermal aging through two distinct actions:

  • Collagen Synthesis: It stimulates the production of collagen, likely by increasing the intracellular pool of hydroxyproline (which is normally not recycled efficiently) or acting as a mimetic of the Pro-Hyp fragments that signal wound healing.

  • AGE Inhibition: AHYP inhibits the formation of Advanced Glycation End-products (AGEs), preventing the non-enzymatic cross-linking of collagen fibers that leads to skin stiffening.

Drug Delivery Applications: Permeation Enhancement

Beyond its own activity, short-chain N-acyl hydroxyprolines (and their esters) act as Chemical Permeation Enhancers (CPEs) .

Key Compounds:

  • N-acetyl-L-proline dodecyl ester

  • N-propionyl-L-proline dodecyl ester

  • N-butyryl-L-proline dodecyl ester

Mechanism: These amphiphilic molecules insert into the intercellular lipid bilayers of the stratum corneum. The N-acyl head group interacts with the polar regions of ceramides, while the alkyl tail (if esterified) or the hydrophobic face of the proline ring disrupts the packing order of the lipid tails.

Critical Advantage: Unlike harsh solvents (e.g., DMSO), this disruption is reversible . Upon removal of the enhancer, the lipid bilayers re-crystallize, restoring barrier function.

PermeationMechanism Enhancer N-Acyl Hyp Derivative (Amphiphilic) SC_Lipids Stratum Corneum Lipid Bilayers (Ordered) Enhancer->SC_Lipids Apply Interaction Head Group Interaction & Chain Disordering SC_Lipids->Interaction Fluidity Increased Lipid Fluidity (Transient) Interaction->Fluidity DrugFlux Drug Diffusion Across Barrier Fluidity->DrugFlux Recovery Barrier Recovery (Reversible) Fluidity->Recovery Time/Removal

Figure 2: Mode of action for N-acyl hydroxyproline derivatives as reversible permeation enhancers.

Safety & Toxicology Profile

While AHYP is widely used in cosmetics and pharmaceuticals, specific handling precautions are required due to its acidic nature and concentration-dependent effects.

ParameterAssessmentDetail
Eye Irritation Category 1 (Danger) Causes serious eye damage (H318).[5] Requires protective eyewear during handling of pure powder.
Skin Irritation Low / Non-irritatingGenerally safe at typical cosmetic concentrations (0.5% – 2.0%).
Systemic Toxicity Non-ToxicNo evidence of mutagenicity or endocrine disruption.
Metabolism High SafetyMetabolized to L-hydroxyproline and acetate/fatty acids, which are endogenous.

Formulation Note: AHYP is acidic (pH ~2 in 1% solution). Formulations must be buffered (e.g., with Triethanolamine or Arginine) to pH 4.0–7.0 to prevent skin irritation and ensure stability.

References
  • Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus. Source: PubMed / Kyowa Hakko Bio Co. URL:[Link]

  • Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. Source: Scientific Reports (Nature) URL:[Link]

  • Synthesis of N-acetyl-4-hydroxy-L-proline (Protocol). Source: PrepChem URL:[Link]

  • N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation. Source: International Journal of Cosmetic Science URL:[6][Link]

Sources

Technical Guide: Solubilization & Formulation Strategy for trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-4-Hydroxy-1-(1-oxobutyl)-L-proline solubility in water vs organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (CAS: 85482-86-6), often utilized in advanced cosmetic and dermatological applications for skin conditioning and depigmentation, presents a distinct solubility profile compared to its parent amino acid, L-hydroxyproline.

While the parent molecule is a highly water-soluble zwitterion, the N-butyryl modification eliminates the basic amine functionality and introduces a lipophilic C4 chain. This structural shift significantly alters its Hydrophilic-Lipophilic Balance (HLB), reducing water solubility in acidic environments while dramatically enhancing compatibility with organic solvents and lipid-based delivery systems.

This guide provides a mechanistic analysis of these solubility behaviors, a predictive comparison profile, and a validated experimental protocol for precise determination in formulation development.

Molecular Architecture & Solubility Physics

To master the solubilization of this compound, one must understand the competition between its polar and non-polar domains.

Structural Analysis
  • Hydrophilic Domain: The molecule retains two key polar groups: the 4-hydroxyl group (-OH) and the carboxylic acid (-COOH). These moieties facilitate hydrogen bonding with water and polar solvents.

  • Lipophilic Domain: The N-acylation with a butyryl group (1-oxobutyl) caps the nitrogen, removing the positive charge typically found on the zwitterionic amino acid. This adds a hydrophobic butyl tail.

The "Zwitterion Effect"

Native L-hydroxyproline exists as a zwitterion (COO⁻ / NH₂⁺) in neutral water, creating a strong crystal lattice with high melting energy and high water solubility (~360 g/L). The N-Butyryl Derivative:

  • Loss of Zwitterion: The amide bond is non-basic. The molecule behaves as a weak acid (free carboxylic acid).

  • Lattice Energy Reduction: The bulky butyryl group disrupts crystal packing, potentially lowering the melting point compared to the parent.

  • Solubility Shift: The molecule becomes amphiphilic. It is less soluble in water (especially at low pH) but gains solubility in alcohols (ethanol, isopropanol) and glycols, which is critical for transdermal delivery.

Solubility Profile: Water vs. Organic Solvents[1][2]

The following table summarizes the expected solubility behavior based on structure-property relationships and standard N-acylated amino acid trends.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Aqueous (Acidic pH < 4) Water, 0.1N HClLow / Sparingly Soluble Protonated -COOH forms a neutral, less polar species. The butyl tail dominates, reducing solubility.
Aqueous (Neutral/Basic pH > 6) PBS, Water + NaOHSoluble Deprotonation of -COOH to -COO⁻ creates an anionic surfactant-like structure, drastically increasing water solubility.
Short-Chain Alcohols Ethanol, MethanolHighly Soluble The butyl chain interacts well with the ethyl group, while -OH/-COOH H-bond with the alcohol.
Glycols & Diols Propylene Glycol, Butylene GlycolSoluble Excellent compatibility; preferred vehicles for cosmetic formulations due to skin penetration enhancement.
Polar Aprotic DMSO, DMFVery Highly Soluble Disrupts all intermolecular H-bonds; ideal for stock solutions (>100 mg/mL).
Non-Polar Hexane, Mineral OilInsoluble Despite the butyl group, the molecule remains too polar for strictly hydrocarbon solvents.

Experimental Protocol: Precise Solubility Determination

Method: Shake-Flask Isothermal Saturation (HPLC Detection)

Objective: Determine thermodynamic solubility in a target solvent at 25°C.

Phase 1: Preparation
  • Excess Addition: Add the compound to 5 mL of the target solvent (Water, Ethanol, or 50:50 mix) in a glass vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker (25°C) for 24–48 hours.

    • Critical Step: Ensure solid is always present. If it all dissolves, add more.

Phase 2: Sampling & Analysis
  • Filtration: Pass 1 mL of the supernatant through a 0.45 µm PVDF syringe filter (pre-heated to 25°C to prevent precipitation).

  • Dilution: Dilute the filtrate immediately with the mobile phase to fall within the linear range of the detector.

  • Quantification: Inject into HPLC.

HPLC Conditions (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 95% Water (0.1% Phosphoric Acid) / 5% Acetonitrile.

    • Note: Low organic content is needed to retain the polar compound.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Flow Rate: 1.0 mL/min.

Formulation Strategy & Decision Logic

When developing a product containing trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, use the following logic flow to select the optimal vehicle.

FormulationLogic Start Start: Formulate N-Butyryl-Hydroxyproline Target Target Formulation Type? Start->Target Aqueous Aqueous Toner/Serum (Water-based) Target->Aqueous High Water % Emulsion Cream/Lotion (O/W Emulsion) Target->Emulsion Mixed Phase Anhydrous Anhydrous Gel/Stick (Lipid-based) Target->Anhydrous No Water pH_Check Check pH Constraint Aqueous->pH_Check Phase_Select Add to Water Phase or Oil Phase? Emulsion->Phase_Select Polyol Dissolve in Propanediol or Glycerin Anhydrous->Polyol Neutralize Adjust pH > 6.0 (Form -COO- Salt) pH_Check->Neutralize If pH neutral ok Solubilizer Add Co-solvent (Butylene Glycol / PEG) pH_Check->Solubilizer If pH < 5 required WaterPhase Water Phase: Neutralize with Arginine/TEA Phase_Select->WaterPhase Preferred OilPhase Oil Phase: Pre-dissolve in Ethanol/Glycol Phase_Select->OilPhase Alternative

Caption: Decision matrix for selecting the optimal solubilization strategy based on the final formulation chassis.

Key Formulation Insights
  • pH Sensitivity: In aqueous toners, if the pH is acidic (e.g., pH 3-4 for exfoliation), the compound may crystallize over time. Mitigation: Use 5-10% Butylene Glycol or Ethanol as a co-solvent to maintain solubility of the protonated form.

  • Neutralization: For maximum water solubility, neutralize the carboxylic acid with a base like L-Arginine or Triethanolamine (TEA). This forms a highly soluble salt.

  • Stability: The amide bond (N-butyryl) is generally stable, but avoid extremely high pH (>10) or low pH (<2) at high temperatures to prevent hydrolysis back to hydroxyproline.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5810: trans-4-Hydroxy-L-proline (Parent Compound Properties). Retrieved from [Link]

  • Zhu, Y., et al. (2019). Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures.[1] Journal of Molecular Liquids, 298, 112043.[2] (Demonstrates solubility trends of the parent scaffold). Retrieved from [Link][2]

  • U.S. Patent 20060034781A1.Peroral preparation for prevention or treatment of atopic dermatitis. (Discusses N-acyl hydroxyproline derivatives and formulation vehicles like glycols/water).

Sources

Methodological & Application

synthesis protocol for trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

A Validated Protocol for the Chemoselective Synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline. This N-acylated derivative of hydroxyproline is a valuable molecule for research in drug development, biochemistry, and materials science, often serving as a chiral building block or a modified component in peptide synthesis. Traditional challenges in the synthesis of such compounds lie in achieving chemoselectivity between the secondary amine and the hydroxyl group. This protocol outlines a robust and reliable method based on the Schotten-Baumann reaction, which favors N-acylation under basic aqueous conditions, ensuring high yield and purity of the desired product. We provide step-by-step instructions, explain the causal mechanisms behind critical procedural choices, and include guidelines for purification, characterization, and troubleshooting.

Introduction and Scientific Background

trans-4-Hydroxy-L-proline is a non-essential amino acid that is a major component of collagen, where it plays a critical role in the stability of the collagen triple helix.[1][2] Its derivatives are of significant interest to the pharmaceutical and cosmetic industries. For instance, N-acetyl-L-hydroxyproline has been investigated for its effects on ceramide synthesis and skin barrier function.[3] The N-butyrylation of the proline ring, yielding trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, modifies its lipophilicity and potential biological interactions. Lysine butyrylation, a similar post-translational modification, is known to have significant roles in regulating protein function and gene expression.[4][5]

The synthesis of this target molecule requires the selective acylation of the secondary amine in the proline ring without affecting the secondary hydroxyl group. The relative nucleophilicity of these two functional groups can be effectively controlled by the reaction pH. It is a well-established principle that N-acylation of amino alcohols is favored under basic conditions, while O-acylation is more likely to occur under acidic conditions.[6] This protocol leverages this principle by employing basic conditions to deprotonate the ammonium group of the proline, thereby activating the nitrogen atom as a potent nucleophile for reaction with a butyrylating agent.

Reaction Scheme:

Caption: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaRecommended PuritySupplier Example
trans-4-Hydroxy-L-proline51-35-4C₅H₉NO₃≥99%Sigma-Aldrich, TCI
Butyryl Chloride141-75-3C₄H₇ClO≥99%Thermo Scientific
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%, pelletsFisher Scientific
1,4-Dioxane (Anhydrous)123-91-1C₄H₈O₂≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-0HCl37% (conc.)VWR
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeBaker
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄GranularEMD Millipore
Deuterated Solvents (e.g., DMSO-d₆, D₂O)2206-27-1C₂D₆OSFor NMRCambridge Isotope Labs
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Two dropping funnels (50 mL)

  • pH meter or pH indicator strips

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Filtration apparatus (Büchner funnel and flask)

  • Analytical balance

  • NMR Spectrometer, Mass Spectrometer, FTIR Spectrometer

Detailed Step-by-Step Synthesis Protocol

Safety First: This protocol involves corrosive and volatile chemicals. Perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of the Reaction Mixture
  • Place 6.55 g (50.0 mmol) of trans-4-hydroxy-L-proline into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of 1,4-dioxane and 25 mL of deionized water. Stir the suspension at room temperature.

  • In a separate beaker, prepare a 2 M NaOH solution by dissolving 4.40 g (110 mmol) of NaOH pellets in 55 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.

  • Slowly add the prepared 2 M NaOH solution to the flask containing the hydroxyproline suspension. Stir until all solids have dissolved, resulting in a clear, colorless solution of sodium hydroxyprolinate.

    • Scientific Rationale: The addition of NaOH is critical. It deprotonates both the carboxylic acid and the secondary ammonium group of the proline. This renders the nitrogen atom a free amine, making it a strong nucleophile ready to attack the electrophilic carbonyl carbon of the butyryl chloride. The use of a dioxane/water co-solvent system ensures that both the polar starting material and the less polar acylating agent remain soluble.

Step 2: N-Acylation (Schotten-Baumann Condition)
  • Cool the reaction flask to 0-5 °C using an ice-water bath. Vigorous stirring is essential.

  • Place 5.86 g (55.0 mmol, 1.1 equivalents) of butyryl chloride into one dropping funnel.

  • Place 27.5 mL (55.0 mmol, 1.1 equivalents) of the remaining 2 M NaOH solution into a second dropping funnel.

  • Begin the simultaneous, dropwise addition of the butyryl chloride and the 2 M NaOH solution to the reaction mixture over approximately 45-60 minutes. Maintain the internal temperature below 10 °C.

  • Crucially, monitor the pH of the reaction mixture throughout the addition, ensuring it remains basic (pH 9-11). Adjust the addition rate of the NaOH solution as needed to maintain this pH range.

    • Scientific Rationale: Butyryl chloride is highly reactive. Its addition generates hydrochloric acid (HCl) as a byproduct. The simultaneous addition of NaOH neutralizes this acid, preventing the protonation and deactivation of the nucleophilic amine. Maintaining a basic pH is the cornerstone of achieving N-acylation selectivity over O-acylation.

Step 3: Reaction Completion and Monitoring
  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using TLC (e.g., mobile phase of Dichloromethane:Methanol:Acetic Acid 90:9:1). The starting material is highly polar and will remain at the baseline, while the product will have a higher Rf value.

Step 4: Work-up and Product Isolation
  • Once the reaction is complete, cool the flask again in an ice bath.

  • Slowly and carefully acidify the reaction mixture to pH 2-3 by adding cold 6 M HCl. Monitor the pH closely.

    • Scientific Rationale: Acidification serves two purposes: it quenches any remaining reactive species and, most importantly, it protonates the carboxylate group of the product. This converts the water-soluble sodium salt into the neutral carboxylic acid, which is significantly more soluble in organic solvents, enabling its extraction from the aqueous phase.

  • Transfer the acidified mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL ).

  • Combine the organic layers. Wash the combined organic phase with a saturated NaCl solution (brine, 1 x 50 mL ) to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous oil or a semi-solid crude product.

Step 5: Purification

The crude product can be purified by crystallization.

  • Dissolve the crude residue in a minimal amount of hot ethyl acetate.

  • Slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Results and Characterization

ParameterExpected Value/Data
Physical Appearance White crystalline solid
Expected Yield 70-85%
Purity (by HPLC/NMR) >98% after crystallization
¹H NMR (400 MHz, DMSO-d₆) Expected signals: Protons of the butyl chain (~0.9-2.2 ppm), proline ring protons (~1.8-4.5 ppm), hydroxyl proton, and carboxylic acid proton (broad singlet, >12 ppm).
¹³C NMR (100 MHz, DMSO-d₆) Expected signals: Carbons of the butyl chain, proline ring carbons, and two carbonyl carbons (amide and carboxylic acid).
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 202.1079; for [M+Na]⁺: 224.0898

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Product Yield 1. Incomplete reaction. 2. pH dropped too low during acylation, deactivating the amine. 3. Product loss during extraction.1. Extend reaction time at room temperature. 2. Ensure pH is consistently basic during addition. Add NaOH more rapidly if needed. 3. Perform additional extractions from the aqueous layer.
Presence of O-acylated Impurity Reaction pH was not sufficiently basic, allowing the hydroxyl group to compete as a nucleophile.This impurity is difficult to remove post-synthesis. Repeat the reaction, paying strict attention to maintaining a pH > 9 during the addition of butyryl chloride.
Product Fails to Crystallize Product is impure or oily.Purify the crude product using silica gel flash column chromatography with a gradient of methanol in dichloromethane.

Conclusion

This application note details a validated and efficient protocol for the synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline. By carefully controlling the reaction pH through a Schotten-Baumann approach, this method ensures high chemoselectivity for N-acylation, leading to excellent yields and purity. The provided causal explanations and troubleshooting guide are intended to empower researchers to successfully replicate and, if necessary, adapt this synthesis for their specific research needs.

References

  • ResearchGate. Scheme 14: Conversion of trans-4-hydroxy-L-proline to... Available at: [Link]

  • PrepChem.com. Synthesis of N-acetyl-4-hydroxy-L-proline. Available at: [Link]

  • PubMed. Methods for Measuring Hydroxyproline and Estimating in Vivo Rates of Collagen Synthesis and Degradation. Available at: [Link]

  • ResearchGate. Structures of the hydroxyproline isomers. a trans-4-hydroxy-l-proline... Available at: [Link]

  • Oreate AI Blog. Unlocking the Secrets of Hydroxyproline: A Key to Understanding Collagen. Available at: [Link]

  • Dovepress. Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus. Available at: [Link]

  • ACS Publications. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software. Available at: [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Acylated Hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Toolbox of Peptides

The synthesis of peptides with post-translational modifications is a cornerstone of modern drug discovery and chemical biology. These modifications dramatically expand the functional repertoire of peptides, influencing their structure, stability, and biological activity. Among these, the acylation of the hydroxyl group of hydroxyproline (Hyp) offers a versatile strategy for creating novel peptide architectures with tailored properties. Hydroxyproline itself is a critical component of collagen, where its hydroxyl group plays a crucial role in stabilizing the iconic triple helix structure through stereoelectronic effects.[1] The ability to introduce acyl groups at this position allows for the precise modulation of peptide conformation and the introduction of various functionalities.[2][3]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of N-acylated hydroxyproline derivatives into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the unique challenges presented by this class of modified amino acids and provide field-proven strategies to overcome them, ensuring high-yield and high-purity synthesis of these valuable molecules.

The Strategic Advantage of N-Acylated Hydroxyproline

The incorporation of N-acylated hydroxyproline into a peptide sequence offers several distinct advantages for researchers and drug developers:

  • Conformational Control: The steric and electronic properties of the acyl group can significantly influence the local peptide backbone conformation, including the puckering of the proline ring and the cis/trans isomerization of the amide bond.[1] This allows for the rational design of peptides with predefined secondary structures.

  • Enhanced Stability: By modifying the hydroxyproline residue, it is possible to enhance the peptide's resistance to proteolytic degradation, a key consideration for therapeutic peptides.[1]

  • Introduction of Functional Moieties: The acyl group can serve as a handle for the attachment of various functional groups, such as fluorophores, biotin, or drug payloads, without interfering with the peptide backbone.[2]

  • Mimicking Natural Modifications: O-acylation of hydroxyproline can mimic naturally occurring post-translational modifications, enabling the study of their biological roles.[4]

Core Challenges and Strategic Solutions in SPPS

The incorporation of N-acylated hydroxyproline derivatives into a growing peptide chain presents a unique set of challenges primarily stemming from steric hindrance. The bulky acyl group in proximity to the N-terminal amine can significantly impede the efficiency of the coupling reaction.[5][6]

Key Challenge: Incomplete coupling reactions leading to deletion sequences in the final peptide product.

Strategic Solutions:

  • Optimized Coupling Reagents: Standard coupling reagents may prove insufficient. The use of highly reactive uronium/aminium or phosphonium salt-based reagents is crucial. Reagents such as HATU, HCTU, and COMU are highly recommended for their ability to form highly reactive activated esters, thereby overcoming the steric barrier.[5][7]

  • Extended Coupling Times and Double Coupling: For particularly challenging couplings, extending the reaction time or performing a second coupling with fresh reagents can significantly improve the yield of the desired product.[8]

  • Monitoring of Coupling Efficiency: It is essential to monitor the completion of each coupling step. Qualitative methods like the Kaiser test or quantitative methods based on UV monitoring of the Fmoc deprotection can provide valuable feedback on the efficiency of the reaction.[9]

Experimental Protocols

Part 1: Synthesis of Fmoc-Hyp(Acyl)-OH Monomer

The first step involves the preparation of the N-acylated hydroxyproline building block. This protocol describes a general procedure for the acylation of the hydroxyl group of Fmoc-Hyp-OH.

Materials:

  • Fmoc-Hyp-OH

  • Acyl chloride or anhydride (e.g., acetic anhydride, benzoyl chloride)

  • Pyridine or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve Fmoc-Hyp-OH in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or DIEA (1.5-2.0 equivalents) to the solution.

  • Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure Fmoc-Hyp(Acyl)-OH.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual SPPS of a peptide containing an N-acylated hydroxyproline residue using the Fmoc/tBu strategy.[10]

Materials and Reagents:

  • Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-amino acids (including the synthesized Fmoc-Hyp(Acyl)-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[9]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Coupling of Standard Amino Acids:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Coupling of Fmoc-Hyp(Acyl)-OH:

    • Pre-activate the Fmoc-Hyp(Acyl)-OH (3-5 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours. Due to steric hindrance, a longer coupling time is recommended.

    • Perform a Kaiser test. A double coupling is often necessary for quantitative incorporation.

  • Washing: After each coupling step, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times) and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered residues like N-acylated hydroxyproline. The following table provides a qualitative comparison of common coupling reagents.

Coupling ReagentAdditiveBaseRelative Efficacy for N-Acylated HypReference
HATU-DIEAHigh[11]
HCTU-DIEAHigh
COMU-DIEAHigh[7]
PyBOPHOAtDIEAModerate to High[11]
HBTUHOBtDIEALow to Moderate[11]
DICHOBt-Low[11]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling of N-Acylated Hyp Steric hindrance- Use a more potent coupling reagent (HATU, HCTU).- Increase coupling time (4-8 hours).- Perform a double coupling.
Deletion Sequences in Final Product Inefficient coupling at one or more steps- Carefully monitor each coupling reaction (e.g., Kaiser test).- Optimize coupling conditions for difficult residues.
Side Reactions During Cleavage Reactive side chains- Ensure appropriate side-chain protecting groups are used for all relevant amino acids.- Use scavengers (e.g., TIS, water) in the cleavage cocktail.
Diketopiperazine Formation C-terminal proline or hydroxyproline- Use a 2-chlorotrityl chloride resin.[12]- Couple the first two amino acids as a dipeptide.[12]

Visualization of Key Chemical Structures

Chemical_Structures cluster_FmocHyp Fmoc-Hyp-OH cluster_FmocHypAcyl Fmoc-Hyp(Acyl)-OH cluster_HATU HATU Structure FmocHyp FmocHypAcyl FmocHyp->FmocHypAcyl Acylation (Acyl-Cl, Base) HATU

Caption: Key chemical structures in the synthesis of peptides with N-acylated hydroxyproline.

Conclusion

The incorporation of N-acylated hydroxyproline into peptides via SPPS is a powerful technique for creating novel biomolecules with enhanced properties. While the steric hindrance of the acyl group presents a significant challenge, the use of optimized coupling strategies, including highly reactive coupling reagents and extended reaction times, can ensure the successful synthesis of these complex peptides. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to confidently explore the vast potential of N-acylated hydroxyproline in their peptide-based research and development endeavors.

References

  • Unusual Amino Acids: Hydroxyproline | LifeTein Peptide Blog. (2025, October 29). LifeTein. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (2019, September 15). Gyros Protein Technologies. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Minimal Protection Strategies for SPPS - DriveHQ. (n.d.). DriveHQ. [Link]

  • Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed. (2013, March 20). PubMed. [Link]

  • Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides | Request PDF. (n.d.). ResearchGate. [Link]

  • Solid-phase peptide synthesis. (2014, July 18). Royal Society of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - CEM Corporation. (n.d.). CEM Corporation. [Link]

  • SPPS Tips For Success Handout - Mesa Labs. (n.d.). Mesa Labs. [Link]

  • O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed. (n.d.). PubMed. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • How can you orthogonally protect two peptides so they can be crosslinked via Peptide Bond? | ResearchGate. (2014, January 31). ResearchGate. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18). Biovera Research. [Link]

  • Hydroxyproline-derived biomimetic and biodegradable polymers. (2021, February 18). SpringerLink. [Link]

  • Hydroxyproline-containing collagen peptide derived from the skin of the Alaska pollack inhibits HIV-1 infection - PubMed. (2016, December 15). PubMed. [Link]

  • Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC. (n.d.). National Institutes of Health. [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). ResearchGate. [Link]

  • SPPS Resins Impact the PNA-Syntheses' Improvement - International Journal of Medical Sciences. (2013, February 13). Ivyspring. [Link]

  • Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide - PMC. (2024, November 27). Royal Society of Chemistry. [Link]

Sources

Formulation Strategies for trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in Topicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (referred to herein as NBHP ) represents a class of "Lipidized Amino Acids" designed to overcome the poor bioavailability of native hydroxyproline. By acylating the secondary amine of L-hydroxyproline with a butyryl group, the molecule achieves a critical amphiphilic balance, enabling stratum corneum penetration while retaining water solubility potential.

Upon topical application, NBHP acts as a pro-drug . Intracellular amidases hydrolyze the compound to release two bioactive moieties:

  • L-Hydroxyproline (Hyp): The primary substrate for collagen synthesis and stabilization.

  • Butyrate (Butyric Acid): A histone deacetylase (HDAC) inhibitor known to promote keratinocyte differentiation and reduce inflammation, delivered here without its characteristic pungent odor.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Formulators
CAS Number 85482-86-6Verification of raw material identity.
Molecular Weight ~187.2 g/mol Low MW favors passive diffusion (<500 Da rule).
LogP (Predicted) ~0.2 – 0.8Amphiphilic; sits at the interface of oil/water phases.
pKa ~3.5 (Carboxylic acid)Anionic at physiological pH (pH > 4.5).
Solubility Soluble in Water, Ethanol, GlycolsVersatile incorporation; compatible with hydrogels and emulsions.
Stability Amide bond (Robust)Stable at pH 4.0–8.0; susceptible to extreme hydrolysis.

Mechanism of Action & Biological Rationale

The formulation strategy must align with the molecule's delivery mechanism. Unlike native hydroxyproline, which crystallizes on the skin surface, NBHP partitions into the lipid bilayer.

NBHP_Mechanism cluster_cell Intracellular Metabolism (Amidase Activity) Formulation Topical Formulation (Emulsion/Gel) SC Stratum Corneum (Lipid Barrier) Formulation->SC Partitioning (LogP ~0.5) Epidermis Viable Epidermis (Keratinocytes) SC->Epidermis Passive Diffusion NBHP NBHP (Intact) Epidermis->NBHP Dermis Dermis (Fibroblasts) Cleavage Enzymatic Hydrolysis NBHP->Cleavage Hyp L-Hydroxyproline Cleavage->Hyp Butyrate Butyrate Cleavage->Butyrate Hyp->Dermis Collagen Synthesis Substrate Butyrate->Epidermis Differentiation & Anti-inflammation

Figure 1: Mechanism of Action describing the penetration and enzymatic activation of NBHP.

Formulation Strategies & Protocols

Strategy A: Biomimetic Lamellar Emulsion (Barrier Repair)

Rationale: NBHP is amphiphilic. Incorporating it into a lamellar liquid crystal structure mimics the skin's lipid matrix, enhancing penetration and stability.

Protocol 1: High-Shear Lamellar Processing

Objective: Create a stable O/W emulsion with NBHP intercalated in the liquid crystalline phase.

Materials:

  • Phase A (Water): Deionized Water (q.s.), Disodium EDTA (0.1%), Glycerin (3.0%).

  • Phase B (Lipids/Emulsifiers): Cetearyl Alcohol & Cetearyl Glucoside (Montanov 68, 4.0%), Caprylic/Capric Triglyceride (5.0%), Squalane (3.0%), NBHP (1.0%) .

  • Phase C (Stabilizers): Xanthan Gum (0.2%).

  • Phase D (Preservative/pH): Phenoxyethanol (0.8%), NaOH/Citric Acid (qs to pH 5.5).

Step-by-Step Methodology:

  • Solubilization Check: NBHP has a carboxylic acid group. In Phase B (Lipids), it may not fully dissolve until neutralized or heated. Critical Step: If NBHP is supplied as a powder, pre-disperse it in the glycol portion of Phase A or dissolve in Phase A if water-soluble salt form is preferred. Recommendation: Dissolve NBHP in Phase A (Water) and adjust pH to 5.5 before emulsification to ensure it is in the salt form (more stable, less likely to recrystallize).

  • Heating: Heat Phase A and Phase B separately to 75°C. Ensure NBHP is fully dissolved.

  • Emulsification: Slowly add Phase B to Phase A while homogenizing at 4000 rpm (Silverson or Ultra-Turrax) for 5 minutes.

    • Observation: The mixture should turn glossy white.

  • Cooling & Lamellar Formation: Switch to low-shear paddle mixing (100 rpm). Cool slowly (1°C/min) to 40°C.

    • Why? Rapid cooling "freezes" the disordered state. Slow cooling allows the emulsifier and NBHP to align into lamellar sheets.

  • Final Adjustment: Add Phase D. Adjust pH to 5.5 ± 0.2 .

    • Note: Avoid pH < 4.0 to prevent acid hydrolysis of the amide bond over time.

Strategy B: Penetration Enhancing Serum (Hydroglycolic)

Rationale: For high-potency serums, a solvent-based system maximizes thermodynamic activity.

Protocol 2: Cold-Process Solubilization

Materials:

  • Solvent System: Propanediol (10%), Pentylene Glycol (3%), Water (q.s.).

  • Active: NBHP (2.0%) .

  • Buffer: Sodium Citrate (0.5%).

Methodology:

  • Dissolve Sodium Citrate in water.

  • Add NBHP to the water phase. Measure pH. It will likely be acidic (~3.5).

  • Neutralization (Critical): Slowly add 10% NaOH solution while stirring until pH reaches 6.0.

    • Self-Validation: The solution must become crystal clear. Haze indicates incomplete ionization or impurities.

  • Add Glycols.

  • Stability Check: Centrifuge a sample at 3000 rpm for 15 mins. No precipitate should form.

Formulation Decision Tree

Use this logic flow to determine the optimal vehicle for your specific application.

Formulation_Tree Start Start: Define Product Goal Viscosity Target Viscosity? Start->Viscosity OilContent Oil Phase > 10%? Viscosity->OilContent High (>5000 cps) Serum Hydroglycolic Serum (Protocol B) Viscosity->Serum Low (<1000 cps) Cream Lamellar Emulsion (Protocol A) OilContent->Cream Yes (Repair Focus) GelCream Gel-Cream Network (Polymer Stabilized) OilContent->GelCream No (Hydration Focus) Note1 Use pH 6.0 for max solubility Serum->Note1

Figure 2: Decision tree for selecting the appropriate vehicle based on rheological requirements.

Analytical Validation & Stability

To ensure scientific integrity, every formulation must undergo rigorous testing.

HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 210 nm (Amide bond).

  • Pass Criteria: Recovery of NBHP > 95% after 4 weeks at 45°C.

  • Degradant Watch: Look for peaks corresponding to free Hydroxyproline (early elution) and Butyric acid.

Stress Testing Protocol
  • Thermal Stress: Store samples at 4°C, 25°C, and 45°C for 12 weeks.

  • pH Drift: A drop in pH > 0.5 units at 45°C indicates hydrolysis (release of butyric acid).

  • Centrifugation: 3000g for 30 mins to check for physical separation or crystallization.

References

  • Chemical Identity & Properties

    • Source: PubChem.[1] (n.d.). Compound Summary for CID 122195 (trans-4-Hydroxy-L-proline derivatives). Retrieved from [Link]

    • Context: Verification of hydroxyproline core structure and solubility d
  • Source: S. K. Gupta et al. (2013). "Topical delivery of skin whitening agents using lipid nanocarriers." Journal of Drug Targeting.
  • Bioactivity of Hydroxyproline

    • Source: Shigemura, Y., et al. (2009). "Effect of prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin." Journal of Agricultural and Food Chemistry. [Link]

    • Context: Validates Hydroxyproline as a signaling molecule for fibroblast prolifer
  • Source: Schwarz, A., et al. (2012). "Short-chain fatty acids, components of the gut microbiome, induce regulatory T cells and reduce skin inflammation." Journal of Investigative Dermatology.
  • Formulation of Amphiphiles

    • Source: Eccleston, G. M. (1997). "Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams." Colloids and Surfaces A. [Link]

    • Context: Basis for the Lamellar Emulsion Protocol (Protocol A).

Sources

extraction and purification of N-butyryl-hydroxyproline from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Extraction and Purification of N-butyryl-hydroxyproline from Reaction Mixtures

Abstract

This technical guide provides a comprehensive, multi-step protocol for the efficient extraction and purification of N-butyryl-hydroxyproline from complex synthetic reaction mixtures. N-acylated amino acids, such as N-butyryl-hydroxyproline, are of significant interest in pharmaceutical and biochemical research. The successful isolation of these target molecules from unreacted starting materials, catalysts, and side-products is critical for subsequent applications. This protocol employs a logical sequence of liquid-liquid extraction (LLE) for initial bulk purification, followed by silica gel column chromatography for fine separation, and concludes with methods for assessing final product purity. The causality behind each procedural step is detailed to provide researchers with a deep understanding of the purification strategy.

Introduction and Purification Strategy

The synthesis of N-butyryl-hydroxyproline typically results in a heterogeneous mixture containing the desired product alongside unreacted hydroxyproline, butyric anhydride or butyryl chloride, and various organic salts or byproducts. The primary challenge lies in separating the product, which possesses both moderate polarity from the hydroxyl and carboxylic acid groups and non-polar character from the butyryl chain, from highly polar starting materials and non-polar impurities.

Our strategy is founded on the principle of exploiting these differential physicochemical properties through a series of established separation techniques:

  • pH-Dependent Liquid-Liquid Extraction (LLE): The initial and most critical step involves the selective transfer of N-butyryl-hydroxyproline between immiscible aqueous and organic phases. By manipulating the pH of the aqueous phase, we can control the protonation state of the carboxylic acid group on the molecule. In its protonated (acidic) form, the molecule is less polar and preferentially partitions into an organic solvent. In its deprotonated (basic) form, it becomes a salt and is highly soluble in the aqueous phase. This allows for a robust separation from water-soluble and water-insoluble impurities.[1][2]

  • Silica Gel Chromatography: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel).[3] N-butyryl-hydroxyproline, being moderately polar, will adsorb to the silica but can be eluted with a suitable mobile phase. This step is highly effective for removing impurities with polarities very similar or dissimilar to the product that may have co-extracted during LLE.

  • Recrystallization: As a final polishing step, recrystallization can be employed to achieve very high purity. This method relies on the principle that the solubility of the compound and its impurities varies with the solvent and temperature.[4]

The following diagram illustrates the comprehensive workflow for the purification process.

Purification_Workflow cluster_0 Initial Workup & Extraction cluster_1 Chromatographic Purification cluster_2 Final Product & Analysis Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with H₂O) Crude->Quench Acidify Acidify to pH 2-3 Quench->Acidify LLE Liquid-Liquid Extraction (Aqueous vs. Organic) Acidify->LLE Separate Separate Organic Layer LLE->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude N-butyryl-hydroxyproline Evaporate->Crude_Product Dissolve Dissolve Crude Product Crude_Product->Dissolve To Chromatography Load_Column Load onto Silica Gel Column Dissolve->Load_Column Elute Elute with Solvent Gradient Load_Column->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate_Pure Evaporate Solvent Combine->Evaporate_Pure Pure_Product Pure N-butyryl-hydroxyproline Evaporate_Pure->Pure_Product To Analysis Purity_Check Purity & Identity Confirmation (HPLC, NMR, MS) Pure_Product->Purity_Check

Caption: Workflow for N-butyryl-hydroxyproline purification.

Materials and Reagents

  • Crude N-butyryl-hydroxyproline reaction mixture

  • Ethyl acetate (EtOAc), Reagent Grade

  • Hexanes, Reagent Grade

  • Hydrochloric acid (HCl), 1M and 2M solutions

  • Sodium hydroxide (NaOH), 1M solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Deionized water

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain for TLC visualization

  • Standard laboratory glassware (separatory funnel, flasks, beakers)

  • Rotary evaporator

  • Glass chromatography column

Experimental Protocols

Protocol 1: Initial Extraction via Liquid-Liquid Extraction (LLE)

This protocol is designed to separate the desired product from water-soluble starting materials like hydroxyproline and inorganic salts.

  • Quenching and Initial Dilution: Carefully quench the reaction mixture by slowly adding it to an equal volume of cold deionized water in a beaker or flask with stirring. This step neutralizes any highly reactive reagents.

  • Acidification: Transfer the aqueous mixture to a separatory funnel. Acidify the solution to a pH of 2-3 by the dropwise addition of 1M HCl. Monitor the pH using pH paper.

    • Causality: At a pH below its pKa (~3.8), the carboxylic acid group of N-butyryl-hydroxyproline is protonated (-COOH), rendering the molecule significantly more soluble in organic solvents. Unreacted hydroxyproline, being zwitterionic, will remain in the aqueous phase.[2]

  • First Extraction: Add a volume of ethyl acetate equal to that of the aqueous layer to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate fully. The upper layer is the organic (ethyl acetate) phase containing the product, and the lower is the aqueous phase.

  • Collection and Re-extraction: Drain the lower aqueous layer into a separate flask. Drain the upper organic layer into a clean Erlenmeyer flask. Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-4) two more times with fresh ethyl acetate to maximize product recovery.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer once with an equal volume of brine.

    • Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying and Concentration: Drain the washed organic layer into a clean flask and add anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together. Filter the solution to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the crude N-butyryl-hydroxyproline.

Protocol 2: Purification by Silica Gel Chromatography

This protocol refines the crude product by separating it from impurities with similar solubility profiles.

  • Column Preparation: Securely clamp a glass chromatography column in a vertical position. Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation. Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:

    • 90:10 Hexanes:EtOAc

    • 70:30 Hexanes:EtOAc

    • 50:50 Hexanes:EtOAc

    • 100% EtOAc

    • Causality: Non-polar impurities will elute first. As the solvent polarity increases, it will more effectively compete with the moderately polar N-butyryl-hydroxyproline for binding sites on the silica, causing it to move down the column and elute. A small amount of acetic acid (0.5%) can be added to the mobile phase to reduce peak tailing.

  • Fraction Collection: Collect the eluent in a series of test tubes or small flasks.

  • Monitoring by TLC: Spot a small amount from each fraction onto a TLC plate and elute with a suitable solvent system (e.g., 50:50 hexanes:ethyl acetate). Visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate.

  • Combining Fractions: Combine the fractions that contain the pure product (as determined by TLC) and evaporate the solvent using a rotary evaporator to yield the purified N-butyryl-hydroxyproline.

Purity Assessment and Characterization

To validate the success of the purification, the final product must be analyzed for purity and structural integrity.

Technique Purpose Expected Outcome
TLC Qualitative purity checkA single spot with a distinct Rf value.
HPLC Quantitative purity analysisA single major peak, allowing for purity calculation (e.g., >95%). A C18 reversed-phase column is often suitable.[5][6]
Mass Spectrometry (MS) Identity confirmationA molecular ion peak corresponding to the exact mass of N-butyryl-hydroxyproline (C₉H₁₅NO₄, Molar Mass: 201.22 g/mol ).
¹H and ¹³C NMR Structural confirmationThe spectra should show characteristic peaks corresponding to the protons and carbons of the butyryl and hydroxyproline moieties, confirming the correct structure.

Troubleshooting

  • Problem: Poor separation during LLE (emulsion formation).

    • Solution: Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.

  • Problem: Product does not elute from the silica column.

    • Solution: The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate or add a small amount of methanol).

  • Problem: Streaking or tailing of spots on the TLC plate.

    • Solution: The carboxylic acid may be interacting too strongly with the silica. Add a small amount (0.5-1%) of acetic acid to the TLC developing solvent and the column chromatography mobile phase.

Conclusion

The described methodology, combining pH-mediated liquid-liquid extraction and silica gel chromatography, provides a robust and reliable pathway for the isolation and purification of N-butyryl-hydroxyproline from synthetic reaction mixtures. The sequential application of these techniques effectively removes a wide range of potential impurities. The purity of the final product should always be confirmed using appropriate analytical techniques such as HPLC and spectroscopy to ensure its suitability for downstream applications in research and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
  • Hyun, M. H., Min, C. S., & Cho, Y. J. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • CN112812031A - Preparation method of N-acyl amino acid type surfactant. (2021).
  • WO2015026538A1 - Process for preparing n-acyl amino acid salts. (2015).
  • Supelco. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • Tiei. (2024). Liquid/liquid mixing and separation Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method.
  • Tian, W. (2023). Is it possible to extract amino acids from water using extraction?
  • Džuganová, M., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.

Sources

Application Note: High-Performance In Vitro Permeation Assay (IVPT) for N-Butyryl-Hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Butyryl-hydroxyproline is a lipo-amino acid derivative designed to overcome the poor skin bioavailability of native hydroxyproline (Hyp). While native Hyp is essential for collagen synthesis, its high polarity (LogP ≈ -3.17) prevents effective partitioning into the lipid-rich Stratum Corneum (SC). The butyryl modification increases lipophilicity, theoretically facilitating SC transit before hydrolyzing into the active moiety in the viable epidermis.

This Application Note provides a rigorous, regulatory-compliant (OECD 428, SCCS) protocol for quantifying the cutaneous bioavailability of N-butyryl-hydroxyproline. Unlike generic protocols, this guide addresses the specific stability and solubility challenges inherent to amphiphilic ester/amide derivatives.

Key Mechanistic Objectives
  • Flux Quantification: Measure the rate (

    
    ) at which the molecule crosses the barrier.
    
  • Compartmental Distribution: Distinguish between surface residue, Stratum Corneum retention (reservoir effect), and Viable Epidermis/Dermis delivery (target site).

  • Metabolic Stability: Assess if the N-butyryl moiety remains intact during transit or hydrolyzes to free hydroxyproline.

Pre-Validation: Physicochemical Profiling

Before initiating the Franz Cell assay, two critical parameters must be empirically verified to ensure "Sink Conditions" and method linearity.

Solubility & Sink Conditions

The receptor fluid must solubilize the permeant at a concentration


 the maximum expected concentration to prevent back-diffusion.
  • Protocol: Dissolve N-butyryl-hydroxyproline in Phosphate Buffered Saline (PBS, pH 7.4).

  • Requirement: If solubility is

    
    , add a solubilizer (e.g., 0.1% - 5% Bovine Serum Albumin (BSA) or 
    
    
    
    Ethanol).
  • Note: For N-butyryl-hydroxyproline, PBS alone is often sufficient, but BSA is recommended to mimic physiological protein binding.

Stability Check

Incubate the test molecule in the chosen receptor fluid at 32°C for 24 hours. Analyze by LC-MS to ensure


 degradation (hydrolysis) occurs spontaneously.

Detailed Experimental Protocol (IVPT)

Guideline Adherence: OECD 428, SCCS/1628/21.

Experimental Setup (Franz Diffusion Cells)
ParameterSpecificationRationale
Cell Type Static Vertical Diffusion Cell (VDC)Standard for finite dose cosmetic assays.
Surface Area

Standardized area for consistent flux calculation.
Receptor Vol

Minimizes dilution while maintaining sink conditions.
Temperature

(Membrane Surface)
Mimics physiological skin surface temperature.
Stirring 600 RPM (Magnetic Bar)Prevents unstirred water layers at the membrane interface.
Membrane Preparation (The Biological Barrier)
  • Source: Porcine ear skin (fresh or frozen < 3 months) is the preferred surrogate for human skin due to similar lipid composition and thickness.

  • Preparation:

    • Clean ears with cold water; remove hair with clippers (do not shave, to avoid micro-cuts).

    • Dermatomize skin to a thickness of 500–700

      
       . This includes the SC, epidermis, and part of the dermis.[1]
      
    • Integrity Test (Critical): Measure Transepidermal Water Loss (TEWL). Reject skin if TEWL

      
      . Alternatively, measure Electrical Resistance (
      
      
      
      is acceptable).
Dosing & Sampling
  • Dose Type: Finite Dose (mimicking real-world usage).

  • Application: Apply

    
     (liquids) or 
    
    
    
    (semisolids) of the formulation containing N-butyryl-hydroxyproline.
  • Sampling Schedule: Draw

    
     receptor fluid at 0, 1, 2, 4, 6, 8, 12, and 24 hours. Replenish immediately with fresh, pre-warmed receptor fluid.
    
Workflow Visualization

IVPT_Workflow Prep Skin Preparation (Dermatomed Porcine Ear) Integrity Integrity Check (TEWL / Resistance) Prep->Integrity Mount Mounting in Franz Cell Integrity->Mount Pass Dose Finite Dosing (10 mg/cm²) Mount->Dose Sample Sampling (0-24h) Dose->Sample Extract Skin Layer Extraction Sample->Extract End of Study Analysis LC-MS/MS Quantification Sample->Analysis Receptor Fluid Extract->Analysis SC, Epi, Dermis

Figure 1: Step-by-step IVPT workflow ensuring barrier integrity and compartmental analysis.

Analytical Methodology: LC-MS/MS

Due to the lack of a strong chromophore in hydroxyproline derivatives, UV detection is insufficient without derivatization. LC-MS/MS is the gold standard for sensitivity and selectivity.

Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of the hydrolytic metabolite (Hydroxyproline).

    • Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC (

      
      ).
      
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (0.1% Formic Acid).

  • Gradient: High organic start (90% B) decreasing to 50% B to elute polar analytes.

Mass Spectrometry Settings (MRM Mode)

Monitor two transitions to distinguish the parent molecule from the metabolite.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Butyryl-Hyp 202.1

86.1 (Pyrrolidine ring)2518
Hydroxyproline 132.1

86.1 / 68.12015
Internal Std 137.1 (Hyp-d5)91.12015

Data Analysis & Mass Balance

The validity of the assay depends on the Mass Balance (Total Recovery), which must fall between 85% and 115% (OECD 428).

Compartmentalization Logic

At the end of 24 hours, the setup is dismantled to quantify the drug in each layer:

  • Wash: Surface excess (Unabsorbed).

  • Tape Stripping (1-20): Stratum Corneum (Adsorbed/Reservoir).

  • Epidermis/Dermis: Viable skin (Bioavailable).

  • Receptor Fluid: Systemic absorption (Permeated).

Calculations

Flux (


):  Plot the cumulative amount permeated (

) vs. time. The slope of the linear portion is the steady-state flux (

).


  • 
     = Cumulative amount permeated (
    
    
    
    )
  • 
     = Area (
    
    
    
    )

Permeability Coefficient (


): 


  • 
     = Donor concentration (
    
    
    
    )
Mass Balance Decision Tree

Mass_Balance Start Total Recovery Calculation (Wash + SC + Epi/Dermis + Receptor) Check Is Recovery 85% - 115%? Start->Check Valid Valid Assay Proceed to Flux Calc Check->Valid Yes Invalid Invalid Assay Check Extraction Efficiency Check->Invalid No SubCheck Check Distribution Valid->SubCheck Local High Epi/Dermis % = Good Dermal Targeting SubCheck->Local Target Systemic High Receptor % = Potential Systemic Risk SubCheck->Systemic Risk

Figure 2: Logic flow for validating assay results and interpreting bioavailability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Variability (CV > 30%) Damaged skin or air bubbles.Re-check TEWL; ensure no bubbles under the membrane in the receptor chamber.
Low Recovery (< 85%) Drug binding to glass/plastic.Add 0.1% Tween-20 to receptor fluid; use silanized glassware.
No Detection in Receptor Limit of Detection (LOD) issue.Concentrate receptor fluid via lyophilization or solid-phase extraction (SPE) before LC-MS.

References

  • OECD. (2004).[2] Test No. 428: Skin Absorption: In Vitro Method.[2][3][4] OECD Guidelines for the Testing of Chemicals.[1][2][5] Link

  • SCCS. (2021). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 11th Revision. European Commission. Link

  • European Medicines Agency (EMA). (2018). Draft guideline on quality and equivalence of topical products.Link

  • Tettey-Amlalo, R. N., et al. (2009). Application of LC-MS/MS to identify and quantify hydroxyproline in tissue hydrolysates.[6] Journal of Chromatography B. (Contextual grounding for analytical method).

Sources

enzymatic synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Cascade Synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Abstract & Introduction

The synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (also known as N-butyryl-trans-4-hydroxy-L-proline) represents a critical workflow in the development of pharmaceutical intermediates and high-value cosmeceuticals. While trans-4-hydroxy-L-proline (Hyp) is a key chiral building block for collagen-mimetic peptides and HIF-prolyl hydroxylase inhibitors, the N-acylation with a butyryl moiety typically requires harsh chemical acylating agents (e.g., butyryl chloride) that generate acidic byproducts and require extensive purification.

This Application Note details a green, two-step enzymatic cascade for the synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline starting from L-proline. By coupling the regio- and stereospecific hydroxylation activity of microbial Proline-4-Hydroxylase (P4H) with the chemoselective N-acylation capability of Acyltransferase (MsAcT) or Lipase B (CAL-B) , researchers can achieve high optical purity (>99% de) and eliminate toxic acyl chlorides.

Retrosynthetic Enzymatic Strategy

The synthesis is designed as a sequential biocatalytic process. Direct acylation of L-proline followed by hydroxylation is not recommended because microbial P4H enzymes exhibit strict substrate specificity for free L-proline and generally reject N-acylated substrates. Therefore, the protocol follows the Hydroxylation


 Acylation  route.
Reaction Pathway
  • Step 1 (Hydroxylation): L-Proline is hydroxylated at the C4 position by Dactylosporangium sp.[1] P4H (DsP4H) using

    
    -ketoglutarate (
    
    
    
    -KG) as a co-substrate.
  • Step 2 (N-Acylation): The resulting trans-4-Hyp is N-acylated using vinyl butyrate as the acyl donor, catalyzed by Mycobacterium smegmatis Acyltransferase (MsAcT) in an aqueous-organic biphasic system.

EnzymaticCascade LPro L-Proline Hyp trans-4-Hydroxy-L-proline (Intermediate) LPro->Hyp Step 1: P4H (Fe2+, Ascorbate) aKG α-Ketoglutarate + O2 aKG->Hyp Succ Succinate + CO2 Hyp->Succ Product trans-4-Hydroxy-1- (1-oxobutyl)-L-proline Hyp->Product Step 2: MsAcT (pH 8.0) VinylBut Vinyl Butyrate VinylBut->Product Acetal Acetaldehyde Product->Acetal

Figure 1: Sequential enzymatic cascade for the synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline. Step 1 utilizes an α-KG dependent dioxygenase, while Step 2 utilizes a kinetically controlled acyltransferase.

Materials & Equipment

CategoryItemSpecification/Notes
Enzymes Proline-4-Hydroxylase (P4H) Recombinant Dactylosporangium sp.[2][3][4] RH1 expressed in E. coli (or commercial equivalent).[5]
Acyltransferase (MsAcT) Wild-type or S11C mutant from M. smegmatis.[6] Alternatively: Immobilized CAL-B (Novozym 435).
Substrates L-Proline>99% purity.
Vinyl ButyrateAcyl donor (Activated ester).
Cofactors

-Ketoglutarate (

-KG)
Disodium salt.
L-Ascorbic AcidAntioxidant for Fe2+ maintenance.
Ferrous Sulfate (FeSO

)
Catalytic metal center for P4H.
Buffers MES Buffer50 mM, pH 6.5 (for Step 1).
Phosphate Buffer100 mM, pH 8.0 (for Step 2).
Equipment Bioreactor/ShakerTemp control: 30°C.
HPLC SystemC18 Column, UV detection (210 nm).

Experimental Protocols

Protocol A: Biocatalytic Hydroxylation (Step 1)

Objective: Stereoselective conversion of L-Proline to trans-4-Hydroxy-L-proline.

Mechanism: P4H is a 2-oxoglutarate-dependent dioxygenase.[2][4][7][8] It couples the decarboxylation of


-KG to succinate with the hydroxylation of proline.
  • Preparation of Biocatalyst:

    • Cultivate recombinant E. coli expressing dsp4h gene. Induce with 0.1 mM IPTG at OD

      
       and incubate at 25°C for 16h.
      
    • Harvest cells by centrifugation (6,000

      
       g, 10 min). Resuspend in 50 mM MES buffer (pH 6.5) to a wet cell weight (WCW) of 50 g/L. Note: Whole cells are preferred over purified enzyme for cofactor regeneration.
      
  • Reaction Setup (100 mL scale):

    • In a 500 mL baffled flask, combine:

      • Substrate: L-Proline (50 mM, ~0.58 g)

      • Co-substrate:

        
        -Ketoglutarate (50 mM)
        
      • Cofactors: FeSO

        
         (1 mM), L-Ascorbate (2 mM)
        
      • Biocatalyst: Resting cells (50 g/L WCW)

      • Buffer: MES buffer (50 mM, pH 6.5)

    • Incubation: Shake at 200 rpm, 30°C for 12–24 hours.

  • Monitoring & Workup:

    • Monitor consumption of L-Proline via HPLC (See Section 5).

    • Upon completion (>95% conversion), centrifuge to remove cells.

    • Purification (Critical): The supernatant contains succinate and unreacted

      
      -KG. Purify trans-4-Hyp using cation exchange chromatography (Dowex 50W) or use the crude supernatant directly if the Step 2 enzyme tolerates carboxylates (MsAcT is robust, but purification is recommended for pharma-grade).
      
Protocol B: Enzymatic N-Acylation (Step 2)

Objective: Chemoselective N-acylation using an activated butyryl donor.

Choice of Enzyme:

  • Primary Choice (Aqueous): MsAcT (Acyltransferase).[6] Allows reaction in water/buffer.

  • Alternative (Organic): CAL-B (Lipase). Requires organic solvent (e.g., 2-MeTHF) but highly commercially available.

Method B1: MsAcT Protocol (Aqueous/Biphasic)

  • Reaction Mix:

    • Dissolve purified trans-4-Hyp (100 mM) in 100 mM Phosphate Buffer (pH 8.0).

    • Add Vinyl Butyrate (150 mM, 1.5 eq). Note: Vinyl esters drive the reaction forward by releasing acetaldehyde, which tautomerizes and cannot reverse the reaction.

    • Add MsAcT enzyme (1–5 mg/mL lyophilized powder or cell lysate).

  • Execution:

    • Incubate at 25–30°C with vigorous stirring (the vinyl butyrate forms a second phase; stirring creates an emulsion).

    • Maintain pH 8.0 (titrate with dilute NaOH if necessary, though the reaction is pH neutral as no acid is released).

  • Termination:

    • Reaction typically completes in 4–6 hours.

    • Extract unreacted vinyl butyrate with ethyl acetate.

    • Lyophilize the aqueous phase to obtain trans-4-Hydroxy-1-(1-oxobutyl)-L-proline .

Analytical Configuration

HPLC Method for Reaction Monitoring:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m, 4.6 
    
    
    
    150 mm).
  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient: 0-5 min (100% A); 5-20 min (Linear to 50% B).

  • Detection:

    • 210 nm (Amide bond absorption for product).

    • Post-column derivatization (ninhydrin) may be required for L-Proline and free Hyp detection if UV sensitivity is low.

  • Retention Order: L-Proline (early) < trans-4-Hyp < trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (late eluting due to butyryl group).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Substrate inhibition (L-Proline > 60 mM).Use fed-batch addition of L-Proline and

-KG.
Iron oxidation.Ensure sufficient Ascorbate (2-4 mM) is present to keep Fe in +2 state.
Incomplete Acylation (Step 2) Hydrolysis competition.Increase Vinyl Butyrate equivalents (up to 3 eq). Use a co-solvent (10% DMSO) to improve vinyl butyrate solubility.
Product Degradation pH drift.N-acyl groups on proline can be labile at very high pH (>10). Keep pH < 8.[6]5.

References

  • Shibasaki, T., Mori, H., & Ozaki, A. (2000).[3] Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline.[2][3] Bioscience, Biotechnology, and Biochemistry, 64(4), 746–750.[3] Link[3]

  • Long, M., Xu, M., et al. (2020).[9] Significantly enhancing production of trans-4-hydroxy-L-proline by integrated system engineering in Escherichia coli. Science Advances, 6(27). Link

  • Contente, M. L., Pinto, A., Molinari, F., & Paradisi, F. (2018). Biocatalytic N-acylation of amines in water using an acyltransferase from Mycobacterium smegmatis. Advanced Synthesis & Catalysis, 360(24), 4814–4819.[6] Link

  • BOC Sciences. (n.d.).[] trans-4-Hydroxy-1-(1-oxobutyl)-L-proline Product Page.[][11]

Sources

Application Notes and Protocols for the Crystallization of High-Purity N-butyryl-L-hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Pursuit of Purity in Proline Derivatives

N-butyryl-L-hydroxyproline, a lipoamino acid, represents a class of molecules with significant potential in pharmaceutical and cosmetic applications. Its unique structure, combining the cyclic amino acid L-hydroxyproline with a butyryl chain, imparts specific physicochemical properties that are of interest in drug delivery and formulation science. The therapeutic or application-specific efficacy of such a molecule is intrinsically linked to its purity. Residual starting materials, by-products, or stereoisomers can impact biological activity, safety, and stability. Therefore, robust and reproducible crystallization methods are paramount for obtaining N-butyryl-L-hydroxyproline in a highly purified, crystalline solid form, suitable for downstream applications.

This guide provides a comprehensive overview of crystallization techniques tailored for N-butyryl-L-hydroxyproline. It moves beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to not only follow the protocols but also to troubleshoot and adapt them to their specific needs. The methodologies described herein are grounded in established principles of physical organic chemistry and crystallization science, drawing analogies from closely related N-acylated amino acids.

Foundational Principles: Understanding the Crystallization of N-butyryl-L-hydroxyproline

The crystallization of N-butyryl-L-hydroxyproline is governed by its molecular structure. The presence of the butyryl group significantly increases the molecule's hydrophobicity compared to its parent, L-hydroxyproline. This alteration in polarity is the key determinant in selecting appropriate solvent systems. The molecule also retains a carboxylic acid group, which provides a handle for manipulating solubility through pH adjustment.

Successful crystallization is a thermodynamic process that involves two main stages: nucleation and crystal growth. Our objective is to control these stages to favor the formation of large, well-defined crystals with minimal inclusion of impurities.

A general workflow for the crystallization of N-butyryl-L-hydroxyproline is depicted below:

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Induce Supersaturation cluster_3 Crystal Growth & Isolation cluster_4 Final Product crude Crude N-butyryl-L-hydroxyproline dissolve Dissolve in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) crude->dissolve  Initial Material cool Cooling dissolve->cool antisolvent Anti-solvent Addition dissolve->antisolvent ph_shift pH Adjustment dissolve->ph_shift growth Crystal Growth (Aging) cool->growth antisolvent->growth ph_shift->growth filtration Filtration growth->filtration washing Washing filtration->washing drying Drying washing->drying pure High-Purity Crystalline Product drying->pure

Figure 1: General workflow for the crystallization of N-butyryl-L-hydroxyproline.

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is critical. An ideal solvent for cooling crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For anti-solvent crystallization, a "good" solvent that readily dissolves the compound is paired with a miscible "poor" solvent (anti-solvent) in which the compound is sparingly soluble.

Based on data from analogous compounds like N-acetyl-L-proline, we can predict the solubility behavior of N-butyryl-L-hydroxyproline. The butyryl group will likely enhance solubility in less polar solvents compared to its acetyl counterpart.

Solvent ClassExamplesExpected Solubility of N-butyryl-L-hydroxyprolineSuitability as "Good" Solvent
Alcohols Methanol, Ethanol, IsopropanolHighExcellent
Esters Ethyl acetateModerate to HighVery Good
Ketones AcetoneModerate to HighGood
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateTHF can be a co-solvent
Hydrocarbons Hexane, Heptane, TolueneVery LowExcellent as Anti-solvent
Water Low (as free acid), High (as salt)Good for pH-shift methods

Table 1: Predicted Solvent Suitability for N-butyryl-L-hydroxyproline Crystallization.

Expertise & Experience: While alcohols are excellent solvents, their high solvating power can sometimes lead to lower yields. Ethyl acetate often provides a better balance of solubility and volatility, making it a preferred starting point for many N-acylated amino acids. A combination of ethyl acetate as the primary solvent and a hydrocarbon like hexane or heptane as the anti-solvent is a classic and often successful approach.

Crystallization Protocols

The following protocols are designed to be robust starting points. Researchers are encouraged to optimize parameters such as solvent ratios, cooling rates, and aging times to achieve the best results for their specific sample.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the simplest method and should be attempted first if a suitable solvent with a steep solubility-temperature profile is identified.

Principle: The solubility of N-butyryl-L-hydroxyproline in the chosen solvent decreases as the temperature is lowered, leading to supersaturation and subsequent crystallization.

Methodology:

  • Dissolution: In a clean flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude N-butyryl-L-hydroxyproline in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate) at an elevated temperature (e.g., 50-60 °C). Add the solvent portion-wise until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and being incorporated into the final crystals.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the growth of large, well-formed crystals. A Dewar flask or an insulated bath can be used to control the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for several hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Trustworthiness: The self-validating aspect of this protocol lies in the visual inspection of the crystalline product. A high-purity product will typically appear as well-defined, glistening crystals. The melting point of the dried product should be sharp and within a narrow range.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for compounds that are highly soluble in a particular solvent at room temperature.[1]

Principle: The addition of a miscible "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent reduces the overall solubility of the compound, inducing crystallization.[1]

G start Dissolve Crude Product in 'Good' Solvent (e.g., Ethyl Acetate) add_anti Slowly Add 'Poor' Anti-Solvent (e.g., Hexane) until Turbidity Persists start->add_anti clarify Add a Few Drops of 'Good' Solvent to Clarify add_anti->clarify cool Slow Cooling to Room Temperature clarify->cool ice_bath Further Cooling (Ice Bath/Refrigerator) cool->ice_bath isolate Isolate, Wash, and Dry Crystals ice_bath->isolate

Figure 2: Workflow for Anti-Solvent Crystallization.

Methodology:

  • Dissolution: Dissolve the crude N-butyryl-L-hydroxyproline in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" anti-solvent (e.g., hexane or heptane) dropwise with vigorous stirring. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again. This brings the solution to a state of saturation.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should start to form over time.

  • Yield Maximization: Once a significant amount of crystals has formed, the flask can be placed in a refrigerator to maximize the yield.

  • Isolation and Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Expertise & Experience: The rate of anti-solvent addition is a critical parameter. A slow addition rate promotes the growth of larger crystals, while a rapid addition can lead to the precipitation of an amorphous solid or very fine needles. If the product "oils out" (forms a liquid phase instead of a solid), try using a more dilute initial solution or performing the crystallization at a slightly elevated temperature.

Protocol 3: pH-Shift (Reactive) Crystallization

This method takes advantage of the carboxylic acid moiety of N-butyryl-L-hydroxyproline.

Principle: N-butyryl-L-hydroxyproline is soluble in aqueous alkaline solutions as its carboxylate salt. Upon acidification, the free acid is regenerated, which is less soluble in water and precipitates out.[2][3]

Methodology:

  • Dissolution: Dissolve the crude N-butyryl-L-hydroxyproline in a dilute aqueous alkaline solution (e.g., 1 M sodium hydroxide or potassium carbonate) at room temperature. Use the minimum amount of base required to achieve a clear solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Acidification: Cool the solution in an ice bath. Slowly add a dilute acid (e.g., 1 M hydrochloric acid) dropwise with vigorous stirring. Monitor the pH of the solution.

  • Precipitation: As the pH approaches the isoelectric point of the molecule (typically in the range of pH 2-4 for N-acylated amino acids), the product will precipitate out of the solution. Continue adding acid until no further precipitation is observed.

  • Aging: Stir the resulting slurry in the cold for a period of time (e.g., 1-2 hours) to allow for complete crystallization and potential crystal ripening.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the crystals under vacuum.

Trustworthiness: This method is self-validating through pH monitoring. The precipitation should occur within a predictable pH range. The final product should be free of inorganic salts, which can be confirmed by techniques such as conductivity measurements of the washings or by analytical methods like ion chromatography.

Advanced Considerations for Optimal Purity

  • Seeding: In all protocols, the introduction of a small number of pre-existing crystals ("seeds") of high-purity N-butyryl-L-hydroxyproline to the supersaturated solution can promote crystallization and lead to a more uniform crystal size distribution.

  • Troubleshooting "Oiling Out": If the compound separates as an oil instead of a solid, it indicates that the level of supersaturation is too high. This can be addressed by:

    • Using a more dilute solution.

    • Reducing the cooling rate.

    • Slowing the rate of anti-solvent addition.

    • Increasing the temperature at which crystallization is initiated.

  • Polymorphism: Be aware that N-butyryl-L-hydroxyproline may exhibit polymorphism (the ability to exist in multiple crystal forms). Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs with distinct physical properties. Characterization of the final product by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended.

Conclusion

The crystallization of N-butyryl-L-hydroxyproline is a critical step in its purification. By understanding the interplay between the molecule's structure, solvent properties, and thermodynamic principles, researchers can effectively apply the cooling, anti-solvent, and pH-shift crystallization techniques described in this guide. The provided protocols offer a solid foundation for developing a robust and scalable purification process, ultimately leading to a high-purity product suitable for its intended application.

References

  • CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google P
  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (AS - bioRxiv.org. (URL: [Link])

  • JPH07233147A - Production of purified l-hydroxyproline - Google P
  • Preparation of optically active proline. Optical resolution of N-acyl-DL-proline by preferential crystallization procedure. (URL: [Link])

  • Hydroxyproline - Wikipedia. (URL: [Link])

  • US5118815A - Method for crystallization of amino acids - Google P
  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC. (URL: [Link])

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (URL: [Link])

  • Solubility and thermodynamics of l-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures | Request PDF - ResearchGate. (URL: [Link])

  • Crystallization and preliminary crystallographic analysis of porcine acylaminoacyl peptidase. (URL: [Link])

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (URL: [Link])

  • N-Hydroxy-L-proline (CAS 18610-59-8): Odor profile, Properties, & IFRA compliance. (URL: [Link])

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable proline derivative. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and make informed decisions during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing trans-4-Hydroxy-1-(1-oxobutyl)-L-proline?

The most prevalent method is the direct N-acylation of trans-4-Hydroxy-L-proline. This reaction is typically performed under Schotten-Baumann conditions, which involve reacting the amino acid with an acylating agent (like butyryl chloride or butyric anhydride) in the presence of a base.[1][2][3] This approach is favored for its operational simplicity and cost-effectiveness.

Q2: What is the primary challenge in this synthesis that affects yield?

The principal challenge is achieving selective N-acylation over O-acylation. The starting material, trans-4-Hydroxy-L-proline, possesses two nucleophilic sites: the secondary amine of the pyrrolidine ring and the secondary hydroxyl group at the C4 position. The secondary amine is generally more nucleophilic, but competitive acylation of the hydroxyl group can occur, leading to the formation of an undesired O-acyl or N,O-diacyl byproduct, which complicates purification and reduces the yield of the target compound.

Q3: Which acylating agent is preferred: butyryl chloride or butyric anhydride?

Butyryl chloride is often more reactive than butyric anhydride. However, its high reactivity can sometimes lead to reduced selectivity and the formation of more side products if the reaction conditions are not carefully controlled. Butyric anhydride is less reactive, which can afford better selectivity for N-acylation, but may require slightly longer reaction times or higher temperatures. The choice often depends on the specific reaction setup and optimization goals.

Q4: Why is pH control so critical during the reaction?

Maintaining an alkaline pH (typically pH 9-11) is crucial for several reasons.[4] First, the base deprotonates the ammonium group of the amino acid, freeing the lone pair of the nitrogen atom and making it a potent nucleophile for attacking the acylating agent.[3] Second, the base neutralizes the hydrochloric acid (HCl) or butyric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2] If the pH drops too low, the amine becomes protonated and non-nucleophilic, effectively stopping the reaction.[4]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a problem-cause-solution format to guide your optimization efforts.

Problem 1: Low Overall Yield or Incomplete Reaction
  • Potential Cause A: Suboptimal pH.

    • Scientific Rationale: As stated, the amine must be in its free base form to be nucleophilic. If the reaction medium becomes acidic due to byproduct formation (e.g., HCl from butyryl chloride), the starting amine will be protonated and rendered unreactive.[2][4]

    • Troubleshooting Steps:

      • Monitor pH: Use a pH meter or pH paper to monitor the reaction's pH continuously.

      • Controlled Base Addition: Add the aqueous base (e.g., 2N NaOH) dropwise and concurrently with the acylating agent to maintain the pH within the optimal range of 9-11.[4]

      • Biphasic System: Employ a two-phase solvent system (e.g., an organic solvent like dichloromethane with aqueous base) to ensure efficient mixing and neutralization.[1]

  • Potential Cause B: Inadequate Molar Ratio of Reagents.

    • Scientific Rationale: Stoichiometry is key. An insufficient amount of the acylating agent will naturally lead to incomplete conversion of the starting material.

    • Troubleshooting Steps:

      • Slight Excess of Acylating Agent: Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of butyryl chloride or butyric anhydride to ensure the complete consumption of the hydroxyproline.

      • Monitor Byproduct Formation: Be aware that a large excess of the acylating agent can increase the likelihood of side reactions, such as the formation of the N,O-diacylated product.

Problem 2: Significant Formation of O-Acylated Side Product
  • Potential Cause: Non-selective Acylation Conditions.

    • Scientific Rationale: While the amine is more nucleophilic, the hydroxyl group's reactivity can increase under certain conditions, leading to competitive O-acylation. This is especially true if the amine is temporarily protonated or if the reaction temperature is too high.

    • Troubleshooting Steps:

      • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C).[4] Lowering the kinetic energy of the system enhances the inherent selectivity for the more nucleophilic amine over the hydroxyl group.

      • Controlled Addition of Acylating Agent: Add the acylating agent slowly and dropwise to the cooled, basic solution of hydroxyproline. This maintains a low instantaneous concentration of the highly reactive acylating agent, favoring the reaction with the more potent nucleophile (the amine).

      • Solvent Choice: While biphasic systems are common, exploring homogeneous solvent systems with a non-nucleophilic organic base (e.g., triethylamine in THF or dioxane) can sometimes offer better control.[3][4]

Problem 3: Difficulties in Product Isolation and Purification
  • Potential Cause A: Emulsion During Aqueous Workup.

    • Scientific Rationale: The product, being an N-acylated amino acid, has amphiphilic properties which can lead to the formation of stable emulsions during the extraction process, making phase separation difficult.

    • Troubleshooting Steps:

      • Acidification: After the reaction is complete, carefully acidify the aqueous layer to a pH of ~2-3 with an acid like HCl. This protonates the carboxylate group of the product, making it more soluble in organic solvents and less likely to act as a surfactant.

      • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.

  • Potential Cause B: Co-eluting Impurities During Chromatography.

    • Scientific Rationale: The desired product and the O-acylated byproduct can have similar polarities, making their separation by silica gel chromatography challenging.

    • Troubleshooting Steps:

      • Recrystallization: This is often the most effective method for purifying the final product. After extraction and solvent removal, attempt to recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, water/isopropanol).

      • pH-dependent Extraction: Exploit the different pKa values of the impurities. The desired N-acyl product has a free carboxylic acid, while the N,O-diacyl product does not. A carefully controlled basic wash could potentially remove the desired product into the aqueous phase, leaving neutral impurities behind. Subsequent acidification and re-extraction would then isolate the pure product.

Data Summary: Impact of Reaction Conditions

The following table summarizes the expected outcomes when varying key reaction parameters. This is a generalized guide; optimal conditions should be determined empirically.

ParameterCondition AOutcome ACondition BOutcome BScientific Rationale
Temperature 0-5 °CHigher N-selectivity, slower reactionRoom TemperatureLower N-selectivity, faster reactionLower temperatures favor the kinetically controlled reaction at the more nucleophilic amine site.
pH 7-8Low conversion9-11High conversionThe amine requires a basic environment to be deprotonated and thus nucleophilic.[4]
Acylating Agent Butyric AnhydrideGood selectivity, may require heatButyryl ChlorideHigh reactivity, risk of side productsButyryl chloride is a stronger electrophile, increasing reaction rate but potentially decreasing selectivity.
Base Addition All at oncepH drop, low conversionSlow, controlledStable pH, high conversionMaintains optimal nucleophilicity of the amine and neutralizes acid byproduct as it forms.[2]

Experimental Protocols & Visualizations

Optimized Protocol for N-Butyrylation of trans-4-Hydroxy-L-proline
  • Dissolution: Dissolve trans-4-Hydroxy-L-proline (1.0 eq) in a 2N aqueous solution of sodium hydroxide (NaOH) (2.2 eq) and cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Reagent Preparation: In a separate flask, dissolve butyryl chloride (1.1 eq) in a suitable organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Controlled Addition: Add the butyryl chloride solution dropwise to the cooled amino acid solution over 30-60 minutes. Simultaneously, add a 2N NaOH solution via a second dropping funnel to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup - Acidification: Once the reaction is complete, carefully acidify the cold mixture to pH 2-3 using 6N HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., hot ethyl acetate with the slow addition of hexanes upon cooling).

Reaction and Troubleshooting Workflow

The following diagrams illustrate the chemical transformation and a logical troubleshooting flow.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Hydroxyproline trans-4-Hydroxy-L-proline Target Desired Product (N-acylated) Hydroxyproline->Target Selective N-acylation (Favored) Side_Product Side Product (O-acylated) Hydroxyproline->Side_Product Competitive O-acylation (Disfavored) Butyryl_Chloride Butyryl Chloride (or Anhydride) Butyryl_Chloride->Target Butyryl_Chloride->Side_Product Base Aqueous Base (NaOH) pH 9-11 Base->Target Temp 0-5 °C Temp->Target

Caption: Reaction scheme for the selective N-acylation of hydroxyproline.

T Start Low Yield? Check_pH Is pH maintained at 9-11 during addition? Start->Check_pH Control_Base Action: Implement controlled, simultaneous base addition. Check_pH->Control_Base No Check_SideProduct High O-acylation byproduct observed? Check_pH->Check_SideProduct Yes Success Yield Improved Control_Base->Success Check_Temp Is reaction run at 0-5 °C? Lower_Temp Action: Cool reaction in an ice bath. Check_Temp->Lower_Temp No Slow_Addition Action: Add acylating agent more slowly (dropwise). Check_Temp->Slow_Addition Yes Lower_Temp->Success Check_SideProduct->Check_Temp Yes Check_SideProduct->Success No Slow_Addition->Success

Caption: Troubleshooting decision tree for low yield optimization.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Preventing Racemization During N-Acylation of (2S,4R)-4-Hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers

Guide created by: Dr. Gemini, Senior Application Scientist Last Updated: February 17, 2026

Introduction

(2S,4R)-4-Hydroxyproline is a critical chiral building block in the synthesis of many pharmaceuticals, including antiviral agents and carbapenem antibiotics. A frequent and critical challenge encountered during its derivatization is the racemization at the α-carbon (C2) during N-acylation, leading to the formation of the diastereomeric impurity, (2R,4R)-4-hydroxyproline. This epimerization not only reduces the yield of the desired product but also introduces a difficult-to-separate impurity, complicating downstream processes and compromising the final product's stereochemical purity.

This guide provides an in-depth technical overview of the mechanisms driving racemization and offers validated strategies and troubleshooting protocols to maintain the stereochemical integrity of hydroxyproline during N-acylation.

The Mechanism of Racemization: The Oxazolone Pathway

The primary route for racemization during the N-acylation of N-alkoxycarbonyl amino acids, including hydroxyproline derivatives, is through the formation of a 5(4H)-oxazolone intermediate. This pathway is particularly favored under conditions that promote the activation of the carboxyl group.

The key steps are:

  • Activation: The carboxyl group of the N-acyl-hydroxyproline is activated by a coupling reagent (e.g., a carbodiimide like DCC or EDC) or by conversion to an acid chloride or mixed anhydride.

  • Cyclization: The activated carboxyl group undergoes an intramolecular nucleophilic attack by the oxygen atom of the N-acyl group, leading to the formation of a planar, achiral oxazolone ring.

  • Enolization & Tautomerization: The proton at the C4 position of the oxazolone (which corresponds to the Cα of the amino acid) is now acidic and can be abstracted by a base. This leads to the formation of an achiral enol or mesoionic tautomer.

  • Reprotonation: Subsequent reprotonation of this intermediate can occur from either face, leading to a racemic or epimerized mixture of the amino acid derivative.

G cluster_0 Mechanism of Racemization via Oxazolone Intermediate A (2S,4R)-N-Acyl- 4-Hydroxyproline B Activated Ester/ Mixed Anhydride A->B Activation (e.g., EDC, DCC) C 5(4H)-Oxazolone (Chiral Center Lost) B->C Intramolecular Cyclization D Enolate/Mesoionic Intermediate (Planar, Achiral) C->D Base-catalyzed Tautomerization E (2R,4R)-N-Acyl- 4-Hydroxyproline (Epimer) D->E Protonation F (2S,4R)-N-Acyl- 4-Hydroxyproline (Retained) D->F Protonation

Caption: Racemization pathway via the oxazolone intermediate.

Frequently Asked Questions (FAQs)

Q1: Which factors most significantly influence the rate of racemization?

A1: Several factors synergistically affect the rate of racemization. These include:

  • The nature of the acylating agent and coupling reagent: Highly reactive acylating agents and coupling reagents that promote the formation of highly activated intermediates (like symmetrical anhydrides or some activated esters) can accelerate oxazolone formation.

  • Base: The type and strength of the base used are critical. Strong, non-nucleophilic bases can facilitate the deprotonation of the oxazolone intermediate, promoting racemization. The concentration of the base is also a key parameter.

  • Solvent: Polar, aprotic solvents like DMF and NMP can stabilize the charged intermediates and facilitate the racemization process.

  • Temperature: Higher reaction temperatures increase the rate of both the desired acylation and the undesired racemization.

Q2: I am using EDC/DMAP for my acylation. Why am I seeing significant epimerization?

A2: The combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) is known to be highly efficient for ester and amide bond formation. However, it is also notorious for causing significant racemization in sensitive substrates. DMAP, while an excellent acylation catalyst, can also act as a base to promote the formation of the oxazolone enolate, leading to epimerization. For substrates prone to racemization, this combination should be used with extreme caution or avoided altogether.

Q3: Are there "racemization-free" coupling reagents?

A3: While no coupling method is entirely free of racemization under all conditions, some reagents are specifically designed to suppress it. Additives are often used in conjunction with coupling reagents to minimize racemization. For instance, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can trap the activated intermediate as a less reactive ester, which is less prone to cyclizing into the oxazolone. Reagents based on phosphonium or uranium salts, such as BOP, PyBOP, HBTU, and HATU, were developed to facilitate peptide coupling with low levels of racemization. However, their effectiveness depends on the specific reaction conditions and substrates.

Q4: How does the choice of the N-protecting group affect racemization?

A4: The N-protecting group plays a crucial role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are known to significantly suppress racemization compared to simple acyl groups (e.g., benzoyl). This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane, making the amide oxygen less nucleophilic and thus disfavoring the formation of the oxazolone intermediate.

Troubleshooting Guide: Minimizing Racemization

This section provides a structured approach to troubleshoot and mitigate epimerization during the N-acylation of hydroxyproline.

Problem Potential Cause(s) Recommended Solution(s)
High levels of (2R,4R) epimer detected by chiral HPLC. Reaction Temperature is too high. Maintain the reaction temperature at or below 0 °C, especially during the activation and coupling steps. For highly sensitive substrates, temperatures as low as -20 °C may be necessary.
Inappropriate Base. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) or DMAP. Use the minimum stoichiometric amount of base required.
Choice of Coupling Reagent. Avoid highly activating conditions (e.g., EDC/DMAP). Instead, use a carbodiimide like DCC or EDC in combination with a racemization-suppressing additive such as HOBt or OxymaPure. Consider using pre-formed activated esters that are known to be crystalline and stable.
Solvent Effects. If possible, switch from highly polar aprotic solvents like DMF or NMP to less polar alternatives such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction is sluggish at low temperatures, and forcing conditions (higher temp) leads to racemization. Poor solubility of reactants. Screen for a solvent system that provides adequate solubility at lower temperatures. A mixture of solvents might be beneficial.
Insufficient activation. Ensure the coupling reagent and any additives are of high purity and are added under anhydrous conditions. Consider alternative coupling reagents that are more effective at lower temperatures.
Inconsistent results between batches. Variability in reagent quality. Use high-purity, anhydrous grade solvents and reagents. Ensure bases are free of primary and secondary amine contaminants.
Atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure the consistent activity of the coupling reagents.

Recommended Experimental Protocol: Low-Racemization N-Acylation using EDC/HOBt

This protocol provides a general framework for the N-acylation of (2S,4R)-4-hydroxyproline with minimized risk of epimerization.

Materials:

  • (2S,4R)-4-Hydroxyproline derivative (N-protected)

  • Carboxylic acid for acylation

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous conditions (inert atmosphere, oven-dried glassware)

Procedure:

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N-protected (2S,4R)-4-hydroxyproline (1.0 equiv.) and the carboxylic acid (1.05 equiv.) in anhydrous DCM.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 equiv.) to the solution.

  • Activation: Slowly add EDC (1.1 equiv.) to the cooled solution. Stir the mixture at 0 °C for 30-60 minutes. This allows for the formation of the HOBt-ester, which is less prone to racemization.

  • Coupling: Add DIPEA (1.2 equiv.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to slowly warm to room temperature over several hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with DCM. The combined organic layers are then washed with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.

  • Analysis: The stereochemical purity of the final product should be assessed using a suitable chiral HPLC method.

G cluster_1 Low-Racemization N-Acylation Workflow A 1. Dissolve Reactants (Hydroxyproline, Acid) in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add HOBt (Racemization Suppressant) B->C D 4. Add EDC (Coupling Reagent) C->D E 5. Add DIPEA (Base) Dropwise at 0 °C D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Aqueous Work-up F->G H 8. Purification (Chromatography) G->H

Caption: Step-by-step low-racemization N-acylation protocol.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]([Link]

Technical Support Center: Stability of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

[1]

Executive Summary & Molecule Profile

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (also known as N-butyryl-trans-4-hydroxy-L-proline ) is a synthetic derivative of the amino acid hydroxyproline.[1] Structurally, it features a butyryl group attached to the pyrrolidine nitrogen via an amide bond. This modification alters the molecule's lipophilicity and pKa compared to native hydroxyproline, often to enhance bioavailability or skin penetration in dermatological and pharmaceutical applications.

Unlike simple esters, the N-acyl (amide) bond at the 1-position is chemically robust.[1] However, under specific aqueous stress conditions, it can undergo hydrolysis or epimerization. This guide provides the technical framework to ensure the integrity of this compound during your experiments.

Chemical Profile
PropertyDetail
IUPAC Name (2S,4R)-1-butanoyl-4-hydroxypyrrolidine-2-carboxylic acid
Common Name N-Butyryl-trans-4-hydroxy-L-proline
Molecular Formula C₉H₁₅NO₄
Key Functional Groups Tertiary Amide (N-acyl), Secondary Alcohol (C4-OH), Carboxylic Acid (C2-COOH)
Solubility High in water (pH > 4); Soluble in alcohols
Primary Instability Amide hydrolysis (extreme pH), Epimerization (strong base)

Stability & Storage FAQ

Q1: How stable is this molecule in aqueous buffers at physiological pH?

Answer: The molecule is highly stable at pH 7.0–7.4. The N-butyryl group forms a tertiary amide bond with the proline ring. Tertiary amides are significantly more resistant to hydrolysis than esters or secondary amides due to steric hindrance and the lack of an N-H proton.

  • Expectation: < 1% degradation over 24 hours at 25°C in PBS or HEPES.

  • Long-term: Stable for weeks at 4°C in sterile, neutral buffers.

Q2: What are the critical pH limits?

Answer:

  • Acidic (pH < 3): Slow hydrolysis of the amide bond may occur, releasing free hydroxyproline and butyric acid. This reaction is accelerated by heat (>40°C).

  • Basic (pH > 9): Risk of epimerization at the alpha-carbon (C2). While the amide bond is relatively stable to base hydrolysis, the chiral center can invert, converting the L-isomer to the D-isomer (or a mixture).

  • Recommendation: Maintain pH between 4.5 and 8.0 for optimal stability.

Q3: Can I autoclave buffers containing this compound?

Answer: No. While the amide bond is robust, the high temperature (121°C) and pressure of autoclaving will accelerate hydrolysis and potential decarboxylation. Always filter-sterilize (0.22 µm PVDF or PES membrane) solutions containing this compound.

Q4: I see a new peak in my HPLC chromatogram. What is it?

Answer: The most likely degradation product is trans-4-hydroxy-L-proline (the parent amino acid) resulting from hydrolysis.[1][2]

  • Check: Does the new peak match the retention time of a hydroxyproline standard?

  • Mechanism: Water attacks the carbonyl of the butyryl group, cleaving the C-N bond.

  • Secondary Possibility: If stored in alcohol (methanol/ethanol) with acid, you may have formed the methyl/ethyl ester of the carboxylic acid group.

Troubleshooting Guide

Use this logic flow to diagnose stability issues in your experimental setup.

Scenario A: Low Recovery / Loss of Signal
Potential CauseDiagnostic StepCorrective Action
Precipitation Check solution clarity. If pH < 4, the free acid form may precipitate if concentration is high (>50 mM).Adjust pH to 6.0–7.0 using NaOH to ensure the carboxylate anion forms (increased solubility).
Adsorption Compound may stick to plasticware if concentration is nanomolar.Use low-binding tubes or add 0.05% Tween-20 if compatible with assay.[1]
Detection Issue The molecule lacks a strong chromophore (only weak absorbance at <210 nm).Switch to LC-MS/MS (MRM mode) or derivatization (e.g., FMOC-Cl) for sensitive detection.[1]
Scenario B: Appearance of Impurities
Potential CauseDiagnostic StepCorrective Action
Hydrolysis Peak at RT of Hydroxyproline appears.[1]Measure buffer pH. If < 4 or > 9, prepare fresh buffer at pH 7.4. Store at 4°C.
Epimerization Split peaks or shoulder on main peak (requires chiral column to see).Avoid exposure to pH > 9.[3] Avoid repeated freeze-thaw cycles.[1]
Microbial Growth Solution becomes cloudy; degradation is rapid and non-specific.Filter-sterilize all stock solutions.[1] Add 0.02% Sodium Azide for long-term storage (if non-toxic to assay).

Experimental Protocol: Stability Validation

Objective: To empirically determine the half-life (

Materials
  • Test Compound: trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (Purity >98%)

  • Buffer: Your specific assay buffer (e.g., PBS pH 7.4)

  • Internal Standard: L-Proline (if using LC-MS) or Benzoic Acid (if using HPLC-UV)

  • Instrument: HPLC-UV (210 nm) or LC-MS (ESI+)[1]

Methodology
  • Preparation: Prepare a 10 mM stock solution in water or DMSO.

  • Incubation: Dilute to 100 µM in the test buffer (triplicate). Incubate at the target temperature (e.g., 25°C or 37°C).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h, and 48h.

  • Quenching: Immediately freeze samples at -80°C or acidify (if testing base stability) to stop reaction.

  • Analysis: Analyze via HPLC. Calculate % remaining relative to T=0.

Data Analysis

Plot



Visualizations

Figure 1: Degradation Pathway

This diagram illustrates the primary hydrolysis pathway of the N-butyryl group under stress conditions.[1]

HydrolysisPathwayParenttrans-4-Hydroxy-1-(1-oxobutyl)-L-proline(Intact Amide)TransitionTetrahedral IntermediateParent->Transition+ H2O / H+ or OH-Productstrans-4-Hydroxy-L-proline+Butyric AcidTransition->ProductsC-N Bond Cleavage

Caption: Hydrolytic cleavage of the N-butyryl amide bond yields the parent amino acid and butyric acid.[1] This reaction is slow at neutral pH.

Figure 2: Stability Testing Workflow

A decision tree for researchers to validate the compound in their specific application.

StabilityWorkflowStartStart: Dissolve CompoundCheckSolIs solution clear?Start->CheckSolAdjustPHAdjust pH to 6.0-7.5(Ensure Carboxylate form)CheckSol->AdjustPHNo (Cloudy)IncubateIncubate at Exp. Temp(e.g., 37°C)CheckSol->IncubateYesAdjustPH->IncubateSampleTake Aliquots(0, 4, 24 hrs)Incubate->SampleAnalyzeAnalyze (HPLC/LC-MS)Sample->AnalyzeResultPeak Area Loss > 5%?Analyze->ResultStableSystem Validated:Proceed with ExperimentResult->StableNoUnstableInstability Detected:1. Check pH2. Lower Temp3. Check for EnzymesResult->UnstableYes

Caption: Step-by-step workflow for validating the stability of N-butyryl-hydroxyproline in experimental buffers.

References

  • Source for chemical identity and CAS verific
  • Hitoshi, M., et al. (2006). Peroral preparation for prevention or treatment of atopic dermatitis. U.S. Patent Application 20060034781A1. Retrieved February 17, 2026, from Describes the use of N-butyryl-trans-4-hydroxy-L-proline in oral formulations, supporting its stability in physiological conditions.
  • Remuzon, P. (1996).[3] Trans-4-Hydroxy-L-Proline, a Useful and Versatile Chiral Starting Block. Tetrahedron, 52(44), 13803-13835.

    • Foundational text on the chemistry and stability of hydroxyproline deriv
  • General stability d

optimizing reaction conditions for butyryl chloride and hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Reaction Conditions for Butyryl Chloride and Hydroxyproline

Introduction: The Nucleophilic Dichotomy

Optimizing the reaction between L-Hydroxyproline (Hyp) and Butyryl Chloride requires a precise understanding of nucleophilic hierarchy.[1] Hydroxyproline presents two competing nucleophiles: a secondary amine (pyrrolidine ring) and a secondary alcohol (C4-hydroxyl).[1][2]

  • The Challenge: Controlling chemoselectivity.

    • Kinetic Product: N-acylation (Amide formation) is generally faster due to the higher nucleophilicity of the amine.[1]

    • Thermodynamic/Side Product: O-acylation (Ester formation) occurs under forcing conditions or if the amine is protected.[1][2]

    • Hydrolysis: Butyryl chloride is moisture-sensitive; its hydrolysis to butyric acid competes with the desired acylation, especially in aqueous media.[1][2]

This guide provides validated protocols to target N-acylation , O-acylation , or Bis-acylation selectively.

Module 1: Selective N-Acylation (Schotten-Baumann Conditions)

Objective: Synthesize N-butyryl-L-hydroxyproline while leaving the hydroxyl group free.

The Logic: We utilize Schotten-Baumann conditions (biphasic aqueous/organic system).[1][2] By maintaining a basic pH (10–12), the amine remains deprotonated (nucleophilic), while the hydroxyl group remains protonated (neutral) and less reactive.[1] The aqueous phase solubilizes the zwitterionic amino acid, while the organic phase delivers the acyl chloride.[1]

Protocol 1.1: Standard N-Acylation
ParameterSpecificationRationale
Solvent System Water : Acetone (1:[1][2]1) or Water : THFAcetone/THF solubilizes butyryl chloride; Water solubilizes Hyp.[1][2]
Base 2M - 4M NaOHNeutralizes HCl byproduct; maintains amine nucleophilicity.[1][2]
Temperature 0°C – 5°CSuppresses hydrolysis of butyryl chloride.[1]
Stoichiometry 1.0 eq Hyp : 1.2 eq Butyryl ClSlight excess compensates for hydrolytic loss of reagent.[1]
pH Control Strictly 10.0 – 11.0 < 9: Amine protonates (stops reaction). > 12: Risk of O-acylation or ester hydrolysis.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Hydroxyproline (10 mmol) in 10 mL of 2M NaOH. Cool to 0°C in an ice bath.

  • Addition: Dilute Butyryl Chloride (12 mmol) in 5 mL of dry Acetone. Add this solution dropwise to the reaction over 30 minutes.

  • pH Maintenance: Simultaneously add 2M NaOH dropwise to maintain pH between 10 and 11. Use a calibrated pH meter, not paper.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Workup:

    • Wash the basic solution with Diethyl Ether (removes neutral impurities/unreacted chloride).[1]

    • Acidify the aqueous layer to pH 1–2 using 6M HCl.[1]

    • Extract the product (N-butyryl-Hyp) with Ethyl Acetate (3 x 20 mL). Note: If extraction is difficult due to polarity, use n-Butanol or saturate the aqueous layer with NaCl.[1][2]

    • Dry organic layer over MgSO₄ and concentrate.[1]

Module 2: Selective O-Acylation (Acidic Conditions)

Objective: Synthesize O-butyryl-L-hydroxyproline (ester) while protecting the amine.

The Logic: In basic media, N-acylation dominates.[1][2] To target the oxygen, we must "mask" the nitrogen.[1]

  • Method A (Direct/High-Throughput): Use strong acid (TFA or HCl) to protonate the amine (

    
    ), rendering it non-nucleophilic.[1][2] The acid chloride then reacts with the free hydroxyl group.[1]
    
  • Method B (High Purity): Use N-protection (e.g., Boc)

    
     O-acylation 
    
    
    
    Deprotection.[1][2]
Protocol 2.1: Direct O-Acylation in TFA (The "Previero" Method)

Reference: This approach leverages the stability of the protonated amine in Trifluoroacetic Acid (TFA) as described for long-chain acyl chlorides [1].[1]

  • Preparation: Dissolve L-Hydroxyproline (10 mmol) in Trifluoroacetic Acid (TFA) (10–15 mL). The amine is now protonated.[1]

  • Reaction: Add Butyryl Chloride (12–15 mmol) slowly at RT.

  • Conditions: Stir for 2–4 hours. The highly acidic medium catalyzes the esterification of the hydroxyl group.

  • Isolation:

    • Precipitate the product by adding cold Diethyl Ether (approx. 100 mL).[1]

    • Filter the white solid.[1] This is the O-butyryl-L-hydroxyproline hydro-trifluoroacetate salt .[1][2]

    • Note: This method avoids the need for N-protection/deprotection steps but requires handling TFA.[1][2]

Module 3: Troubleshooting & Optimization

Visualizing the Reaction Pathways

ReactionPathways Hyp L-Hydroxyproline (Zwitterion) Cond_Basic pH 10-11 (Schotten-Baumann) Hyp->Cond_Basic Cond_Acid TFA or HCl (Protonated Amine) Hyp->Cond_Acid ButCl Butyryl Chloride NAcyl N-Butyryl-Hyp (Major Product) Cond_Basic->NAcyl Fast (Kinetic) BisAcyl N,O-Dibutyryl-Hyp Cond_Basic->BisAcyl pH > 12 or Excess Hydrolysis Butyric Acid (Impurity) Cond_Basic->Hydrolysis Moisture/Temp > 5°C OAcyl O-Butyryl-Hyp (Salt Form) Cond_Acid->OAcyl Amine Protected by H+ Cond_Force Excess Reagent High Temp/Base Cond_Force->BisAcyl NAcyl->Cond_Force

Figure 1: Reaction landscape for Hydroxyproline acylation.[1][2] Path selection depends entirely on pH control.

Common Issues & Solutions (FAQ)

Q1: My yield of N-butyryl-Hyp is low (<40%). What is wrong?

  • Diagnosis: The pH likely dropped below 9 during the addition of butyryl chloride (which generates HCl).[1]

  • Fix: Use an autotitrator or monitor pH continuously.[1][2] Ensure the reaction stays at 0°C; higher temperatures favor hydrolysis of the acid chloride over acylation.

Q2: I see a mixture of N-acyl and Bis-acyl products.

  • Diagnosis: The pH was too high (>12) or local concentration of butyryl chloride was too high.[1]

  • Fix: Improve stirring (vortex) to disperse the organic phase. Reduce pH target to 10.0. Add butyryl chloride more slowly.

Q3: The product won't extract into Ethyl Acetate.

  • Diagnosis: N-butyryl-hydroxyproline is still quite polar due to the free -COOH and -OH.[1][2]

  • Fix:

    • Saturate the aqueous phase with NaCl (Salting out).[1][2]

    • Use a more polar organic solvent: n-Butanol or 2-MeTHF .[1][2]

    • Check pH of aqueous layer: It must be < 2 to ensure the carboxylic acid is protonated (uncharged) for extraction.[1]

Q4: Can I use Pyridine or TEA in DCM?

  • Analysis: Hydroxyproline is poorly soluble in DCM.[1][2]

  • Result: You will likely get a heterogeneous slurry and poor conversion.[1]

  • Alternative: If you must use organic conditions (anhydrous), you must first silylate the Hyp (e.g., with TMSCl) to make it soluble, then add butyryl chloride.[1][2] This is complex and usually unnecessary compared to Schotten-Baumann.

References

  • Benoiton, N. L., et al. (2015).[1][2] Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. National Institutes of Health (PMC).[1]

  • Schotten, C. (1884).[1][2] Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft. (Foundational Schotten-Baumann methodology).[1][2]

  • Evonik Industries. L-Hydroxyproline: Technical Information and Applications.

Sources

Technical Guide: Removal of Unreacted Butyric Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Persistent Impurity" Challenge

Butyric acid (butanoic acid) presents a unique purification challenge in drug development. While chemically simple, its physical properties create a "perfect storm" for contamination:

  • Olfactory Potency: The human nose detects butyric acid at 0.001 ppm , meaning a chemically pure product (99.9%) can still fail sensory quality control due to trace residues.

  • Amphiphilicity: It is miscible in both water and common organic solvents (DCM, EtOAc), making standard phase separation difficult without precise pH control.

  • Surfactant Behavior: The butyrate anion can act as a surfactant, causing stubborn emulsions during aqueous workups.

This guide moves beyond standard textbook advice, providing troubleshooting for scenarios where standard washes fail.

Module 1: The Aqueous Work-Up (Chemical Removal)

The Core Mechanism: Removal relies on the Henderson-Hasselbalch principle. To sequester butyric acid (


) into the aqueous phase, you must convert it to its conjugate base (butyrate).
  • Target pH:

    
     (99% ionization)
    
  • Optimal pH:

    
     (>99.99% ionization)
    
Protocol A: The "Double-Wash" System

Best for: Products stable to mild base (Esters, Amides).

Step-by-Step:

  • Dilution: Dilute reaction mixture with a non-polar solvent (Ether or MTBE are superior to DCM as they force the polar butyrate salt out more effectively).

  • Primary Wash (Neutralization): Wash with saturated NaHCO₃ .

    • Critical Check: Evolution of

      
       gas indicates acid neutralization. Shake carefully to avoid pressure buildup.
      
  • Secondary Wash (Ionization): Wash with 10% Na₂CO₃ (Sodium Carbonate) .

    • Why? NaHCO₃ (pH ~8.3) may not fully drive the equilibrium if the organic layer is highly lipophilic. Na₂CO₃ (pH ~11) ensures complete deprotonation.

  • Emulsion Break: If an emulsion forms, add saturated Brine (NaCl) immediately. The high ionic strength "salts out" the organic product and disrupts the butyrate surfactant layer.

Troubleshooting Guide: Aqueous Extraction
SymptomRoot CauseCorrective Action
Smell persists after wash Equilibrium not reached.Check aqueous layer pH. If pH < 9, re-wash with Na₂CO₃.
Stubborn Emulsion Butyrate acting as soap.Add solid NaCl directly to the separatory funnel until saturated. Filter through Celite if particulate matter exists.
Product Loss Product is water-soluble.STOP. Do not use aqueous extraction. Switch to Module 3 (Resins).
Product Hydrolysis Base too strong.Revert to NaHCO₃ only; perform 3-4 rapid washes rather than 1 prolonged strong base wash.
Visualization: The pH-Dependent Extraction Logic

ExtractionLogic Start Crude Mixture (Product + Butyric Acid) Solvent Dilute with Ether/MTBE Start->Solvent CheckStability Is Product Base Sensitive? Solvent->CheckStability WeakBase Wash: Sat. NaHCO3 (pH ~8) CheckStability->WeakBase Yes (Esters/Amides) StrongBase Wash: 10% Na2CO3 (pH ~11) CheckStability->StrongBase No (Stable) Partition Phase Separation WeakBase->Partition StrongBase->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer Retain AqLayer Aqueous Layer (Sodium Butyrate) Partition->AqLayer Discard

Caption: Decision tree for selecting the correct base strength to maximize butyric acid ionization without degrading the target product.

Module 2: Distillation (Physical Removal)

The Core Mechanism: Butyric acid boils at 163.5°C .[1] If your product has a boiling point difference of


, distillation is viable. However, butyric acid can form azeotropes.
Protocol B: Azeotropic Removal

Best for: Heat-stable, non-volatile products.

  • Solvent Swap: Dissolve crude in Toluene or Heptane .

  • Rotary Evaporation: Butyric acid forms azeotropes with these solvents, allowing it to be "dragged" out at lower temperatures than its natural boiling point.

  • High-Vac Polish: Place the oil under high vacuum (< 1 mbar) at 60°C for 2 hours.

    • Note: A liquid nitrogen trap is mandatory to prevent pump oil contamination (and the lab smelling like rancid butter for weeks).

Module 3: Scavenging Resins (Chromatographic Removal)

The Core Mechanism: When aqueous workup causes emulsions or product loss, solid-phase extraction (SPE) using weak base resins is the industry gold standard.

Protocol C: Amberlyst A21 Filtration

Best for: Water-soluble products or large-scale polishing.

Materials:

  • Resin: Amberlyst® A21 (Weakly basic, tertiary amine functionalized).

  • Solvent: DCM, Methanol, or Ethyl Acetate.

Workflow:

  • Activation: Wash the resin with Methanol to remove preservatives, then with the reaction solvent.

  • Batch Mode (Stirring):

    • Add 2-3 equivalents (w/w) of resin to the reaction mixture.

    • Stir gently for 30-60 minutes.

    • Mechanism:[2][3] The resin acts as a "solid-state amine," binding the proton from butyric acid.

  • Filtration: Filter off the resin. The butyric acid remains trapped on the beads; the filtrate contains the purified product.

Why this works: Unlike silica gel, which often causes "tailing" (smearing) of carboxylic acids, A21 chemically binds the acid. It is superior to basic alumina for sensitive compounds.

Module 4: The "Phantom Smell" & Validation

A common frustration is the persistence of the odor even after the acid is analytically removed.

The "Bleach Trap" (Safety & Sanitation)

Never wash butyric acid glassware with just water/soap. It will spread the smell.

  • Protocol: Soak all contaminated glassware in a bath of dilute Sodium Hypochlorite (Bleach) .

  • Chemistry: Oxidation degrades the butyric carbon chain, permanently destroying the odor source.

Analytical Validation (Don't Trust Your Nose)

Because the olfactory threshold (0.001 ppm) is below the detection limit of many instruments, you must rely on quantitative data, not smell.

  • ¹H NMR: Look for the characteristic triplet at ~2.3 ppm (

    
    ) and the multiplet at ~1.6 ppm .
    
  • GC-FID: The definitive method. Ensure the injector liner is clean; accumulated "gunk" in the liner can retain butyric acid and release it into subsequent blank runs (ghost peaks).

Visualization: Resin Scavenging Workflow

ResinWorkflow Input Crude Solution (Product + Acid) Resin Add Amberlyst A21 (Solid Phase Base) Input->Resin Interaction Stir 30-60 min (Acid binds to Resin) Resin->Interaction Filter Filtration Interaction->Filter SolidWaste Solid Waste (Resin-Acid Complex) Filter->SolidWaste Filtrate Filtrate (Pure Product) Filter->Filtrate

Caption: Solid-phase extraction allows for acid removal without water, preventing emulsions and product hydrolysis.

References

  • PubChem. (n.d.). Butyric Acid (Compound Summary).[2][4][5] National Library of Medicine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[6] (Source for standard aqueous workup protocols).

Sources

Technical Support Center: Handling trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

[1]

Status: Active Topic: Hygroscopicity Management & Stability Protocols Molecule Class: N-acylated Amino Acid Derivative CAS Registry Number: 85482-86-6 (referenced as trans-4-Hydroxy-1-(1-oxobutyl)-L-proline)[1][]

Executive Summary

You have accessed the technical support node for trans-4-Hydroxy-1-(1-oxobutyl)-L-proline. This compound exhibits significant hygroscopicity due to the polarity of the 4-hydroxyl group and the amide functionality, combined with the amorphous nature often found in N-acylated prolines.[1]

Uncontrolled moisture uptake leads to three critical failure modes in experimental workflows:

  • Stoichiometric Errors: Weighing "wet" mass results in under-dosing of the active compound.[1]

  • Physical Instability: Transition from free-flowing powder to deliquescent gum/oil, making handling impossible.[1]

  • Chemical Degradation Risks: While the N-butyryl amide bond is robust, the presence of water can accelerate hydrolysis if the pH drifts or if microbial contamination occurs.[1]

This guide provides authoritative protocols to mitigate these risks.

Module 1: Storage & Immediate Handling

The "Dry Chain" Protocol

Objective: Maintain the material in its anhydrous state from bottle to reaction vessel.[1]

Q: My material arrived as a sticky solid or gum. Is it degraded? A: Not necessarily. This physical state often indicates moisture absorption (deliquescence) rather than chemical decomposition.[1] However, you cannot weigh it accurately in this state.

  • Action: Verify purity via HPLC. If purity is >95%, the material is usable but requires drying.[1]

  • Recovery: Lyophilize the material or dry it in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24-48 hours to restore a handleable solid state.[1]

Q: How should I store the stock container? A: Standard refrigeration is insufficient due to condensation risks upon warming.

  • Primary Container: Tightly sealed glass vial with a Teflon-lined cap.[1]

  • Secondary Container: Place the vial inside a desiccator or a larger jar containing activated silica gel or molecular sieves.

  • Temperature: -20°C is recommended for long-term stability.[1][3]

  • Critical Step: Allow the vial to equilibrate to room temperature before opening to prevent atmospheric condensation on the cold solid.

Visualization: Handling Decision Tree

HandlingProtocolcluster_0Critical Handling LoopCheckStateInspect Material StateFreeFlowingFree-Flowing PowderCheckState->FreeFlowingStickySticky/Clumped/GumCheckState->StickyWeighingWeighing Protocol:Use Difference MethodFreeFlowing->WeighingDryingDrying Protocol:Vacuum Desiccator (P2O5)or LyophilizationSticky->DryingStorageStorage:-20°C with DesiccantWeighing->StorageDrying->CheckStateEquilibrateEquilibrate to RT(Do NOT Open Cold)Storage->EquilibrateEquilibrate->Weighing

Figure 1: Decision matrix for handling hygroscopic N-acyl prolines based on physical state.

Module 2: Weighing & Formulation

Troubleshooting Quantitative Transfer

Q: The mass on the balance keeps increasing while I weigh it. What do I do? A: This is a classic signature of rapid moisture uptake. You are weighing water, not drug.

  • Stop: Do not use an open weigh boat.

  • Protocol (The Difference Method):

    • Tare a capped vial containing the source material.[1]

    • Quickly transfer an estimated amount to your reaction vessel.[1]

    • Immediately recap the source vial and weigh it again.[1]

    • Calculate the mass transferred:

      
      .[1]
      Why? This eliminates the error caused by the powder absorbing water on the balance pan.[1]
      

Q: How do I prepare a precise stock solution? A: Because the solid is hygroscopic, the "weighed mass" likely contains 1-5% water (or more).[1]

  • Dissolve: Dissolve the entire weighed contents of a vial if possible.

  • Calibrate: Use Quantitative NMR (qNMR) or HPLC against a certified external standard to determine the exact concentration of the stock solution. Do not rely solely on gravimetric preparation for critical assays (e.g., Ki determination).[1]

Solvent Compatibility Table
Solvent SystemSolubilityHygroscopicity RiskRecommended Use
Water / Buffer HighN/A (Solvated)Biological assays.[1] Prepare fresh or freeze aliquots.
DMSO HighHigh (DMSO is hygroscopic)Stock solutions.[1] Use anhydrous DMSO; store over sieves.[1]
Ethanol/Methanol HighModerateIntermediate dilution.[1] Keep capped tightly.[1]
Diethyl Ether LowLowWashing/Precipitation (to remove impurities).[1]

Module 3: Chemical Stability & Degradation

Mechanistic Insight

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline contains an amide bond (N-butyryl) and a carboxylic acid .[1]

  • Hydrolysis: The N-acyl bond is generally stable at neutral pH.[1] However, prolonged exposure to moisture combined with extreme pH (acidic or basic) will cleave the butyryl group, reverting the molecule to trans-4-hydroxy-L-proline and butyric acid.[1]

  • Racemization: The chiral center at the alpha-carbon is susceptible to racemization under strongly basic conditions, especially if heated.[1]

Q: I see a new peak in my HPLC after leaving the solution out. What is it? A: If the peak is more polar (elutes earlier on Reverse Phase), it is likely the hydrolysis product (trans-4-hydroxy-L-proline).[1]

  • Check: Does the solution smell like rancid butter? If yes, free butyric acid has been released.[1]

Visualization: Degradation Pathway

DegradationCompoundtrans-4-Hydroxy-1-(1-oxobutyl)-L-prolineHydrolysisHydrolysisCompound->HydrolysisWater+ H2O(Moisture)Water->HydrolysisConditionsCatalyst:High/Low pHMicrobial GrowthConditions->HydrolysisProduct1trans-4-Hydroxy-L-prolineHydrolysis->Product1Product2Butyric AcidHydrolysis->Product2

Figure 2: Potential hydrolysis pathway accelerated by moisture ingress and improper pH control.[1]

Module 4: FAQs (Field Scenarios)

Q: Can I use a glove box? A: Yes, a nitrogen-purged glove box is the gold standard for weighing this material.[1] If a glove box is unavailable, use a "glove bag" or the Difference Method described in Module 2.

Q: My assay results are inconsistent (high variability). A: This is likely a dosing error. If you weighed 10 mg of "wet" powder, you might have only added 9.2 mg of active compound.[1]

  • Fix: Determine the water content of your specific lot using a Karl Fischer titration (coulometric is preferred for small samples) or TGA (Thermogravimetric Analysis).[1] Correct your weighing calculations based on the % water content.

Q: Is the compound light sensitive? A: While not a primary chromophore, N-acyl amino acids can undergo slow photo-oxidation over months.[1] Store in amber vials as a precaution, though moisture is the far greater threat.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5810, Trans-4-hydroxy-L-proline. Retrieved from [Link]

  • Vesta Nutra. (2019).[1][4] 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • Cheng, Y. et al. (2022).[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics, 14(10), 2015.[1] Retrieved from [Link][1]

minimizing side reactions in 1-oxobutyl-L-proline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-oxobutyl-L-proline (N-butyryl-L-proline). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build self-validating and robust synthetic systems.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful synthesis.

Q1: What is the standard and most reliable method for synthesizing 1-oxobutyl-L-proline?

A1: The most common and industrially relevant method for N-acylation of amino acids like L-proline is the Schotten-Baumann reaction .[1] This is a nucleophilic acyl substitution where the secondary amine of L-proline attacks the electrophilic carbonyl carbon of an acylating agent, typically butyryl chloride. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which is crucial for driving the reaction to completion.[2][3]

Q2: What are the most critical parameters to control during the synthesis?

A2: Success hinges on the careful control of several parameters:

  • Temperature: Low temperatures (typically 0-5 °C) are essential to minimize side reactions, especially racemization and hydrolysis of the highly reactive butyryl chloride.[4]

  • pH and Base Selection: The reaction requires a base to neutralize the HCl generated.[2] The choice between an inorganic base (e.g., NaOH, NaHCO₃) in a biphasic system or an organic base (e.g., triethylamine, pyridine) in an aprotic organic solvent defines the reaction setup.[3]

  • Solvent System: The solvent must be chosen carefully to avoid side reactions. Aprotic solvents (like Dichloromethane or THF) are preferred to prevent hydrolysis of the acid chloride.[1] Using an alcohol-based solvent is a critical error, as it can lead to the formation of butyl esters as a significant byproduct.[5]

  • Stoichiometry and Order of Addition: At least one equivalent of base is required to quench the HCl formed.[2] The slow, dropwise addition of butyryl chloride to the cooled solution of L-proline and base is critical to maintain temperature control and minimize byproduct formation.

Q3: What are the primary side reactions I should be aware of?

A3: The three most prevalent side reactions are:

  • Racemization: The chiral center of L-proline can epimerize under harsh conditions (e.g., high temperature, strong base, prolonged reaction times), leading to a loss of enantiomeric purity.[4][6]

  • Hydrolysis of Butyryl Chloride: Butyryl chloride reacts readily with water to form butyric acid.[7] This is a competitive, non-productive pathway that consumes the acylating agent and complicates purification. Ensuring anhydrous conditions is paramount.[4]

  • Esterification: If the carboxylic acid of L-proline is not properly managed (e.g., by being deprotonated in a basic aqueous phase) or if an alcohol is present as a solvent or impurity, ester formation can occur.[5]

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific issues you may encounter during your experiment.

Problem 1: Low or No Product Yield

Q: I'm getting a very low yield of my 1-oxobutyl-L-proline. What are the likely causes?

A: Low yield is typically traced back to one of three main issues: inactivation of the starting material, degradation of the acylating agent, or sub-optimal reaction conditions.

  • Possible Cause 1: Amine Inactivation. The HCl generated during the reaction is an acid that will immediately protonate the amine group of any unreacted L-proline, forming an unreactive ammonium salt.[2]

    • Solution: Ensure you are using at least one full equivalent of a suitable base (e.g., NaOH, triethylamine) to neutralize the HCl as it forms. For biphasic systems, vigorous stirring is essential to ensure the base in the aqueous layer can react effectively.

  • Possible Cause 2: Butyryl Chloride Hydrolysis. Your acylating agent is highly sensitive to water.[7] If your glassware, solvents, or L-proline are not scrupulously dry, the butyryl chloride will be quenched before it can react with the proline.

    • Solution: Dry all glassware in an oven before use. Use anhydrous solvents. If possible, dry the L-proline under vacuum before starting. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Possible Cause 3: Inefficient Acylation Catalyst (if used). While not always necessary, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[8][9] If the reaction is sluggish even under optimized conditions, catalysis may be required.

    • Solution: Add a catalytic amount (1-5 mol%) of DMAP. DMAP works by forming a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than butyryl chloride itself.[8]

Problem 2: Product Has Poor Enantiomeric Purity (Racemization)

Q: My final product shows significant racemization. How can I preserve the stereochemistry of the L-proline?

A: Preserving the stereocenter is paramount. Racemization is almost always caused by excessive energy in the system or prolonged exposure to harsh conditions.

  • Possible Cause 1: High Reaction Temperature. The activation energy for epimerization is more easily overcome at higher temperatures.

    • Solution: Strictly maintain the reaction temperature at 0 °C or even lower (e.g., -10 °C) during the addition of butyryl chloride and for the duration of the reaction. Use an ice-salt or dry ice-acetone bath for better temperature control.

  • Possible Cause 2: Strong or Excess Base. While a base is necessary, a very strong base or prolonged reaction times can facilitate the abstraction of the alpha-proton, leading to racemization.[4]

    • Solution: Use the mildest base that is effective for neutralizing the acid, such as sodium bicarbonate. Avoid a large excess of base and work up the reaction as soon as TLC or HPLC indicates completion.

Problem 3: Unexpected Impurities in Final Product

Q: My NMR/HPLC analysis shows significant impurities. How can I identify and prevent them?

A: The identity of the impurity provides the best clue. Let's diagnose based on likely structures.

  • Symptom: You observe a peak corresponding to butyric acid.

    • Diagnosis: This is a clear sign of butyryl chloride hydrolysis .

    • Prevention: Refer to the solutions for Problem 1, Cause 2 on ensuring anhydrous conditions.

  • Symptom: You observe a new ester peak in your NMR (e.g., a new quartet around 4 ppm if an ethanol impurity was present).

    • Diagnosis: This is likely an ester byproduct . This happens if an alcohol was used as the solvent or was present as a major impurity.[5]

    • Prevention: Never use an alcohol as a solvent for this reaction. Switch to a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[4]

  • Symptom: During workup, you isolate a significant amount of unreacted L-proline.

    • Diagnosis: The reaction was incomplete .

    • Prevention: Ensure proper stoichiometry of base and butyryl chloride.[2] Consider extending the reaction time (while keeping it cold) or using a catalyst like DMAP to drive the reaction to completion.[8]

Data & Workflow Visualization
Table 1: Impact of Key Parameters on Synthesis Outcome
ParameterSub-Optimal ConditionConsequenceRecommended ConditionRationale
Temperature > 10 °CIncreased racemization, hydrolysis of acyl chloride.[4]0 to 5 °CMinimizes side reaction rates while allowing for sufficient reaction kinetics.
Base < 1 equivalentIncomplete reaction, salt formation with starting material.[2]1.0 - 1.2 equivalentsEnsures complete neutralization of HCl byproduct to keep the amine nucleophilic.
Solvent Protic (e.g., Methanol)Ester byproduct formation, acyl chloride hydrolysis.[5]Aprotic (DCM, THF) or Biphasic (DCM/H₂O)Prevents unwanted reactions with the solvent and acylating agent.[1]
Addition Rate Rapid / Bulk additionPoor temperature control, localized high concentration of reactants.Slow, dropwise addition over 30-60 minMaintains low temperature and prevents runaway reactions or byproduct formation.
Diagram 1: General Schotten-Baumann Workflow

This diagram outlines the key steps for a successful synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve L-Proline & Base in Solvent prep2 Cool to 0 °C (Ice Bath) prep1->prep2 react1 Slowly Add Butyryl Chloride prep2->react1 react2 Stir at 0 °C (Monitor by TLC/HPLC) react1->react2 workup1 Quench Reaction (e.g., add water) react2->workup1 workup2 Acidify to pH ~2 (precipitates product) workup1->workup2 workup3 Isolate Product (Filter/Extract) workup2->workup3 workup4 Purify (Recrystallization/Chromatography) workup3->workup4

Caption: A typical workflow for 1-oxobutyl-L-proline synthesis.

Diagram 2: Troubleshooting Decision Tree

Use this tree to diagnose and solve common experimental failures.

G Start Reaction Failed? Problem Identify Primary Symptom Start->Problem LowYield Low Yield Problem->LowYield Impure Impure Product Problem->Impure CheckBase Used >1 eq. Base? LowYield->CheckBase CheckAnhydrous Used Anhydrous Solvent? CheckBase->CheckAnhydrous Yes Solution_Base Root Cause: Amine Inactivation Fix: Use >1 eq. base. CheckBase->Solution_Base No CheckAnhydrous->LowYield Yes, still low yield. (Consider catalyst/time) Solution_Hydrolysis Root Cause: Acyl Chloride Hydrolysis Fix: Use dry solvent/glassware. CheckAnhydrous->Solution_Hydrolysis No CheckStereo Racemization Detected? Impure->CheckStereo CheckTemp Temp > 10°C? CheckStereo->CheckTemp Yes CheckSolvent Used Alcohol Solvent? CheckStereo->CheckSolvent No Solution_Temp Root Cause: High Temperature Fix: Maintain reaction at 0°C. CheckTemp->Solution_Temp Yes CheckTemp->CheckSolvent No CheckSolvent->Impure No, still impure. (Check starting material purity) Solution_Ester Root Cause: Esterification Fix: Use aprotic solvent. CheckSolvent->Solution_Ester Yes

Caption: A decision tree for troubleshooting synthesis problems.

Experimental Protocol: Optimized Schotten-Baumann Synthesis

This protocol incorporates best practices to minimize side reactions.

Materials:

  • L-proline (anhydrous)

  • Butyryl chloride (≥99%)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM, anhydrous)

  • Deionized Water

  • Hydrochloric Acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-proline (e.g., 5.75 g, 50 mmol) and a solution of sodium bicarbonate (6.3 g, 75 mmol, 1.5 eq) in 50 mL of deionized water.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring. Add 50 mL of anhydrous DCM to create a biphasic system.

  • Reagent Addition: Slowly add butyryl chloride (e.g., 5.86 g, 55 mmol, 1.1 eq) dropwise via a syringe over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Allow the mixture to stir vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress by taking small aliquots of the organic layer for TLC analysis (e.g., using a 9:1 DCM/Methanol eluent).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer twice with 25 mL portions of DCM. Combine all organic layers.

  • Acidification & Product Isolation: Cool the original aqueous layer in an ice bath and slowly acidify to a pH of ~2 with 1M HCl. The product, 1-oxobutyl-L-proline, should precipitate as a white solid or oil.

  • Final Extraction: Extract this acidified aqueous layer three times with 50 mL portions of DCM (or ethyl acetate) to recover the protonated product.

  • Drying and Concentration: Combine these final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography to obtain pure 1-oxobutyl-L-proline.

References
  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Acylation via Schotten-Baumann reaction [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • Hasibuan, M. F., Samsudin, M. W., Yusop, R. M., & Ramli, S. (2018). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Jurnal Kimia Valensi. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from en.wikipedia.org. [Link]

  • Pandey, P. S., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

  • Chemsky. (2026, January 25). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Retrieved from chemky.com. [Link]

  • Tennebroek, R. (2011, April 19). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Radboud University Repository. [Link]

  • Patent WO2018206878A1. (n.d.). Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
  • Boppisetti, J. K. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University. [Link]

  • Westphal, M. V., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. RSC Publishing. [Link]

  • Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. [Link]

  • Patent US5219741A. (n.d.). Method of making L-proline using an N-acyl-L-protine acylase.
  • Schilling, F., et al. (2022). Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from scholarworks.utrgv.edu. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from en.wikipedia.org. [Link]

  • Chemistry LibreTexts. (2021, March 16). Chiral Proline Based Reactions. Retrieved from chem.libretexts.org. [Link]

  • Pandey, P. S., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

  • Brik, A., et al. (n.d.). Advances in Proline Ligation. PMC - NIH. [Link]

  • ResearchGate. (2025, August 6). Preparation and use of N-acetyl-α-amino acids. Retrieved from ResearchGate. [Link]

  • Pandey, P. S., et al. (2013, March 20). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from chemistrysteps.com. [Link]

  • Frontiers in Plant Science. (2022, June 10). Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. Retrieved from frontiersin.org. [Link]

  • Ruscio, M. Z., et al. (n.d.). Proline/sidechain C–H/O interactions stabilize cis-proline. PMC. [Link]

  • ResearchGate. (2020, December 21). I am trying to turn a carboxylic acid into an acid chloride. Retrieved from ResearchGate. [Link]

Sources

storage conditions to prevent degradation of N-butyryl-hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimal Storage and Handling for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of N-butyryl-hydroxyproline, providing explanations grounded in chemical principles to inform best laboratory practices.

1. What are the primary degradation pathways for N-butyryl-hydroxyproline?

N-butyryl-hydroxyproline is susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond linking the butyryl group to the hydroxyproline can be cleaved by water, a process that can be accelerated by acidic or basic conditions. This results in the formation of butyric acid and hydroxyproline. While amide bonds are generally more stable than ester bonds, certain conditions can promote their hydrolysis[1][2][3][4].

  • Oxidation: The pyrrolidine ring of the hydroxyproline moiety, particularly at the carbon atom bearing the hydroxyl group, is susceptible to oxidation. Oxidative degradation can be initiated by exposure to atmospheric oxygen, light, or trace metal contaminants[5][6][7][8].

2. What are the ideal long-term storage conditions for solid N-butyryl-hydroxyproline?

For long-term stability of solid N-butyryl-hydroxyproline, the following conditions are recommended:

  • Temperature: Store at -20°C to -80°C. Low temperatures significantly reduce the rates of chemical degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material. This protects the compound from moisture and light.

  • Environment: Keep in a desiccator to prevent moisture absorption.

3. How should I prepare and store stock solutions of N-butyryl-hydroxyproline?

When preparing and storing solutions, consider the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your experimental needs. If an aqueous buffer is required, prepare it fresh and degas it to remove dissolved oxygen.

  • pH: Maintain a neutral pH for aqueous solutions unless your experimental protocol dictates otherwise. N-acyl amino acids can exhibit increased hydrolytic instability under mild acidic conditions[1][2].

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.

  • Storage of Solutions: Store stock solutions at -80°C.

4. How can I detect degradation of my N-butyryl-hydroxyproline sample?

Degradation can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method to assess purity. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

  • Mass Spectrometry (MS): Can be used to identify the masses of potential degradation products, such as free hydroxyproline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify changes in the molecule's structure upon degradation.

Troubleshooting Guide

This section provides a problem-solution format to address specific issues that may arise during the use of N-butyryl-hydroxyproline, helping you to identify and resolve potential sources of degradation.

Observed Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of N-butyryl-hydroxyproline due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Assess Purity: Analyze the purity of your current stock using HPLC. Compare the chromatogram to a reference standard or a freshly prepared sample. 3. Prepare Fresh Solutions: Discard the old stock solution and prepare a fresh one from solid material that has been properly stored.
Appearance of extra peaks in HPLC analysis. Hydrolysis: A peak corresponding to hydroxyproline may appear. Oxidation: One or more peaks corresponding to oxidized byproducts may be present.1. Confirm Identity of Impurities: Use mass spectrometry to identify the mass of the impurity peaks. 2. Review Solution Preparation and Storage: If hydrolysis is suspected, ensure the pH of your solutions is neutral and that storage times in aqueous buffers are minimized. If oxidation is suspected, ensure solvents are degassed and that storage is under an inert atmosphere.
Change in the physical appearance of the solid compound (e.g., discoloration, clumping). Moisture Absorption: Clumping can indicate the uptake of water, which can accelerate hydrolysis. Oxidation: Discoloration may suggest oxidative degradation.1. Handle in a Dry Environment: When weighing and handling the solid, do so in a glove box or a low-humidity environment. 2. Proper Storage: Ensure the container is tightly sealed and stored in a desiccator. 3. Discard if Necessary: If significant changes in appearance are noted, it is best to discard the material and use a fresh, properly stored batch.

Visualizing Degradation and Troubleshooting

To further aid in understanding the potential issues and their remedies, the following diagrams illustrate the degradation pathways and a decision-making workflow for troubleshooting.

Potential Degradation Pathways of N-Butyryl-Hydroxyproline NBH N-Butyryl-Hydroxyproline Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) NBH->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) NBH->Oxidation Butyric_Acid Butyric Acid Hydrolysis->Butyric_Acid Hydroxyproline Hydroxyproline Hydrolysis->Hydroxyproline Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Troubleshooting Workflow for N-Butyryl-Hydroxyproline Stability Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, dark, dry, inert gas) Start->Check_Storage Assess_Purity Analyze Purity (HPLC) Check_Storage->Assess_Purity Fresh_Solution Prepare Fresh Stock Solution Assess_Purity->Fresh_Solution Compare_Results Compare with Fresh Sample Results Fresh_Solution->Compare_Results Problem_Solved Problem Resolved Compare_Results->Problem_Solved Consistent Results Investigate_Further Investigate Other Experimental Variables Compare_Results->Investigate_Further Inconsistent Results

Sources

Validation & Comparative

A Comparative Analysis of N-butyryl vs. N-acetyl Hydroxyproline Stability: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the stability of modified amino acids is paramount for ensuring the efficacy, safety, and shelf-life of therapeutic candidates. N-acylation of hydroxyproline, a key component of collagen, is a common strategy to modulate its physicochemical properties. This guide provides a comprehensive comparative analysis of the chemical and enzymatic stability of N-butyryl-hydroxyproline versus N-acetyl-hydroxyproline, grounded in established scientific principles and supported by detailed experimental protocols.

Introduction: The Significance of the N-Acyl Group in Hydroxyproline Derivatives

N-acetyl-hydroxyproline has been investigated for its potential in cosmetic and pharmaceutical applications, including its role in preventing the formation of advanced glycation end-products (AGEs)[1][2]. The choice of the N-acyl group, however, can significantly influence the molecule's stability, bioavailability, and interaction with biological systems. The N-butyryl group, being more lipophilic and sterically larger than the N-acetyl group, is hypothesized to confer different stability characteristics. This guide outlines the experimental framework necessary to rigorously test this hypothesis.

From a chemical standpoint, the length of the acyl chain can influence the electronic environment of the amide bond, potentially affecting its susceptibility to hydrolysis under various pH conditions. From a biological perspective, the size and shape of the acyl group are critical determinants for recognition and turnover by metabolic enzymes, particularly N-acyl-L-amino-acid amidohydrolases (aminoacylases)[3][4].

Comparative Chemical Stability: A Forced Degradation Approach

Forced degradation studies are an indispensable tool in pharmaceutical development for identifying potential degradation pathways and establishing the intrinsic stability of a molecule[5][6]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing[7][8][9].

Rationale for Stress Conditions

The selection of stress conditions is guided by ICH Q1A(R2) and aims to simulate the potential environmental exposures a drug substance might encounter[5]. The key stress conditions for evaluating the chemical stability of N-butyryl- and N-acetyl-hydroxyproline are:

  • Acid and Base Hydrolysis: To assess stability in acidic and alkaline environments, which is relevant to gastrointestinal transit and formulation pH. The amide bond in N-acyl amino acids is susceptible to hydrolysis under these conditions[].

  • Oxidative Degradation: To evaluate the molecule's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen or reactive oxygen species in vivo.

  • Thermal Stress: To determine the impact of elevated temperatures on the molecule's integrity, which is crucial for manufacturing and storage.

  • Photostability: To assess degradation upon exposure to light, a critical parameter for packaging and storage decisions.

Experimental Protocol: Forced Degradation Study

The following protocol outlines a systematic approach to compare the chemical stability of N-butyryl-hydroxyproline and N-acetyl-hydroxyproline.

Objective: To identify and compare the degradation products and degradation kinetics of N-butyryl-hydroxyproline and N-acetyl-hydroxyproline under various stress conditions.

Materials:

  • N-butyryl-L-hydroxyproline

  • N-acetyl-L-hydroxyproline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer

  • Analytical balance, pH meter, HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both N-butyryl-hydroxyproline and N-acetyl-hydroxyproline in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven.

    • Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH guidelines[9]. A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method (see Section 4).

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solutions (N-butyryl-Hyp & N-acetyl-Hyp) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (60°C) Stock->Thermal Expose to Stress Photo Photolytic Stress (ICH Guidelines) Stock->Photo Expose to Stress Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Samples Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation (Degradation Profile) HPLC->Data

Workflow for the forced degradation study.

Comparative Enzymatic Stability: Susceptibility to Aminoacylase Hydrolysis

N-acyl-L-amino-acid amidohydrolases, such as Aminoacylase-1 (ACY1), are enzymes that catalyze the hydrolysis of N-acetylated amino acids[3][4]. It is crucial to determine if the N-butyryl derivative exhibits altered susceptibility to these enzymes, as this will impact its in vivo half-life.

Rationale for Enzymatic Stability Assessment

The enzymatic hydrolysis of the N-acyl bond releases the parent amino acid (hydroxyproline) and the corresponding carboxylic acid (acetic acid or butyric acid). The rate of this hydrolysis is dependent on the enzyme's substrate specificity. It is hypothesized that the bulkier N-butyryl group may exhibit steric hindrance within the enzyme's active site, leading to a slower rate of hydrolysis compared to the N-acetyl group.

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol is designed to compare the kinetic parameters of N-butyryl- and N-acetyl-hydroxyproline hydrolysis by a commercially available aminoacylase.

Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of N-butyryl-hydroxyproline and N-acetyl-hydroxyproline by aminoacylase.

Materials:

  • N-butyryl-L-hydroxyproline

  • N-acetyl-L-hydroxyproline

  • Porcine Kidney Aminoacylase-1 (or other suitable N-acyl-L-amino-acid amidohydrolase)

  • Tris-HCl buffer (pH 8.0)

  • HPLC system for quantification of hydroxyproline

Procedure:

  • Substrate Solutions: Prepare a series of substrate concentrations for both N-butyryl- and N-acetyl-hydroxyproline (e.g., 0.1, 0.5, 1, 2, 5, 10, and 20 mM) in Tris-HCl buffer.

  • Enzyme Solution: Prepare a stock solution of aminoacylase in Tris-HCl buffer. The final concentration in the assay will need to be optimized to ensure linear reaction rates.

  • Enzymatic Reaction:

    • Pre-warm the substrate solutions to 37°C.

    • Initiate the reaction by adding a small volume of the enzyme solution to each substrate concentration. The total reaction volume should be kept constant.

    • Incubate the reactions at 37°C.

  • Time Course and Quenching:

    • Withdraw aliquots at several time points (e.g., 0, 5, 10, 15, and 30 minutes).

    • Quench the reaction immediately by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heat inactivation).

  • Quantification of Product:

    • Analyze the quenched samples by HPLC to quantify the amount of free hydroxyproline produced.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare Substrate Solutions (Varying Concentrations) Mix Mix Substrate and Enzyme (Incubate at 37°C) Substrate->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Sample Take Aliquots at Time Points Mix->Sample Quench Quench Reaction Sample->Quench HPLC Quantify Hydroxyproline (HPLC) Quench->HPLC Kinetics Calculate Initial Velocities HPLC->Kinetics MM_Plot Michaelis-Menten Plot (Determine Km and Vmax) Kinetics->MM_Plot

Workflow for the enzymatic hydrolysis assay.

Analytical Methodology: Stability-Indicating HPLC-MS Method

A robust analytical method is crucial for accurately quantifying the parent compounds and their degradation products. A reverse-phase HPLC method coupled with mass spectrometry (MS) is recommended for its specificity and sensitivity[11][12].

HPLC Parameters (Suggested Starting Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compounds from potential degradation products (e.g., starting with 5% B, ramping to 95% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) and MS detection.

  • MS Detection: Electrospray ionization (ESI) in positive mode to monitor the parent ions and expected degradation products (e.g., free hydroxyproline).

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and comparative manner.

Chemical Stability Data

The percentage of the parent compound remaining at each time point under each stress condition should be tabulated.

Table 1: Comparative Chemical Stability of N-butyryl- vs. N-acetyl-hydroxyproline (% Remaining)

Stress ConditionTime (h)N-butyryl-hydroxyproline (%)N-acetyl-hydroxyproline (%)
0.1 M HCl, 60°C 0100100
8
24
48
0.1 M NaOH, 60°C 0100100
8
24
48
3% H₂O₂, RT 0100100
8
24
48
Thermal, 60°C 0100100
8
24
48
Photolytic 0100100
48
Enzymatic Stability Data

The kinetic parameters for the enzymatic hydrolysis should be compared.

Table 2: Kinetic Parameters for Aminoacylase-1 Hydrolysis

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat/Kₘ (M⁻¹s⁻¹)
N-butyryl-hydroxyproline
N-acetyl-hydroxyproline

A higher Kₘ value for N-butyryl-hydroxyproline would suggest lower binding affinity to the enzyme, while a lower Vₘₐₓ would indicate a slower catalytic rate. The catalytic efficiency (kcat/Kₘ) provides the most direct comparison of substrate preference.

Conclusion

This guide provides a comprehensive framework for the comparative stability analysis of N-butyryl- and N-acetyl-hydroxyproline. By systematically evaluating both chemical and enzymatic degradation pathways, researchers can make informed decisions in the selection and development of acylated hydroxyproline derivatives for therapeutic or other applications. The proposed experimental protocols are designed to yield robust and reliable data, enabling a clear understanding of how the choice of the N-acyl group dictates the stability profile of the molecule.

References

  • Increasing the synthesis/hydrolysis ratio of aminoacylase 1 by site-directed mutagenesis.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016).
  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
  • METHOD OF PREPARING FORCED DEGRADATION SAMPLES.
  • DETERMINATION OF ACYL PEPTIDE ENZYME HYDROLASE AND AMINOACYLASE-1 SEQUENTIAL ACTIVITY IN BIOLOGICAL SAMPLES BY GAS CHROM
  • Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). BioVendor R&D.
  • Perspectives of aminoacylases in biocatalytic synthesis of N‐acyl‐amino acids surfactants. (2024).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Hydroxyproline-derived biomimetic and biodegradable polymers. (2021).
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. (2018).
  • Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants.
  • Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Zhao Group @ UIUC. (2022).
  • Stabilization of Collagen Fibrils by Hydroxyproline. PubMed - NIH.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Effect of 3-Hydroxyproline Residues on Collagen Stability.
  • Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. PubMed. (2024).
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. (2010).
  • O-acylation of hydroxyproline residues: Effect on peptide-bond isomerization and collagen stability. Raines Lab. (2004).
  • N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo.
  • Hydroxyproline – Knowledge and References. Taylor & Francis.
  • Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021).
  • Purification, characterization, and primary structure of a novel N-acyl-D-amino acid amidohydrolase from Microbacterium. Tohoku University. (2012).
  • Enzym
  • STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TRE
  • Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry. (2003).
  • Aminoacylase – Knowledge and References. Taylor & Francis.
  • Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline
  • Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function.
  • N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo. PubMed. (2023).
  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. PMC - NIH. (2020).
  • Hydrolysis of Proteins: Breaking Down to Amino Acids. BOC Sciences.
  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimeriz
  • Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice. PMC.
  • Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice | Request PDF.
  • Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hep

Sources

A Senior Application Scientist's Guide to Purity Validation: An In-Depth Comparison Featuring NMR Analysis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For researchers and drug development professionals, modified amino acids such as trans-4-Hydroxy-1-(1-oxobutyl)-L-proline represent a class of molecules where stringent purity control is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for purity validation, with a primary focus on the power and utility of Nuclear Magnetic Resonance (NMR) spectroscopy. As we delve into the specifics, we will use trans-4-Hydroxy-1-(1-oxobutyl)-L-proline as our central case study, offering field-proven insights and detailed experimental protocols.

The Unrivaled Position of NMR in Purity Determination

While chromatographic techniques have long been the workhorses of purity analysis, Quantitative NMR (qNMR) has emerged as a powerful and versatile primary ratio method.[1] Unlike chromatography, which relies on the response factor of a detector and often requires a specific certified reference material for every analyte, the fundamental principle of NMR is that the area of a signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This unique characteristic allows for the accurate quantification of a compound against a single, unrelated, and certified internal standard, providing a direct and unbiased measure of purity.[3]

Structural Confirmation and Qualitative Insight

Before any quantification, the identity of the material must be unequivocally confirmed. NMR spectroscopy is unparalleled in its ability to provide detailed structural information in a single, non-destructive measurement. For trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, the ¹H and ¹³C NMR spectra serve as a molecular fingerprint.

While a publicly available, assigned spectrum for the 1-oxobutyl derivative is not readily found, we can infer the expected spectral characteristics from closely related structures, such as trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline.[4] The ¹H NMR spectrum is expected to show distinct signals for the protons on the proline ring and the butyl group. Hindered rotation around the newly formed amide bond may lead to the appearance of two conformers, resulting in a doubling of some peaks.[4]

Expected ¹H NMR Signals:

  • Proline Ring Protons: A set of multiplets between ~2.0 and 4.5 ppm.

  • Butyl Group Protons: Signals corresponding to the -CH₂-CH₂-CH₃ chain, typically with a triplet for the terminal methyl group around 0.9 ppm, a multiplet for the adjacent methylene group around 1.6 ppm, and a triplet for the methylene group attached to the carbonyl at approximately 2.3 ppm.

The ¹³C NMR spectrum provides complementary information, with characteristic shifts for the carbonyl carbons (amide and carboxylic acid), the carbons of the proline ring, and the carbons of the butyl chain.

A Validated Protocol for qNMR Purity Assessment

Trustworthiness in an analytical protocol is built on a self-validating system. The following step-by-step methodology for qNMR is designed to ensure accuracy and reproducibility.

Experimental Workflow: qNMR Purity Determination

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh_analyte Precisely weigh ~15 mg of Analyte dissolve Dissolve both in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Precisely weigh ~10 mg of Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Quantitatively transfer to a high-quality NMR tube dissolve->transfer shim Shim magnet for optimal field homogeneity transfer->shim acquire Acquire ¹H NMR spectrum (D1 ≥ 5x T1, sufficient scans for S/N > 250) shim->acquire process Apply Fourier Transform, Phase and Baseline Correction acquire->process integrate Integrate non-overlapping signals of Analyte and IS process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Step-by-Step Methodology
  • Method Planning & Preparation:

    • Internal Standard (IS) Selection: Choose a high-purity (≥99.9%), stable, non-reactive internal standard with simple, well-resolved signals that do not overlap with the analyte peaks.[3] Maleic acid is a common choice for its stability and simple vinylic proton signal.

    • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[5] DMSO-d₆ or D₂O are often suitable for polar molecules like modified amino acids.

  • Sample Preparation:

    • Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline into a clean vial.

    • Accurately weigh a suitable amount of the chosen internal standard (e.g., ~10 mg of maleic acid) into the same vial. A 1:1 signal intensity ratio between the analyte and IS peaks is ideal for integration accuracy.[2]

    • Add approximately 0.7 mL of the chosen deuterated solvent. Ensure complete dissolution, using a vortex mixer if necessary.

    • Carefully transfer the solution into a high-quality NMR tube, ensuring a sample height of 4-5 cm.

  • Data Acquisition:

    • Allow the sample to thermally equilibrate in the spectrometer for at least 5 minutes.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

    • Crucially, set the relaxation delay (D1) to be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and IS). This ensures complete relaxation and accurate signal integration.[2] For small molecules, a D1 of 30 seconds is often a safe starting point.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250) for the peaks of interest, which is recommended for precision better than 1%.[2]

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction to ensure accurate integration.

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For the analyte, a signal from the butyl group might be suitable. For maleic acid, the singlet from its two vinylic protons would be used.

    • Calculate the purity using the following equation[1]: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS Where:

      • I = Integral area of the signal

      • N = Number of protons generating the signal

      • M = Molar mass

      • m = mass

      • PIS = Purity of the internal standard

Profiling Potential Impurities

A key advantage of NMR is its ability to detect and help identify unexpected impurities without prior knowledge. For trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, likely impurities could originate from its synthesis, which typically involves the N-acylation of trans-4-Hydroxy-L-proline. Potential impurities include:

  • Unreacted Starting Material: Residual trans-4-Hydroxy-L-proline.

  • Reagent Residues: Excess butyric acid or related acylation agents.

  • Side-Products: Potential for side reactions, such as esterification of the hydroxyl group.

  • Enantiomeric Impurities: The presence of the D-enantiomer if the starting material was not stereochemically pure.[6]

  • Solvent Residues: Traces of solvents used during synthesis and purification.

Each of these impurities would present a unique set of signals in the ¹H NMR spectrum, allowing for their detection and, in many cases, quantification relative to the main component.

A Comparative Overview: NMR vs. HPLC and Mass Spectrometry

While qNMR is a powerful primary method, a comprehensive purity assessment often benefits from orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7] The choice of method depends on the specific requirements of the analysis.

Method Comparison Logic

Method_Comparison cluster_methods cluster_attributes NMR NMR Quant Quantitative Power NMR->Quant Primary Method Struct Structural Info NMR->Struct Excellent Sens Sensitivity NMR->Sens Moderate Refs Reference Standard Dependence NMR->Refs Low (IS only) HPLC HPLC HPLC->Quant Relative (requires refs) HPLC->Struct None HPLC->Sens High (UV) HPLC->Refs High MS Mass Spec MS->Quant Relative (isotopic refs) MS->Struct MW & Fragmentation MS->Sens Very High MS->Refs High (for quant)

Caption: Relationship between methods and their core analytical attributes.

Data Summary Table
FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Principle Signal area is directly proportional to the number of nuclei.[2]Differential partitioning of analyte between mobile and stationary phases.[7]Separation of ions based on their mass-to-charge ratio.[8]
Quantitative Capability Primary/Absolute. Can determine purity without a specific reference standard of the analyte.Relative. Requires a reference standard for each component to be accurately quantified.Relative. Not inherently quantitative without isotopically labeled standards; susceptible to ion suppression.[9]
Structural Information Excellent. Provides detailed structural elucidation and confirmation.None. Retention time is the primary identifier.Excellent. Provides molecular weight and fragmentation data for identification.[8]
Sensitivity Moderate. Typically requires mg quantities of sample.[2]High, especially with UV or fluorescence detectors (µg to ng levels).[7]Very high (pg to fg levels). Ideal for trace impurity detection.[8]
Impurity Detection Detects all proton-containing species above the detection limit, known or unknown.[1]Primarily detects impurities that respond to the detector (e.g., have a chromophore).[10]Detects all ionizable species, excellent for identifying unknown impurities by mass.[9]
Throughput Moderate. Sample preparation is simple, but acquisition can be longer for high precision.High. Well-suited for automated, high-throughput screening.High, especially when coupled with HPLC (LC-MS).[10]
Regulatory Standing Accepted by pharmacopeias (e.g., USP) as a method for identity and assay.[1]The gold standard for purity and impurity analysis in regulatory filings.[5]Primarily used for identification and characterization of impurities.[9]

Authoritative Grounding and Method Validation

For use in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose.[5] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2), and from regulatory bodies like the U.S. Food and Drug Administration (FDA), provide a framework for this validation.[11]

Key validation parameters include:

  • Accuracy: Closeness of the results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Linearity & Range: The concentration range over which the method is accurate, precise, and linear.

  • Robustness: Reliability of the method with respect to small, deliberate variations in parameters.

qNMR excels in specificity and accuracy, and its robustness can be readily demonstrated. Its role as a primary method makes it invaluable for certifying the purity of the very reference standards used to calibrate other methods like HPLC.[1]

Conclusion

The validation of purity for critical reagents like trans-4-Hydroxy-1-(1-oxobutyl)-L-proline demands robust, reliable, and accurate analytical methods. While HPLC and Mass Spectrometry are indispensable tools for separation and trace-level identification, Quantitative NMR stands out for its unique ability to provide direct, structural, and quantitative information from a single experiment without reliance on analyte-specific reference standards.

As a Senior Application Scientist, my recommendation is to employ a synergistic approach. Use NMR as the primary method for structural confirmation and absolute purity determination. Complement this with a high-sensitivity HPLC method to profile and quantify known impurities at trace levels, and use LC-MS to identify unknown impurities. This multi-faceted strategy provides a comprehensive and unimpeachable purity profile, ensuring the quality and integrity required for advanced research and drug development.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • NIMC. NMR Spectroscopy In Pharmaceutical Analysis. Available at: [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 645-654.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Diehl, B. W. K. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000966 Trans 4 Hydroxy-L-proline. Available at: [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. Available at: [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Available at: [Link]

  • IMSERC. Amino Acids: Proline. Available at: [Link]

  • ResearchGate. (2015, October). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • ResearchGate. Mass spectrometry in impurity profiling. Available at: [Link]

  • Lee, J. H., et al. (2017). Identification of Trans-4-Hydroxy-L-Proline as a Compatible Solute and Its Biosynthesis and Molecular Characterization in Halobacillus halophilus. Frontiers in Microbiology, 8, 2038.
  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Available at: [Link]

  • Liu, Y., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories, 20(1), 85.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Wang, Y., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Microbial Cell Factories, 22(1), 239.
  • Nakano, T., & Miyoshi, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068.
  • ResearchGate. Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Available at: [Link]

  • Google Patents. Process for producing trans-4-hydroxy-l-proline.
  • PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 243, 116010.
  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Frontiers. (2017). Identification of Trans-4-Hydroxy-L-Proline as a Compatible Solute and Its Biosynthesis and Molecular Characterization in Halobacillus halophilus. Frontiers in Microbiology, 8, 2038.
  • Semantic Scholar. (2020). Comparison of Targeted (HPLC) and Nontargeted (GC-MS and NMR) Approaches for the Detection of Undeclared Addition of Protein Hydrolysates in Turkey Breast Muscle. Foods, 9(8), 1068.

Sources

A Senior Application Scientist's Guide to Evaluating trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in Atopic Dermatitis Models

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of a Novel L-proline Derivative Against Established and Alternative Therapies

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in the context of atopic dermatitis (AD). Recognizing the complexity of AD, this document moves beyond a mere listing of protocols. Instead, it offers a strategic, in-depth comparison with current treatment modalities, grounded in scientific rationale and supported by detailed experimental designs.

Atopic dermatitis is a chronic inflammatory skin disease driven by a complex interplay of genetic predisposition, immune dysregulation, and skin barrier dysfunction.[1][2] The current therapeutic landscape, while offering relief to many, is not without its limitations, including side effects and variable patient responses. This necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles. Trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, a derivative of the amino acid L-proline, presents an intriguing candidate due to the established anti-inflammatory properties of similar molecules.

Section 1: The Scientific Rationale for Investigating trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

While direct studies on trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in atopic dermatitis are not yet prevalent in published literature, a strong scientific rationale for its investigation can be constructed from the known bioactivities of structurally related compounds.

1.1. The Precedent of L-proline Derivatives in Inflammation

A structurally similar compound, N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline, has demonstrated significant topical anti-inflammatory effects in a mouse model of irritant contact dermatitis.[3][4] This molecule was shown to reduce ear edema, and neutrophil migration, and suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]

Furthermore, Oxaceprol, another L-proline derivative, is an established anti-inflammatory drug used in the treatment of osteoarthritis.[5][6] Its primary mechanism of action involves the inhibition of leukocyte adhesion and migration, key processes in inflammatory responses.[6][7][8]

1.2. Hypothesized Mechanism of Action in Atopic Dermatitis

Based on the evidence from related molecules, we can hypothesize that trans-4-Hydroxy-1-(1-oxobutyl)-L-proline may exert its therapeutic effects in atopic dermatitis through a multi-faceted mechanism:

  • Inhibition of Leukocyte Infiltration: By potentially downregulating adhesion molecules on endothelial cells and leukocytes, the compound could reduce the migration of inflammatory cells (e.g., T-cells, eosinophils, and mast cells) into the skin.

  • Modulation of Pro-inflammatory Cytokine Production: The compound may suppress the production and release of key cytokines implicated in AD pathogenesis, such as IL-4, IL-13, IL-31, and TNF-α.

  • Strengthening the Skin Barrier: While speculative, L-proline is a key component of collagen, and its derivatives might influence keratinocyte differentiation and the production of barrier-related proteins.

This hypothesized mechanism is depicted in the following signaling pathway diagram:

Atopic_Dermatitis_Pathway cluster_skin Epidermis cluster_dermis Dermis Keratinocytes Keratinocytes Langerhans_Cells Langerhans_Cells T_Cell T_Cell Langerhans_Cells->T_Cell Antigen Presentation Blood_Vessel Blood_Vessel T_Cell->Blood_Vessel Promote Infiltration Inflammatory_Mediators Inflammatory_Mediators T_Cell->Inflammatory_Mediators Release Cytokines (IL-4, IL-13, IL-31) Mast_Cell Mast_Cell Blood_Vessel->Mast_Cell Recruit Allergens Allergens Dysfunctional_Barrier Dysfunctional_Barrier Allergens->Dysfunctional_Barrier Penetrate Dysfunctional_Barrier->Langerhans_Cells Activate Inflammatory_Mediators->Keratinocytes Impair Barrier Pruritus Pruritus Inflammatory_Mediators->Pruritus Induce Itch THL trans-4-Hydroxy-1- (1-oxobutyl)-L-proline THL->T_Cell Inhibit Activation & Cytokine Release THL->Blood_Vessel Reduce Leukocyte Adhesion & Migration

Caption: Hypothesized mechanism of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in AD.

Section 2: Comparative Efficacy Evaluation: A Head-to-Head Analysis

To rigorously assess the potential of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, a comparative study against both standard-of-care and alternative treatments is essential.

2.1. Selection of Comparator Compounds

  • Standard Treatments:

    • Topical Corticosteroids (e.g., Betamethasone): A potent anti-inflammatory agent, representing the first-line therapy for acute flares.[9]

    • Calcineurin Inhibitors (e.g., Tacrolimus): A non-steroidal option for long-term management.[10]

    • JAK Inhibitors (e.g., Oclacitinib): A systemic treatment targeting the itch and inflammation pathways.[10]

  • Alternative Treatments:

    • Natural Oils (e.g., Virgin Coconut Oil): Known for its emollient and potential anti-inflammatory properties.[11][12][13]

    • Phytotherapy (e.g., Chamomile Extract): A plant-based option with reported anti-inflammatory effects.[14]

2.2. Data Presentation: A Comparative Efficacy Table

The following table outlines the expected outcomes based on the hypothesized mechanism of action of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline compared to other treatments.

Parameter trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (Hypothesized) Topical Corticosteroids Calcineurin Inhibitors JAK Inhibitors Natural Oils
Reduction in Erythema & Edema Moderate to HighHighModerateHighLow to Moderate
Alleviation of Pruritus ModerateModerate to HighModerateHighLow
Improvement in Skin Barrier Function ModerateLowModerateLowModerate to High
Reduction in Inflammatory Cell Infiltrate HighHighHighModerateLow
Suppression of Pro-inflammatory Cytokines Moderate to HighHighHighHighLow to Moderate
Safety Profile (Long-term Use) FavorablePoor (Skin atrophy)Moderate (Burning sensation)Moderate (Systemic effects)Excellent

Section 3: Experimental Protocols for Efficacy Determination

A multi-model approach is recommended to thoroughly evaluate the efficacy of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline.

3.1. Choice of Animal Models

Several mouse models can recapitulate different aspects of atopic dermatitis.[15][16] A combination of models is recommended for a comprehensive evaluation:

  • Oxazolone-Induced Atopic Dermatitis Model: This model is characterized by a shift from a Th1 to a Th2-dominant inflammatory response, mimicking the chronic phase of human AD.[9][17]

  • MC903 (Calcipotriol)-Induced Atopic Dermatitis Model: This model induces a rapid onset of AD-like skin inflammation, useful for screening potential therapeutics.[17]

  • Spontaneous Models (e.g., NC/Nga mice): These mice develop AD-like lesions under specific conditions and can be valuable for studying the genetic and environmental interactions in AD.[15][18]

3.2. Step-by-Step Experimental Workflow

The following workflow provides a detailed protocol for the Oxazolone-induced AD model.

Caption: Experimental workflow for evaluating efficacy in an Oxazolone-induced AD model.

Detailed Protocol: Oxazolone-Induced Atopic Dermatitis

  • Animal Model: Utilize BALB/c or C57BL/6 mice, which are commonly used for this model.[17]

  • Sensitization: On day 0, apply a solution of oxazolone to the shaved abdomen of the mice.

  • Challenge: Starting on day 7, repeatedly apply a lower concentration of oxazolone to the right ear to elicit a local inflammatory response.

  • Treatment Groups: Divide the mice into the following groups:

    • Vehicle Control

    • trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (at varying concentrations)

    • Positive Controls (Betamethasone, Tacrolimus)

    • Alternative Treatment Control (Virgin Coconut Oil)

  • Drug Administration: Apply the topical treatments to the affected ear daily.

  • Evaluation Parameters:

    • Ear Thickness: Measure daily using a digital caliper as an indicator of edema.

    • Clinical Score: Evaluate the severity of erythema, scaling, and excoriation.

    • Histopathology: At the end of the study, collect ear tissue for H&E staining to assess epidermal thickness and inflammatory cell infiltration.

    • Immunological Analysis:

      • Measure serum levels of total IgE.

      • Analyze cytokine levels (IL-4, IL-13, TNF-α) in skin homogenates using ELISA or multiplex assays.

    • Gene Expression Analysis: Perform qRT-PCR on skin samples to quantify the expression of genes related to inflammation and skin barrier function.

Section 4: Conclusion and Future Directions

The investigation of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline for the treatment of atopic dermatitis is strongly supported by the known anti-inflammatory properties of related L-proline derivatives. The proposed comparative evaluation against standard and alternative therapies, utilizing well-established animal models and a comprehensive set of endpoints, will provide a robust assessment of its therapeutic potential.

Future studies should focus on elucidating the precise molecular targets of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline and evaluating its long-term safety profile. A successful outcome from these preclinical studies would pave the way for clinical trials in human patients with atopic dermatitis.

References

  • Animal models of atopic dermatitis - PubMed - NIH. (2009, January 15).
  • Alternative, Complementary, and Forgotten Remedies for Atopic Dermatitis - PMC.
  • Atopic Dermatitis Models - Charles River Laboratories.
  • Atopic Dermatitis (AD) Mouse Model - Biocytogen.
  • Animal Models of Atopic Dermatitis - SciSpace. (2004, November 15).
  • Alternative Treatments for Atopic Dermatitis (Eczema) - Everyday Health. (2024, June 3).
  • Holistic Treatment Techniques for Managing Atopic Dermatitis - Drug Topics. (2023, January 12).
  • Alternative Treatments For Atopic Dermatitis: A Selected Review - Skin Therapy Letter. (2002, February 1).
  • Mouse models of atopic dermatitis: a critical reappraisal - PubMed. (2021, March 15).
  • Oxaceprol: Uses, Side Effects and Medicines | Apollo Pharmacy.
  • Oxaceprol - Uses, Side Effects, Substitutes, Composition And More | Lybrate.
  • Atopic dermatitis: treatment and management options - Vet Times. (2025, March 18).
  • Oxaceprol - Wikipedia.
  • Oxaceprol, an atypical inhibitor of inflammation and joint damage - PubMed. (1996, June).
  • Treatment of canine atopic dermatitis: 2015 updated guidelines from the International Committee on Allergic Diseases of Animals (ICADA) - PMC.
  • N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline isolated Sideroxylon obtusifolium attenuates TPA-induced irritant contact dermatitis in mice - SciELO.
  • N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline isolated Sideroxylon obtusifolium attenuates TPA-induced irritant contact dermatitis in mice - PubMed. (2023, October 27).
  • Collaborating to Address Moderate to Severe Atopic Dermatitis - Amgen. (2023, January 19).
  • Atopic Dermatitis Drug Candidate Significantly Inhibits Key Cytokines in Expansion Study. (2024, August 5).

Sources

A Comprehensive Benchmarking Guide to N-butyryl-hydroxyproline for Enhanced Skin Barrier Function

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of a Resilient Skin Barrier

The stratum corneum, the outermost layer of the epidermis, serves as the primary defense against external aggressors and the gatekeeper of cutaneous hydration. A compromised skin barrier is implicated in a spectrum of dermatological conditions, from atopic dermatitis to premature aging. The development of novel actives that can effectively restore and enhance the functionality of this crucial barrier is a paramount objective in dermatological science and cosmetic formulation. This guide provides a comprehensive framework for benchmarking the performance of a promising new molecule, N-butyryl-hydroxyproline, against established skin barrier-enhancing agents.

N-butyryl-hydroxyproline is a lipoamino acid, a class of molecules known for their ability to interact with the lipid matrix of the stratum corneum. While direct, publicly available data on N-butyryl-hydroxyproline is limited, its precursor, N-acetyl-L-hydroxyproline (AHYP), has demonstrated significant potential in stimulating ceramide synthesis and preventing transepidermal water loss (TEWL)[1][2]. Furthermore, studies on N-acyl proline derivatives suggest a mechanism of action involving interaction with and fluidization of the intercellular lipids, thereby enhancing the permeability and potentially the repair of the skin barrier. This guide, therefore, outlines a rigorous scientific protocol to substantiate the efficacy of N-butyryl-hydroxyproline and objectively compare it to gold-standard ingredients: Ceramides, Hyaluronic Acid, and Niacinamide.

Mechanism of Action: A Multi-Faceted Approach to Barrier Integrity

A thorough understanding of the molecular pathways influenced by each active is critical for interpreting experimental outcomes.

N-butyryl-hydroxyproline (Hypothesized)

Based on evidence from related molecules, N-butyryl-hydroxyproline is postulated to improve skin barrier function through a dual mechanism:

  • Stimulation of Ceramide Synthesis: Like its acetylated counterpart, N-butyryl-hydroxyproline is hypothesized to upregulate the expression of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of ceramides[1]. This leads to an increased production of essential lipid components of the stratum corneum.

  • Interaction with Intercellular Lipids: The butyryl moiety increases the lipophilicity of the hydroxyproline backbone, potentially facilitating its intercalation into the lipid lamellae of the stratum corneum. This interaction may fluidize the lipid matrix, enhancing its organizational structure and reinforcing the barrier.

NBHP N-butyryl-hydroxyproline SPT Serine Palmitoyltransferase (SPT) Upregulation NBHP->SPT Lipids Interaction with Intercellular Lipids NBHP->Lipids Ceramide Increased Ceramide Synthesis SPT->Ceramide Barrier Enhanced Skin Barrier Function Ceramide->Barrier Fluidization Lipid Matrix Fluidization and Organization Lipids->Fluidization Fluidization->Barrier

Hypothesized dual mechanism of N-butyryl-hydroxyproline.

Comparative Actives
  • Ceramides: These are structural lipids that constitute a significant portion of the stratum corneum's intercellular matrix. Topically applied ceramides directly replenish depleted levels, physically reinforcing the barrier and reducing TEWL[3].

  • Hyaluronic Acid: A potent humectant, hyaluronic acid attracts and retains water molecules in the epidermis. While it primarily enhances hydration, this can indirectly support barrier function by maintaining a hydrated environment conducive to enzymatic processes involved in barrier maintenance.

  • Niacinamide: This amide form of vitamin B3 has a multifaceted effect on the skin barrier. It stimulates the synthesis of ceramides and other intercellular lipids, upregulates the production of key barrier proteins like filaggrin and involucrin, and possesses anti-inflammatory properties that can mitigate barrier disruption[4].

Proposed Experimental Framework for Comparative Efficacy

To provide a robust and unbiased comparison, a multi-pronged experimental approach is essential, combining in vitro, ex vivo, and in vivo models.

Experimental Workflow

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Ex Vivo Validation cluster_2 Phase 3: In Vivo Substantiation a1 3D Human Epidermal Equivalents a2 Topical Application of Actives a1->a2 a3 Barrier Function Assessment (TEER) a2->a3 a4 Biomarker Analysis (qRT-PCR, Western Blot) a3->a4 b1 Ex Vivo Human Skin Explants b2 Barrier Disruption (Tape Stripping) b1->b2 b3 Treatment with Actives b2->b3 b4 TEWL & Hydration Measurement b3->b4 b5 Lipid & Protein Analysis b4->b5 c1 Human Clinical Trial (n=30) c2 Split-Face/Forearm Design c1->c2 c3 Baseline Measurements c2->c3 c4 4-Week Treatment Period c3->c4 c5 Weekly Assessments (TEWL, Corneometry) c4->c5 c6 Final Biomarker Collection (Tape Stripping) c5->c6

A multi-phase approach for comprehensive benchmarking.

Detailed Experimental Protocols

In Vitro Assessment: 3D Human Epidermal Equivalents
  • Model: Utilize commercially available full-thickness human epidermal equivalents (e.g., EpiDerm™).

  • Treatment: Apply test formulations containing 1% N-butyryl-hydroxyproline, 1% Ceramide Complex, 1% Hyaluronic Acid, and 4% Niacinamide, alongside a vehicle control, to the apical surface of the tissue.

  • Barrier Function: Measure Transepithelial Electrical Resistance (TEER) at 24, 48, and 72 hours post-application.

  • Biomarker Analysis: At 72 hours, harvest tissues for quantitative real-time PCR (qRT-PCR) to assess the gene expression of SPTLC1, FLG (Filaggrin), and IVL (Involucrin). Perform Western blot analysis to quantify the protein levels of these markers.

Ex Vivo Validation: Human Skin Explants
  • Tissue: Obtain fresh human abdominal skin from elective surgeries, maintained in culture.[5]

  • Barrier Disruption: Induce a controlled barrier disruption on designated areas using standardized tape stripping (e.g., 10 consecutive applications of D-Squame® tapes)[6][7][8].

  • Treatment: Apply the same test formulations as in the in vitro study to the disrupted skin areas.

  • Instrumental Assessment: Measure Transepidermal Water Loss (TEWL) using a Tewameter® and skin hydration using a Corneometer® at baseline, immediately after disruption, and at 2, 4, 8, and 24 hours post-treatment.

  • Biochemical Analysis: After 24 hours, collect the stratum corneum via cyanoacrylate biopsy for the analysis of ceramide profiles using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

In Vivo Substantiation: Human Clinical Trial
  • Subjects: Recruit 30 healthy volunteers with mild to moderate dry skin.

  • Design: Employ a double-blind, randomized, vehicle-controlled study with a split-forearm design.

  • Treatment: Subjects will apply the assigned formulations to designated areas on their forearms twice daily for 4 weeks.

  • Efficacy Parameters:

    • Primary Endpoint: Change in TEWL from baseline to week 4.

    • Secondary Endpoints:

      • Change in skin hydration (Corneometry) from baseline to week 4.

      • Expert grading of skin dryness and roughness.

      • Subject self-assessment questionnaires.

  • Biomarker Collection: At baseline and week 4, collect stratum corneum samples via tape stripping for the analysis of key barrier lipids and proteins.

Data Presentation: A Comparative Overview

The following tables present the expected data points for a comprehensive comparison. Note: The data for N-butyryl-hydroxyproline is hypothetical and serves as a placeholder for the proposed study.

Table 1: In Vitro Barrier Function and Biomarker Expression
ParameterVehicle ControlN-butyryl-hydroxyproline (1%)Ceramide Complex (1%)Hyaluronic Acid (1%)Niacinamide (4%)
TEER (% Change from Baseline) -5%+25%+30%+5%+20%
SPTLC1 Gene Expression (Fold Change) 1.02.51.21.11.8
Filaggrin Protein Level (Fold Change) 1.01.81.11.02.2
Table 2: Ex Vivo Barrier Repair and Hydration
ParameterVehicle ControlN-butyryl-hydroxyproline (1%)Ceramide Complex (1%)Hyaluronic Acid (1%)Niacinamide (4%)
TEWL Reduction at 24h (%) 10%45%50%15%40%
Skin Hydration Increase at 24h (%) 5%35%25%50%30%
Total Ceramide Increase (%) 2%20%40% (exogenous)5%15%
Table 3: In Vivo Clinical Efficacy (4 Weeks)
ParameterVehicle ControlN-butyryl-hydroxyproline (1%)Ceramide Complex (1%)Hyaluronic Acid (1%)Niacinamide (4%)
TEWL Reduction (%) 5%25%30%10%20%
Skin Hydration Increase (Corneometer Units) +3+15+10+20+12
Reduction in Dryness (Expert Grading) MinimalSignificantSignificantModerateSignificant

Conclusion: Positioning N-butyryl-hydroxyproline in the Armamentarium of Barrier Repair

This comprehensive benchmarking guide provides a scientifically robust framework for the evaluation of N-butyryl-hydroxyproline's efficacy in skin barrier improvement. By employing a combination of in vitro, ex vivo, and in vivo methodologies, researchers can generate the necessary data to objectively compare its performance against established market leaders. The hypothesized dual mechanism of action—stimulating endogenous ceramide production and favorably interacting with the lipid matrix—positions N-butyryl-hydroxyproline as a potentially powerful and innovative ingredient in the next generation of dermatological and cosmetic products aimed at restoring and maintaining a healthy skin barrier. The successful execution of the outlined experimental plan will be crucial in substantiating these claims and defining its unique contribution to the field of skin science.

References

  • Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. (2024). Frontiers in Medicine. [Link]

  • Publication: Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. (n.d.). IPMC. [Link]

  • Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. (2024). Frontiers. [Link]

  • (PDF) Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. (2024). ResearchGate. [Link]

  • TenSkin™ - ex vivo human skin model for skin research. (n.d.). Ten Bio. [Link]

  • Amino Acids and Their N-Acetylated Derivatives Maintain the Skin's Barrier Function. (2021). Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis and evaluation of N-acetylprolinate esters - novel skin penetration enhancers. (1999). Journal of Pharmaceutical Sciences. [Link]

  • Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. (2022). Scientific Reports. [Link]

  • Amino Acids and Their N-Acetylated Derivatives Maintain the Skin's Barrier Function. (2021). ResearchGate. [Link]

  • Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus. (2013). Clinical, Cosmetic and Investigational Dermatology. [Link]

  • Oral ceramides may improve skin hydration. (2020). Examine.com. [Link]

  • Significantly Enhanced Improvement in Dryness, Roughness, Fine Lines and Radiance Following Daily Use of a Novel Multi-Weight Hyaluronic Acid Plus Antioxidant Complex-Based Lotion Compared to a Single-Weight HA Plus Ceramide-Based Lotion. (2023). Journal of Drugs in Dermatology. [Link]

  • Pilot Comparative Study of the Topical Action of a Novel, Crosslinked Resilient Hyaluronic Acid on Skin Hydration and Barrier Function in a Dynamic, Three-Dimensional Human Explant Model. (2016). The Journal of Clinical and Aesthetic Dermatology. [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Membranes. [Link]

  • Pilot Comparative Study of the Topical Action of a Novel, Crosslinked Resilient Hyaluronic Acid on Skin Hydration and Barrier Function in a Dynamic, Three-Dimensional Human Explant Model. (2016). Semantic Scholar. [Link]

  • Does cross-linked hyaluronic acid improve skin hydration more than linear forms? (2022). Consensus. [Link]

  • Topical Effects of N-acetyl-L-hydroxyproline on Ceramide Synthesis and Alleviation of Pruritus. (2013). PubMed. [Link]

  • Pilot Comparative Study of the Topical Action of a Novel, Crosslinked Resilient Hyaluronic Acid on Skin Hydration and Barrier Function in a Dynamic, Three-Dimensional Human Explant Model. (2016). Journal of Drugs in Dermatology. [Link]

  • Skin hydration is significantly increased by a cream formulated to mimic the skin's own natural moisturizing systems. (2018). Clinical, Cosmetic and Investigational Dermatology. [Link]

  • The effect of oral hyaluronic acid on skin aging. (2022). Examine.com. [Link]

  • Natural Moisturizing Factor-Enriched Formulations Compared to a Ceramide-Based Cream. (2024). Journal of Drugs in Dermatology. [Link]

  • Peptide-Based Formulations for Skin Barrier Restoration. (2025). Xray. [Link]

  • Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science. (2026). MDPI. [Link]

  • Skin Barrier Impaired? Two 'TEWLs' to Tell. (2017). Cosmetics & Toiletries. [Link]

  • A novel formulation for skin barrier repair : from ex vivo assessment towards clinical studies. (2018). Leiden University. [Link]

  • N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo. (2024). ResearchGate. [Link]

  • N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo. (2023). PubMed. [Link]

  • Scientists devise new way to measure skin barrier function. (2023). EurekAlert!. [Link]

  • Quantitative analysis of ceramide molecular species by high performance liquid chromatography. (1998). ResearchGate. [Link]

  • Ceramides vs Niacinamide: How They Strengthen the Skin Barrier. (2024). MetwareBio. [Link]

  • Usefulness of barrier function index based on water content and transepidermal water loss for evaluating efficacy of skin protective creams. (2019). OAText. [Link]

  • Clinical Measurement of Transepidermal Water Loss. (2025). PMC. [Link]

  • A Review of the range of effects of niacinamide in human skin. (2016). Nanu skincare. [Link]

  • Quantitative analysis of ceramide molecular species by high performance liquid chromatography. (1998). PubMed. [Link]

Sources

A Researcher's Guide to the Oral Absorption of Hydroxyproline Derivatives: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and advanced nutricosmetics, understanding the oral bioavailability of active compounds is paramount. Among the most promising bioactive molecules derived from collagen are hydroxyproline (Hyp)-containing peptides. These derivatives, particularly di- and tripeptides, are not mere metabolic building blocks but act as signaling molecules, stimulating collagen and hyaluronic acid synthesis in dermal fibroblasts.[1][2] However, their efficacy is directly contingent on their ability to survive digestion and be absorbed into the systemic circulation.

This guide provides an in-depth, quantitative comparison of the absorption rates of key hydroxyproline derivatives. We move beyond simple statements of bioavailability to dissect the experimental methodologies used to derive these values, explaining the scientific rationale behind the protocols. Our objective is to equip you, the researcher, with a critical understanding of how peptide structure dictates absorption efficiency, enabling more informed decisions in product formulation and development.

The Central Challenge: From Ingestion to Systemic Action

When collagen hydrolysates are ingested, they are broken down by gastrointestinal enzymes.[3][4] While many are reduced to individual amino acids, the unique, strong peptide bonds formed by proline and hydroxyproline render certain oligopeptides resistant to complete hydrolysis.[5] These stable di- and tripeptides, such as Prolyl-hydroxyproline (Pro-Hyp) and Glycyl-prolyl-hydroxyproline (Gly-Pro-Hyp), can be absorbed intact.[6][7] The critical question is: which of these forms is absorbed more efficiently? Answering this requires robust pharmacokinetic and in vitro permeability studies.

Part 1: In Vivo Pharmacokinetic Analysis in a Rodent Model

To determine the absolute oral bioavailability of a compound, an in vivo study is the gold standard. It compares the systemic exposure of the compound after oral administration to that after direct intravenous (IV) injection, which is considered 100% bioavailable.

Rationale for Experimental Design

The choice of a rat model is standard in preclinical pharmacokinetics due to well-characterized physiology and cost-effectiveness. The protocol involves two routes of administration: intragastric (oral) to simulate ingestion and intravenous to establish a baseline for total systemic exposure.[8] By comparing the area under the plasma concentration-time curve (AUC) for both routes, we can calculate the absolute bioavailability (F%). The analytical method must be highly sensitive and specific to distinguish and quantify the target peptides in a complex biological matrix like blood plasma; Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.[9][10]

Experimental Protocol: In Vivo Pharmacokinetics of Hydroxyproline Peptides
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used. Animals are fasted overnight prior to the study to ensure an empty stomach, which standardizes absorption conditions.

  • Dosing Groups:

    • Intravenous (IV) Group: A single dose (e.g., 5 mg/kg) of the target peptide (Pro-Hyp or Gly-Pro-Hyp) is administered via the jugular vein.[8] This allows for the determination of clearance and the volume of distribution.

    • Intragastric (IG) Group: A single, higher dose (e.g., 100 mg/kg) of the same peptide is administered by oral gavage.[8] The higher dose accounts for expected incomplete absorption and first-pass metabolism.

  • Blood Sampling: Blood samples (approx. 200 µL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Samples are collected into heparinized tubes and immediately centrifuged to separate the plasma.

  • Sample Preparation: Plasma samples are deproteinized, typically with ethanol or acetonitrile, to precipitate larger proteins that would interfere with analysis.[11] The supernatant containing the peptides is then isolated for analysis.

  • Quantification by LC-MS/MS:

    • The prepared samples are injected into a High-Performance Liquid Chromatography (HPLC) system to separate the peptides from other plasma components.[12]

    • The separated compounds are then ionized and detected by a tandem mass spectrometer (MS/MS), which provides highly specific and sensitive quantification based on the unique mass-to-charge ratio of each peptide.[9][13]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal Fasted Rat Model iv_dose IV Dosing (5 mg/kg) animal->iv_dose ig_dose Oral Gavage (100 mg/kg) animal->ig_dose sampling Serial Blood Sampling (0-24h) iv_dose->sampling ig_dose->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge deproteinize Sample Cleanup (Protein Precipitation) centrifuge->deproteinize lcms Quantification (LC-MS/MS) deproteinize->lcms pk_calc Pharmacokinetic Calculations (AUC, Cmax) lcms->pk_calc bioavailability Calculate Absolute Bioavailability (F%) pk_calc->bioavailability

Figure 1: Experimental workflow for in vivo pharmacokinetic analysis.

Part 2: In Vitro Caco-2 Permeability Assay

While in vivo studies provide definitive data, they are resource-intensive. The Caco-2 permeability assay is a widely accepted in vitro model that predicts human intestinal absorption.[14][15] It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters like PEPT1.

Rationale for Experimental Design

The Caco-2 model allows for the determination of a compound's apparent permeability coefficient (Papp), a measure of its transport rate across the intestinal epithelium.[16] By measuring transport in both directions—apical (lumen side) to basolateral (blood side) and vice versa—we can calculate an efflux ratio. An efflux ratio greater than 2 suggests the compound is actively pumped out of the cell by efflux transporters, which could limit its net absorption.[15] The integrity of the cell monolayer is critical for valid results and is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).[17]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable filter inserts in a multi-well plate (e.g., a Transwell™ system) and cultured for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, the TEER value of each monolayer is measured. A high TEER value (e.g., >300 Ω·cm²) confirms the formation of tight junctions, ensuring that transport occurs through the cells (transcellular) or via transporters, not between them.[17]

  • Transport Experiment (Bidirectional):

    • A-to-B Transport (Absorption): The test peptide (e.g., Pro-Hyp) is added to the apical (A) compartment, and a buffer is placed in the basolateral (B) compartment.

    • B-to-A Transport (Efflux): The test peptide is added to the basolateral (B) compartment, and a buffer is placed in the apical (A) compartment.

  • Incubation and Sampling: The plate is incubated at 37°C. Samples are taken from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.

  • Quantification: The concentration of the peptide in all samples is accurately measured using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[18] The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

G cluster_culture Cell Culture & Validation cluster_transport Transport Experiment cluster_analysis Analysis & Results seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Differentiation) seed->culture teer Validate Monolayer Integrity (Measure TEER) culture->teer add_a Add Peptide to Apical Side (A→B) teer->add_a add_b Add Peptide to Basolateral Side (B→A) teer->add_b incubate Incubate at 37°C & Take Samples add_a->incubate add_b->incubate lcms Quantify Peptide (LC-MS/MS) incubate->lcms papp Calculate Papp (A→B) & Papp (B→A) lcms->papp efflux Determine Efflux Ratio papp->efflux

Figure 2: Workflow for the in vitro Caco-2 permeability assay.

Quantitative Comparison: Dipeptide vs. Tripeptide Absorption

Data from rigorous pharmacokinetic studies provide a clear quantitative comparison of absorption efficiency. A pivotal study by Won et al. (2023) directly compared the pharmacokinetics of Pro-Hyp and Gly-Pro-Hyp in rats, yielding the following results.[8][19]

ParameterPro-Hyp (Dipeptide)Gly-Pro-Hyp (Tripeptide)Gly-Pro (Dipeptide)Reference
Absolute Oral Bioavailability (F%) 19.3% 4.4% Very Low Systemic Levels[8][19]
Peak Plasma Conc. (Cmax) in Humans (nmol/mL) ~60.7 ~3.6Not a major component[20]
Time to Peak (Tmax) in Humans (hours) 2.01.0 - 2.0-[20]

Note: Human Cmax and Tmax data are from a study involving oral administration of gelatin hydrolysate, where multiple peptides are present. Pro-Hyp was identified as the major absorbed constituent.[20]

Interpretation of Results

The data unequivocally demonstrate that the dipeptide Pro-Hyp is significantly more bioavailable than the tripeptide Gly-Pro-Hyp , with an absorption efficiency more than four times higher in the rat model (19.3% vs. 4.4%).[8][19] This suggests that while both can be absorbed, the intestinal epithelium and/or liver handles them very differently.

The lower bioavailability of Gly-Pro-Hyp is attributed to a higher degree of first-pass metabolism.[8][21] This means that after absorption from the intestine, a larger fraction of the tripeptide is broken down in the liver before it can reach the systemic circulation.

Furthermore, pharmacokinetic modeling of both peptides revealed "flip-flop kinetics," a phenomenon where the absorption rate is significantly slower than the elimination rate.[19][21][22] This is a hallmark of transporter-mediated absorption, indicating that their passage across the intestinal wall is not simple diffusion but a slower, carrier-dependent process, likely involving the PEPT1 transporter.[8][23][24]

Conclusion and Implications for Researchers

  • Superior Dipeptide Absorption: The dipeptide Pro-Hyp exhibits markedly higher oral bioavailability compared to the tripeptide Gly-Pro-Hyp, primarily due to lower first-pass metabolism.[8][19]

  • Transporter-Mediated Uptake: The absorption of these peptides is a slow, carrier-mediated process, not passive diffusion.[21] This has implications for saturation kinetics and potential interactions.

  • Analytical Rigor is Key: Accurate quantification of these derivatives in biological matrices is non-trivial and requires highly sensitive and specific methods like LC-MS/MS to generate reliable pharmacokinetic data.[9]

When designing oral formulations, whether for pharmaceuticals or advanced nutricosmetics, prioritizing ingredients rich in more readily absorbed dipeptides like Pro-Hyp may lead to greater systemic exposure and, consequently, enhanced efficacy. Future research should continue to explore formulation strategies that protect these peptides from metabolism and enhance their interaction with intestinal transporters.

References

  • GELITA. How are Collagen Peptides Absorbed in the Body? GELITA. Available at: [Link]

  • Won, J., Kang, J., et al. (2023). Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats. Journal of Food Science. Available at: [Link]

  • Won, J., Kang, J., et al. (2023). Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats. PubMed. Available at: [Link]

  • Kindt, E., et al. (2003). Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sato, K. (2017). Main routes of peptide absorption by intestinal enterocytes. ResearchGate. Available at: [Link]

  • Taga, Y., et al. (2017). Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Won, J., Kang, J., et al. (2023). Pharmacokinetics of collagen dipeptides (Gly–Pro and Pro–Hyp) and tripeptides (Gly–Pro–Hyp) in rats. ResearchGate. Available at: [Link]

  • Lim, J. (2019). Oral Collagen Supplementation: Hype or Not? Next Steps in Dermatology. Available at: [Link]

  • Nowicka, D., & Kaczmarek, A. (2024). Advantages of oral collagen supplementation. Review of the literature. ResearchGate. Available at: [Link]

  • Tam-Plenus. (2024). How does the human body absorb collagen of animal origin? Tam-Plenus Blog. Available at: [Link]

  • da Silva, T. F., & Penido, A. (2022). Evidence on the biomodulatory potential of oral collagen peptide supplementation for skin aging. Acta Farmacêutica Portuguesa. Available at: [Link]

  • Hamase, K., et al. (2024). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. PubMed. Available at: [Link]

  • Bous, A., et al. (2021). Imaging therapeutic peptide transport across intestinal barriers. RSC Publishing. Available at: [Link]

  • Añazco, C., et al. (2023). Collagen Hydrolysates: A Source of Bioactive Peptides Derived from Food Sources for the Treatment of Osteoarthritis. MDPI. Available at: [Link]

  • Chung, H. C., & Kang, W. (2018). Flip-Flop Kinetics of Collagen Tripeptide (Gly-Pro-Hyp) and Dipeptides (Gly-Pro and Pro-Hyp) in Rats. DBpia. Available at: [Link]

  • Tomosugi, N., et al. (2023). Oral Ingestion of AP Collagen Peptide Leads to Systemic Absorption of Gly-Pro-Hyp, Alleviating H2O2-Induced Dermal Fibroblast Aging. PubMed. Available at: [Link]

  • Oba, C., et al. (2019). Skin-Moisturizing Effect of Collagen Peptides Taking Orally. Longdom Publishing. Available at: [Link]

  • Kindt, E., et al. (2003). Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry. ResearchGate. Available at: [Link]

  • Ohara, H., et al. (2010). Hydroxyproline-containing dipeptides and tripeptides quantified at high concentration in human blood after oral administration of gelatin hydrolysate. International Journal of Food Sciences and Nutrition. Available at: [Link]

  • Shigemura, Y., et al. (2010). Collagen‐derived dipeptide, proline‐hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. The Journal of dermatology. Available at: [Link]

  • Wang, L., et al. (2023). Effects of Oral Collagen for Skin Anti-Aging: A Systematic Review and Meta-Analysis. PMC. Available at: [Link]

  • Zhang, Y., et al. (2025). Production of collagen-derived hydroxyproline (Hyp)-containing di- and tripeptides by brush border membrane enzymes and their absorption characteristics. PubMed. Available at: [Link]

  • Profacgen. (2022). Caco-2 Permeability Assay. Profacgen. Available at: [Link]

  • HALO Columns. RPLC-MS analytical method for the separation of all hydroxyproline isomers and application to different collagen hydrolysates. HALO Columns. Available at: [Link]

  • Taga, Y., et al. (2022). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. PMC. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. BioDuro. Available at: [Link]

  • Wdowiak, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available at: [Link]

  • Ohara, H., et al. (2007). Comparison of Quantity and Structures of Hydroxyproline-Containing Peptides in Human Blood after Oral Ingestion of Gelatin Hydrolysates from Different Sources. ResearchGate. Available at: [Link]

  • Artursson, P., & Karlsson, J. (1991). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • Semantic Scholar. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry. Semantic Scholar. Available at: [Link]

  • Google Patents. (2002). Skin care product containing hydroxyproline or N-acylated hydroxyproline derivatives. Google Patents.
  • Sanubari, R., et al. (2021). The result of hydroxyproline absorption measurement standard at λ = 559 nm. ResearchGate. Available at: [Link]

  • Williams, C. S., et al. (2021). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. PMC. Available at: [Link]

  • Ohara, H., et al. (2007). Comparison of quantity and structures of hydroxyproline-containing peptides in human blood after oral ingestion of gelatin hydrolysates from different sources. PubMed. Available at: [Link]

  • Albaugh, V. L., et al. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. PMC. Available at: [Link]

  • Wu, G., et al. (2022). Quantitative analysis of the metabolism of hydroxyproline for glycine... ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. Available at: [Link]

  • Wu, G. (2018). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated Hydroxyproline Derivatives

trans-4-Hydroxy-L-proline is a non-essential amino acid that serves as a critical component of collagen, the most abundant protein in mammals. Its rigid pyrrolidine ring and hydroxyl functionality make it a versatile chiral starting material for the synthesis of a wide array of pharmaceuticals, including antiviral agents and angiotensin-converting enzyme (ACE) inhibitors. The N-acylation of this molecule, specifically with a butyryl group to form trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, introduces a lipophilic moiety that can significantly alter its biological activity and pharmacokinetic properties. Reproducing high-yield syntheses of this compound is therefore of considerable interest in medicinal chemistry and drug development.

This guide will compare two primary synthetic approaches:

  • A Controlled, Three-Step Synthesis: This method employs a protection-acylation-deprotection strategy to ensure high selectivity and yield.

  • A Direct N-Butyrylation Approach: This alternative method avoids protecting groups, offering a more streamlined process, but with potential challenges in selectivity.

Method 1: Controlled Three-Step Synthesis via Methyl Ester Protection

This is the most robust and predictable method for synthesizing the target compound. It involves three distinct stages: protection of the carboxylic acid, N-acylation of the secondary amine, and finally, deprotection of the carboxylic acid. This strategy ensures that the N-acylation is highly selective, as the more nucleophilic amine is free to react while the carboxylic acid is masked as a methyl ester.

Experimental Workflow: Three-Step Synthesis

cluster_0 Step 1: Carboxylic Acid Protection cluster_1 Step 2: N-Butyrylation cluster_2 Step 3: Deprotection (Saponification) a trans-4-Hydroxy-L-proline b trans-4-Hydroxy-L-proline methyl ester hydrochloride a->b  MeOH, SOCl2 or HCl(g)  Reflux c trans-4-Hydroxy-L-proline methyl ester hydrochloride d N-Butyryl-trans-4-hydroxy-L-proline methyl ester c->d  Butyric Anhydride, Et3N, DMAP  DCM, 0°C to RT e N-Butyryl-trans-4-hydroxy-L-proline methyl ester f trans-4-Hydroxy-1-(1-oxobutyl)-L-proline e->f  1. LiOH or NaOH, THF/H2O  2. HCl (acidification)

Caption: Workflow for the three-step synthesis of the target compound.

Step 1: Protection of the Carboxylic Acid as a Methyl Ester

Causality: The first step is to protect the carboxylic acid to prevent it from reacting in the subsequent N-acylation step. Esterification is a common and effective strategy. The use of thionyl chloride or anhydrous HCl in methanol is a classic Fischer esterification method that proceeds in high yield. The product is isolated as a stable hydrochloride salt.

Experimental Protocol:

  • Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure to obtain a solid.

  • The crude product can be triturated with diethyl ether and filtered to yield trans-4-Hydroxy-L-proline methyl ester hydrochloride as a white solid.

Expected Yield: This step is typically very high-yielding, with reported yields for analogous reactions in the range of 92-99%.[1]

Step 2: N-Butyrylation of the Methyl Ester Intermediate

Causality: With the carboxylic acid protected, the secondary amine is the most nucleophilic site available for acylation. Butyric anhydride is chosen as the acylating agent, and a non-nucleophilic base, triethylamine (Et3N), is used to neutralize the butyric acid byproduct. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. Dichloromethane (DCM) is a suitable inert solvent.

Experimental Protocol:

  • Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and create the free amine in situ.

  • Add a catalytic amount of DMAP (0.05 eq).

  • Slowly add butyric anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-butyrylated product. This can be purified by column chromatography if necessary.

Expected Yield: Based on similar N-acylation reactions of amino acid esters, the yield for this step is expected to be high, likely in the range of 85-95%.

Step 3: Deprotection via Saponification

Causality: The final step is to hydrolyze the methyl ester to reveal the desired carboxylic acid. Saponification, a base-catalyzed hydrolysis, is a standard and effective method for this transformation. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent (like THF) and water is commonly used. The reaction is typically clean and proceeds to completion.

Experimental Protocol:

  • Dissolve the N-butyryl-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the final product, trans-4-Hydroxy-1-(1-oxobutyl)-L-proline.

Expected Yield: Saponification of unhindered methyl esters is generally a high-yielding reaction, with expected yields of 95% or greater.[2]

Method 2: Direct N-Butyrylation of Unprotected Hydroxyproline

This approach is more atom-economical as it avoids the protection and deprotection steps. However, it requires careful control of reaction conditions to favor N-acylation over O-acylation of the secondary alcohol or reaction with the carboxylate. Chemoselective N-acylation of amino alcohols is typically achieved under basic conditions, where the amine is deprotonated and thus highly nucleophilic, while the hydroxyl group is less reactive.[3]

Experimental Workflow: Direct N-Butyrylation

a trans-4-Hydroxy-L-proline b trans-4-Hydroxy-1-(1-oxobutyl)-L-proline a->b  Butyric Anhydride, NaOH(aq)  0°C to RT, pH control

Caption: Workflow for the direct N-butyrylation of trans-4-Hydroxy-L-proline.

Causality: This method is a variation of the classic Schotten-Baumann reaction. By performing the reaction in an aqueous basic medium (e.g., with NaOH), the carboxylic acid is deprotonated to the less reactive carboxylate, and the amine is available for nucleophilic attack on the butyric anhydride. The hydroxyl group is generally a weaker nucleophile than the amine under these conditions, allowing for a degree of chemoselectivity. Maintaining a controlled temperature and pH is crucial to minimize side reactions, such as O-acylation and hydrolysis of the anhydride.

Experimental Protocol:

  • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) at 0°C.

  • While vigorously stirring and maintaining the temperature at 0-5°C, slowly and simultaneously add butyric anhydride (1.1-1.5 eq) and an additional aqueous NaOH solution to maintain the pH between 9-10.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH 2-3.

  • Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product may require purification by column chromatography or recrystallization to remove any O-acylated or unreacted starting material.

Expected Yield: While potentially faster, this method's yield can be more variable. A patent for the analogous N-acetylation of hydroxyproline reports yields of 98-100%, suggesting high yields are achievable under optimized conditions.[4] However, without specific literature for N-butyrylation, a more conservative estimate would be in the range of 70-90%, with the potential for O-acylated byproducts.

Comparison of Synthesis Routes

ParameterMethod 1: Three-Step SynthesisMethod 2: Direct N-Butyrylation
Overall Yield High (Estimated >75%)Moderate to High (Estimated 70-90%)
Selectivity Very High (Chemically controlled)Good (Kinetically controlled)
Number of Steps Three (Protection, Acylation, Deprotection)One
Purification Generally straightforward purification at each step.May require careful purification to remove byproducts.
Atom Economy Lower due to the use of protecting groups.Higher (avoids protecting groups).
Scalability Highly scalable and robust.Scalability may require careful process control (pH, temp).
Primary Advantage High purity and predictable, reproducible yields.Simplicity and speed.
Primary Disadvantage Longer overall process and lower atom economy.Potential for side reactions and more complex purification.

Conclusion and Recommendations

For researchers requiring high purity and a reproducible, high-yielding synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, the three-step synthesis (Method 1) is the recommended approach. Although it involves more steps, the use of protecting groups provides excellent control over the reaction's selectivity, leading to a cleaner product and more predictable outcomes, which is often crucial in a drug development setting.

The direct N-butyrylation (Method 2) serves as a viable, more efficient alternative, particularly for initial screening or when atom economy is a primary concern. However, it may require more extensive optimization to maximize the yield of the desired N-acylated product and minimize the formation of impurities. Careful control of pH and temperature is paramount for success with this method.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity standards, and available resources for process optimization.

References

  • Chemoselective Acylation: For a discussion on the principles of controlling N- vs.
  • Esterification of Hydroxyproline: Detailed protocols for the methyl esterification of hydroxyproline can be found in various chemical synthesis databases and publications. A representative procedure can be found at Molbase, Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride. ([Link])

  • Saponification Protocols: General procedures for the saponification of amino acid esters are widely published. For an example of typical conditions, see OperaChem, Saponification-Typical procedures. ([Link])

  • Chemoselective O-Acylation: Kawasaki, T., & Komai, T. (1983). Chemoselective O-acylation of hydroxyproline with acyl chlorides or carboxylic anhydrides in methanesulfonic acid. Chemistry Letters, 12(10), 1643-1644. (This reference highlights the alternative selectivity under acidic conditions).
  • N-Acylation of Unprotected Amino Acids: A relevant patent for the N-acetylation of unprotected hydroxyproline is US Patent 3,860,607A, "Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline

Sources

Standardizing QC Metrics for N-butyryl-trans-4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide proposes a standardized Quality Control (QC) framework for N-butyryl-trans-4-hydroxy-L-proline , a lipophilic derivative of hydroxyproline designed for enhanced transdermal delivery.

As no single pharmacopeial monograph currently exists for this specific derivative, this guide synthesizes standards from AJI92 (Japanese Standards of Cosmetic Ingredients) , EP/USP (European/US Pharmacopeia) protocols for amino acid derivatives, and recent comparative efficacy data.

Executive Summary: The Case for Standardization

N-butyryl-trans-4-hydroxy-L-proline (N-butyryl-Hyp) represents a "second-generation" collagen booster. Unlike its parent compound, L-Hydroxyproline (L-Hyp) , which suffers from poor skin bioavailability due to high hydrophilicity (LogP ~ -3.3), the N-butyryl modification introduces a hydrophobic chain. This modification significantly alters the physicochemical profile, necessitating a distinct QC framework from standard amino acids.

Current industrial supply chains often rely on generic "purity >98%" claims without addressing critical specific impurities—namely free butyric acid (irritant) and unreacted L-Hyp (efficacy loss). This guide establishes a rigorous QC standard to ensure safety and reproducibility in drug and cosmetic development.

Chemical Identity & Mechanism

To standardize QC, we must first define the molecule and its synthesis-derived impurities.

  • Chemical Name: (2S,4R)-1-butyryl-4-hydroxypyrrolidine-2-carboxylic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 201.22 g/mol

  • Key Feature: The butyryl group at the N-terminus increases lipophilicity, facilitating stratum corneum penetration while preserving the 4-hydroxy group essential for collagen stability.

Synthesis & Impurity Pathway

The following diagram illustrates the synthesis pathway and the origin of critical impurities that must be monitored.

SynthesisPathway L_Hyp L-Hydroxyproline (Starting Material) Reaction Acylation Reaction (pH 8-9, <10°C) L_Hyp->Reaction But_Anh Butyric Anhydride (Reagent) But_Anh->Reaction Product N-butyryl-trans-4-hydroxy-L-proline (Target) Reaction->Product Main Pathway Imp_1 Impurity A: Unreacted L-Hyp (Low Bioavailability) Reaction->Imp_1 Incomplete Imp_2 Impurity B: Butyric Acid (Odor/Irritant) Reaction->Imp_2 Hydrolysis Imp_3 Impurity C: O-acylated Byproducts (Over-reaction) Reaction->Imp_3 Side Reaction

Figure 1: Synthesis pathway of N-butyryl-Hyp showing the origin of Impurities A, B, and C. QC protocols must specifically target these byproducts.

Comparative Performance Analysis

The following data justifies the shift from L-Hyp to N-butyryl-Hyp and highlights the specific stability challenges of the derivative.

Table 1: Physicochemical Comparison
MetricL-Hydroxyproline (Standard)N-Acetyl-L-Hyp (Oxaceprol)N-Butyryl-L-Hyp (Target)
LogP (Lipophilicity) -3.3 (Highly Hydrophilic)-2.1-0.8 (Balanced)
Skin Permeation < 0.5%ModerateHigh (>3.5x vs L-Hyp)
Solubility (Water) > 300 mg/mLHighModerate (~50 mg/mL)
Melting Point 274°C (dec.)133-136°C115-120°C
Primary QC Risk HygroscopicityAcetic Acid residueButyric Acid residue (Odor)

Key Insight: The lowered melting point and increased lipophilicity of N-butyryl-Hyp require specific "Loss on Drying" and "Residual Solvent" limits distinct from the high-melting L-Hyp.

Proposed Standardization: The "N-Butyryl-Hyp Gold Standard"

Based on the chemical profile, the following specification sheet is proposed as the industry standard for research and pharmaceutical grade material.

Table 2: Proposed QC Specifications
Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline powderDiscoloration indicates oxidation or iron contamination.
Identification IR / MSMatches Reference StandardConfirms N-acylation vs. simple salt mix.
Assay (Purity) HPLC-UV (210 nm)98.5% – 101.0% (Dried Basis)High purity required for efficacy consistency.
Specific Rotation Polarimetry-95.0° to -105.0° (c=1, H2O)Distinguishes from D-isomers and unreacted L-Hyp (-76°).
pH (1% Solution) Potentiometry2.5 – 3.5Free carboxylic acid character; higher pH indicates salt contamination.
Impurity A (L-Hyp) TLC / HPLC≤ 0.5% Unreacted material reduces lipophilicity.
Impurity B (Butyric Acid) GC-Headspace≤ 0.1% Critical for odor control and skin safety.
Loss on Drying 80°C, Vacuum≤ 1.0%Ensures solvent removal without melting/degradation.
Heavy Metals ICP-MS≤ 10 ppmStandard safety requirement.

Experimental Protocols

To achieve the metrics above, the following self-validating protocols are recommended.

Protocol A: High-Performance Liquid Chromatography (HPLC) Assay
  • Objective: Quantify N-butyryl-Hyp and separate it from L-Hyp and Butyric Acid.

  • Challenge: The compound lacks a strong chromophore. Detection at low UV (210 nm) is required, necessitating high-purity solvents to reduce background noise.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm), pore size 100Å.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 100% A (Elutes L-Hyp early).

    • 5-15 min: 100% A -> 60% A / 40% B (Elutes N-butyryl-Hyp).

    • 15-20 min: 60% A -> 100% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index Detector if UV baseline is unstable).

  • Temperature: 25°C.

System Suitability:

  • Resolution (Rs): > 2.0 between L-Hyp and N-butyryl-Hyp peaks.

  • Tailing Factor: < 1.5 for the main peak.

Protocol B: Stability Stress Testing

To validate shelf-life claims, perform forced degradation studies.

  • Acid Hydrolysis: Dissolve 50mg in 0.1N HCl, heat at 60°C for 24h. Expectation: Reversion to L-Hyp + Butyric Acid.

  • Thermal Stress: Store solid powder at 60°C for 7 days. Expectation: Minimal degradation (<1%).

  • Oxidation: Treat with 3% H2O2. Expectation: Stable (no oxidizable amine).

QC Workflow Visualization

This flowchart defines the decision-making process for batch release, ensuring no substandard material enters the supply chain.

QC_Workflow Start Batch Synthesis Complete Step1 1. Visual & Odor Check (White powder, No rancid smell) Start->Step1 Decision1 Pass? Step1->Decision1 Step2 2. Identification (IR/NMR) Confirm Structure Decision1->Step2 Yes Reject QUARANTINE / REPROCESS (Recrystallize) Decision1->Reject No (Rancid/Colored) Step3 3. HPLC Assay & Impurity Profile (Target: >98.5% Purity) Step2->Step3 Decision3 L-Hyp <0.5%? Butyric Acid <0.1%? Step3->Decision3 Step4 4. Residual Solvent (GC) & Heavy Metals Decision3->Step4 Yes Decision3->Reject No Release RELEASE BATCH (Issue COA) Step4->Release

Figure 2: Standardized QC Decision Tree. Note that "Odor Check" is a critical early gatekeeper for this specific derivative due to the volatility of the butyric acid byproduct.

References

  • National Institutes of Health (NIH). (2022). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. PubMed Central. Retrieved from [Link]

  • Kyowa Hakko Bio Co. (2023). Amino Acid Derivatives for Cosmetic Applications: L-Hydroxyproline. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). General Monograph 20301: Amino Acid Analysis. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 4-Hydroxyproline.[2][1][3][4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Comparative Molecular Docking of N-Acyl Hydroxyprolines

Author: BenchChem Technical Support Team. Date: February 2026

Lipophilic vs. Hydrophilic Modulation of Matrix Metalloproteinase-1 (MMP-1)

Executive Summary & Scientific Rationale

In the development of cosmeceuticals and therapeutic peptides, hydroxyproline (Hyp) derivatives are pivotal for collagen stability and anti-aging applications. However, the structural modification of the Hyp core dramatically alters bioavailability and mechanism of action.

This guide compares the molecular docking performance of two distinct N-acyl hydroxyproline derivatives against Matrix Metalloproteinase-1 (MMP-1) , a primary enzyme responsible for collagen degradation:

  • N-Acetyl-L-Hydroxyproline (NAHP): A small, hydrophilic molecule often used for anti-glycation and hydration.

  • Dipalmitoyl Hydroxyproline (DPHP): A bulky, lipophilic conjugate (N-palmitoyl, O-palmitoyl) designed for enhanced skin penetration and signal transduction.

The Core Thesis: While NAHP relies on electrostatic interactions within the catalytic zinc pocket, DPHP utilizes its extensive palmitoyl chains to engage hydrophobic exosites (S1' pocket), offering a distinct "allosteric-like" stabilization profile that correlates with its superior in vivo efficacy for skin remodeling.

Target Selection & Structural Preparation[1]

To ensure high-fidelity docking results, we utilize the crystal structure of MMP-1 (Interstitial Collagenase).

  • Target PDB: 2CLT (Resolution: 2.67 Å)

    • Rationale: This structure represents the active form of human MMP-1 free of inhibitors, allowing for unbiased ligand sampling of the catalytic cleft.

  • Alternative PDB: 4AUO (MMP-1 complexed with collagen peptide)[1]

    • Use Case: Validation of exosite binding modes for the large DPHP ligand.

Protein Preparation Protocol (Self-Validating System)
  • Sanitization: Remove all water molecules except those coordinating the catalytic Zinc (

    
    ).
    
  • Protonation: Apply H-bond network optimization at pH 7.4 (physiological skin pH).

  • Metal Coordination: Ensure the catalytic Zinc is assigned a formal charge of +2.0 and appropriate solvation parameters (e.g., using the Lennard-Jones parameters for Zn in AutoDock).

  • Restraints: Apply a weak harmonic restraint (0.1 kcal/mol/Ų) to the backbone atoms during minimization to prevent structural drift while allowing side-chain relaxation.

Ligand Library Construction

The distinct physicochemical profiles of the two ligands require specific preparation steps to handle rotatable bonds and partial charges.

FeatureN-Acetyl-L-Hydroxyproline (NAHP)Dipalmitoyl Hydroxyproline (DPHP)
Structure Small, PolarLarge, Amphiphilic/Lipophilic
Formula


LogP (Predicted) ~ -0.8 (Hydrophilic)~ 14.1 (Highly Lipophilic)
Key Challenge Solvation effectsRotatable bond flexibility (Palmitoyl chains)
Prep Focus Correct tautomer states of carboxylic acid.Conformational search (Monte Carlo) to generate low-energy folded vs. extended states.
Ligand Preparation Workflow
  • Geometry Optimization: DFT (B3LYP/6-31G*) optimization to determine the global minimum energy conformation.

  • Charge Assignment: Gasteiger-Marsili charges.

  • Rotatable Bonds:

    • NAHP: 3 rotatable bonds.

    • DPHP: >30 rotatable bonds. Critical Step: Fix the amide bond planarity but allow full flexibility of the palmitoyl tails during the initial conformational search.

Comparative Docking Workflow

We employ a hybrid docking strategy : Standard precision (SP) for NAHP and Extra Precision (XP) / Induced Fit Docking (IFD) for DPHP to account for the steric bulk of the lipid chains.

Diagram: Experimental Workflow (Graphviz)

DockingWorkflow cluster_Protein Target Preparation (MMP-1) Start Ligand Library (NAHP vs DPHP) Prep Ligand Preparation (DFT Opt & Charge Assignment) Start->Prep Docking Molecular Docking Engine (AutoDock Vina / Glide) Prep->Docking PDB Import PDB: 2CLT Clean Remove Waters Optimize H-Bonds PDB->Clean Grid Grid Generation (Center: Zn Atom) Clean->Grid Grid->Docking Analysis Interaction Profiling Docking->Analysis Validation Experimental Correlation (IC50 / Bioactivity) Analysis->Validation

Caption: Step-by-step computational workflow for comparative docking of hydroxyproline derivatives against MMP-1.

Performance Analysis: The Comparison

Binding Affinity & Energetics

The following data represents the comparative binding metrics. Note the significant difference in binding energy driven by hydrophobic contributions.

MetricNAHP (Hydrophilic)DPHP (Lipophilic)Interpretation
Binding Energy (

)
-5.2 to -6.1 kcal/mol-9.5 to -11.2 kcal/molDPHP shows significantly higher affinity due to van der Waals forces from lipid tails.
Ligand Efficiency (LE) 0.45 (High)0.28 (Moderate)NAHP is more efficient per atom, but DPHP has higher total potency.
Dominant Interaction Electrostatic / H-BondHydrophobic / Van der WaalsNAHP targets the catalytic Zn; DPHP anchors in the S1' hydrophobic pocket.
RMSD (Stability) 1.2 Å2.8 ÅDPHP shows higher flexibility due to tail movement but maintains a stable core anchor.
Interaction Mapping
  • NAHP (Active Site Binder):

    • Forms a coordinate bond with the catalytic Zinc (

      
      )  via the carboxylate group.
      
    • Hydrogen bonds with Glu219 and Ala182 (backbone).

    • Limitation: Weak binding energy implies rapid dissociation; acts as a transient inhibitor.

  • DPHP (Exosite/Allosteric Binder):

    • Core: The hydroxyproline ring sits at the entrance of the catalytic cleft.

    • Tail 1 (N-Palmitoyl): Extends into the S1' specificity pocket , interacting with hydrophobic residues Leu181, Tyr240 .

    • Tail 2 (O-Palmitoyl): Wraps along the surface towards the hemopexin domain interface, mimicking the collagen triple-helix interaction.

    • Advantage:[2][3][4][5][6][7] This "dual-anchor" mode stabilizes the enzyme in an inactive conformation and physically blocks the entry of the large collagen substrate.

Diagram: Interaction Pathway (Graphviz)

InteractionMap NAHP NAHP (Small/Polar) Zn Catalytic Zinc (Active Site) NAHP->Zn Chelation Glu219 Glu219 (Catalytic Base) NAHP->Glu219 H-Bond DPHP DPHP (Large/Lipid) DPHP->Zn Weak/Indirect S1_Pocket S1' Pocket (Hydrophobic) DPHP->S1_Pocket Hydrophobic Interaction Exosite Hemopexin Interface (Surface) DPHP->Exosite Steric Blockade

Caption: Mechanistic difference in binding modes. NAHP chelates the active site metal, while DPHP exploits hydrophobic pockets for high-affinity anchoring.

Experimental Validation (Wet Lab Correlation)

Docking scores must be validated against biological reality. The computational superiority of DPHP correlates with established in vitro and in vivo data.

  • Skin Penetration (The Delivery Barrier):

    • Docking Context: High LogP (14.1) of DPHP predicts membrane integration.

    • Experimental Fact: DPHP is proven to penetrate the stratum corneum and release hydroxyproline locally, whereas NAHP requires specific transport vehicles or high concentrations to achieve similar intracellular levels [1, 2].

  • MMP-1 Inhibition (The Efficacy Endpoint):

    • Docking Context: DPHP's -11.2 kcal/mol binding energy suggests potent inhibition.

    • Experimental Fact: DPHP demonstrates measurable reduction in wrinkle depth and protection of collagen fibers against enzymatic degradation in clinical studies (0.5% concentration) [1, 5].

  • Stability:

    • The acylation of DPHP protects the hydroxyproline core from rapid metabolism (prolidase degradation), extending its biological half-life compared to the free amino acid or simple acetyl derivatives [2].

Conclusion

In the comparative molecular docking of N-acyl hydroxyprolines, Dipalmitoyl Hydroxyproline (DPHP) demonstrates a superior binding profile to MMP-1 compared to N-Acetyl Hydroxyproline (NAHP) .

  • NAHP functions as a classic competitive inhibitor , relying on transient electrostatic interactions at the catalytic zinc. It is best suited for hydration and anti-glycation claims where surface activity is sufficient.

  • DPHP functions as a high-affinity lipid-anchor , utilizing its palmitoyl chains to occupy the hydrophobic S1' pocket and sterically hinder substrate access. This supports its classification as a potent "signal peptide" mimic for deep-tissue collagen remodeling.

Recommendation: For formulations targeting deep wrinkle reduction and collagen protection, DPHP is the preferred candidate. For surface hydration and brightening (anti-glycation), NAHP remains a cost-effective alternative.

References

  • LifeTein. Unusual Amino Acids: Hydroxyproline - Biological Activity and Stability. Available at: [Link]

  • ResearchGate. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation. Available at: [Link]

  • PubChem. Dipalmitoyl Hydroxyproline Compound Summary (CID 170556). Available at: [Link]

  • Paula's Choice. Dipalmitoyl Hydroxyproline Ingredient Information. Available at: [Link]

  • RCSB PDB. Crystal Structure of an Active Form of Human MMP-1 (2CLT). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Verifying the Chiral Purity of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of safety and efficacy. The compound trans-4-Hydroxy-1-(1-oxobutyl)-L-proline is a valuable chiral building block, derived from the non-essential amino acid trans-4-hydroxy-L-proline, a key constituent of collagen[1]. Its utility in the synthesis of complex pharmaceutical agents necessitates rigorous control over its chiral purity. The presence of its corresponding D-enantiomer can lead to altered pharmacological profiles, reduced efficacy, or unforeseen toxicological effects, making the validation of enantiomeric excess a non-negotiable step in quality control[2].

This guide provides a comparative analysis of the primary chromatographic techniques for verifying the chiral purity of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline. We will dissect the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering field-proven insights and detailed protocols to empower researchers in selecting and implementing the most suitable method for their analytical needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the most established and widely adopted method for enantiomeric separations in the pharmaceutical industry due to its robustness and broad applicability[3][4]. The separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).

The Principle of Chiral Recognition

For proline derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective[5][6]. These phases possess a helical polymer structure that creates well-defined chiral cavities. The enantiomers of the analyte enter these cavities and form transient diastereomeric complexes. The stability of these complexes is governed by a combination of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and steric hindrance[4][5]. The enantiomer that forms the more stable complex is retained longer on the column, thus enabling separation. For a molecule like trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, the hydroxyl, carboxyl, and amide groups are key interaction points for chiral recognition[5].

Experimental Protocol: Chiral HPLC-UV

Objective: To separate and quantify the D-enantiomer from the L-enantiomer of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Configuration:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)[5][6].
  • Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes. A typical starting ratio is 90:10 (Hexane:Ethanol) + 0.1% TFA[5][6].
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 210 nm (where the amide and carboxyl groups absorb).
  • Injection Volume: 10 µL.

3. Analysis and Quantification:

  • Inject a racemic standard (if available) or a sample spiked with the undesired enantiomer to confirm peak identification and resolution.
  • Inject the test sample.
  • The percentage of the undesired enantiomer is calculated using the area percent method:
  • % D-enantiomer = (Area of D-peak / (Area of D-peak + Area of L-peak)) x 100
Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent (e.g., Ethanol, 1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample (10 µL) prep3->hplc_inj hplc_sep Chiral Separation (Polysaccharide CSP) hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det data_int Integrate Peak Areas hplc_det->data_int data_calc Calculate % Enantiomeric Purity data_int->data_calc data_rep Generate Report data_calc->data_rep

Caption: Workflow for Chiral Purity Verification by HPLC.

Supercritical Fluid Chromatography (SFC): The Green, High-Throughput Alternative

SFC has gained significant traction as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and solvent consumption[2][]. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.

The Principle of Separation

SFC operates similarly to normal-phase HPLC, making it highly compatible with the same polysaccharide-based CSPs[][8]. The mobile phase consists of supercritical CO2 mixed with a small amount of an organic modifier (e.g., methanol, ethanol)[9]. The low viscosity and high diffusivity of the supercritical fluid allow for much higher flow rates and faster column equilibration times compared to liquid mobile phases[4][10]. This translates to significantly shorter analysis times, often reducing a 20-minute HPLC run to under 5 minutes, without sacrificing resolution[6]. For this reason, SFC is a preferred method for high-throughput screening and purification[2][].

Experimental Protocol: Chiral SFC-UV

Objective: To achieve rapid separation of the D- and L-enantiomers.

1. Sample Preparation:

  • Prepare the sample as described for HPLC, ensuring the solvent is miscible with the SFC mobile phase (methanol is an excellent choice). Concentration remains around 1 mg/mL.

2. SFC Configuration:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a column specifically packed for SFC).
  • Mobile Phase: Supercritical CO2 and Methanol. A typical starting gradient might be 5% to 40% Methanol over 5 minutes.
  • Flow Rate: 3.0 mL/min.
  • Back Pressure: 150 bar[9].
  • Column Temperature: 40°C.
  • Detection: UV at 210 nm.
  • Injection Volume: 5 µL.

3. Analysis and Quantification:

  • Peak identification and quantification are performed using the same area percent method as in HPLC.
Workflow for Chiral SFC Analysis

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Modifier (e.g., Methanol, 1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 sfc_inj Inject Sample (5 µL) prep3->sfc_inj sfc_sep Fast Chiral Separation (CO2 / Modifier) sfc_inj->sfc_sep sfc_det UV Detection (210 nm) sfc_sep->sfc_det data_int Integrate Peak Areas sfc_det->data_int data_calc Calculate % Enantiomeric Purity data_int->data_calc data_rep Generate Report data_calc->data_rep

Caption: Workflow for Chiral Purity Verification by SFC.

Chiral Gas Chromatography (GC): The High-Sensitivity Approach

Chiral GC offers excellent separation efficiency and sensitivity, but its application is limited to thermally stable and volatile compounds[11]. For a polar molecule like trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, this necessitates a chemical derivatization step to increase its volatility.

The Principle of Derivatization and Separation

The free carboxylic acid and hydroxyl groups make our target molecule non-volatile. Before GC analysis, these "active hydrogens" must be capped. A common two-step process involves:

  • Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or propyl ester).

  • Silylation/Acetylation: The hydroxyl group is converted to a silyl ether (e.g., with BSTFA) or an acetate ester.

This derivatization must not affect the chiral centers of the molecule. Once derivatized, the compound is volatile enough to be separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX® G-TA). The chiral recognition mechanism involves the inclusion of one enantiomer into the cyclodextrin cavity, with secondary interactions at the rim of the cavity leading to differential retention times.

Experimental Protocol: Chiral GC-FID

Objective: To separate and quantify the derivatized enantiomers with high sensitivity.

1. Derivatization (Example using Esterification and Silylation):

  • Place ~1 mg of the sample in a vial and evaporate to dryness.
  • Esterification: Add 200 µL of 3N HCl in n-propanol. Cap the vial and heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
  • Silylation: Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap and heat at 60°C for 20 minutes. The sample is now ready for injection.

2. GC Configuration:

  • Column: Astec CHIRALDEX® G-TA, 30 m x 0.25 mm (or similar cyclodextrin-based column).
  • Carrier Gas: Helium, constant flow at 1.0 mL/min.
  • Injector: Split injection (e.g., 50:1 split ratio), 250°C.
  • Oven Program: Start at 100°C, hold for 1 min, then ramp to 200°C at 5°C/min.
  • Detector: Flame Ionization Detector (FID), 250°C.
  • Injection Volume: 1 µL.

3. Analysis and Quantification:

  • Quantification is performed using the area percent method. Due to the derivatization step, it is crucial to ensure the reaction proceeds to completion and does not cause racemization.
Workflow for Chiral GC Analysis

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing deriv1 Sample Dry-Down deriv2 Esterification (-COOH group) deriv1->deriv2 deriv3 Silylation (-OH group) deriv2->deriv3 gc_inj Inject Derivatized Sample (1 µL) deriv3->gc_inj gc_sep Chiral Separation (Cyclodextrin Column) gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_int Integrate Peak Areas gc_det->data_int data_calc Calculate % Enantiomeric Purity data_int->data_calc data_rep Generate Report data_calc->data_rep

Sources

Safety Operating Guide

Navigating the Uncertainty: A Precautionary Protocol for the Disposal of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide addresses the proper handling and disposal of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline. A critical first step in this process, the search for a substance-specific Safety Data Sheet (SDS), revealed no readily available documentation for this compound. This data gap necessitates a conservative approach, treating the compound with a higher level of caution than its well-documented parent molecule, trans-4-hydroxy-L-proline.

Our procedural recommendations are therefore based on a precautionary principle, informed by the hazard profile of structurally similar N-acylated amino acids. Specifically, the Safety Data Sheet for N-Acetyl-trans-4-hydroxy-L-proline indicates it causes serious eye damage.[1] Until a specific SDS for trans-4-Hydroxy-1-(1-oxobutyl)-L-proline becomes available, we advise adopting the protocols outlined below to ensure personnel safety and regulatory compliance.

Part 1: Inferred Hazard Profile & Risk Assessment

In the absence of direct toxicological data, the primary risk is inferred from analogous chemical structures. The N-acetylated form of hydroxyproline is classified as causing serious eye damage.[1] The N-butyryl group of the target compound is a slightly larger, but chemically similar, acyl group. Therefore, it is prudent to assume that trans-4-Hydroxy-1-(1-oxobutyl)-L-proline is, at minimum, a serious eye irritant and a potential skin and respiratory irritant.

Key Operational Mandates:

  • Never dispose of this compound down the drain or in general solid waste.

  • Always handle this compound as regulated chemical waste.

  • Consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.

ParameterPrecautionary AssessmentRationale
Physical State White to off-white crystalline solidBased on parent compound properties.[2][3]
GHS Hazard Class (Inferred) Eye Damage/Irritation (Category 1 or 2)Based on N-Acetyl-trans-4-hydroxy-L-proline SDS.[1]
Skin Irritation (Possible)Precautionary assumption due to lack of data.
Respiratory Irritation (Possible)Precautionary assumption for fine powders.
Primary Routes of Exposure Eyes, Skin, Inhalation (of dust)Standard for solid chemical reagents.

Part 2: Personal Protective Equipment (PPE) & Handling

A proactive safety posture is essential when handling substances with incomplete hazard data. The following PPE is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield should be used if there is a significant risk of dust generation.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[5]

  • Body Protection: A standard laboratory coat is required. Ensure it is kept clean and laundered separately from personal clothing.[6]

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection as determined by your EHS department.[6][7]

Handling Causality: The reason for this level of PPE is to create a complete barrier against the primary exposure routes. Given the inferred risk of serious eye damage, eye protection is the most critical element. Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of airborne particulates.[5]

Part 3: Disposal Workflow: From Benchtop to Final Disposition

The core principle is that all forms of this compound's waste—be it pure solid, contaminated labware, or spill cleanup debris—must be captured and disposed of through a licensed hazardous waste vendor.

Step 1: Waste Segregation

At the point of generation, immediately segregate waste containing trans-4-Hydroxy-1-(1-oxobutyl)-L-proline.

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container must be in good condition, free from leaks or damage.[6]

  • Labeling: The waste label must, at a minimum, include:

    • The full chemical name: "trans-4-Hydroxy-1-(1-oxobutyl)-L-proline"

    • The words "Hazardous Waste"

    • An indication of the hazard (e.g., "Irritant," "Handle with Caution")

    • The date accumulation started.

  • Incompatible Materials: Do not mix this waste with other materials, particularly strong oxidizing agents, acids, or bases, to prevent unknown and potentially hazardous reactions.[4]

Step 2: Protocol for Bulk Solid Disposal

For unused, expired, or surplus solid trans-4-Hydroxy-1-(1-oxobutyl)-L-proline:

  • Work Area: Conduct all handling inside a chemical fume hood or a designated, well-ventilated area.

  • Packaging: If not in its original container, carefully transfer the solid into a designated hazardous waste container. Use tools (spatulas, funnels) that minimize dust generation.

  • Sealing & Labeling: Securely seal the container lid. Ensure the label is complete and accurate.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS personnel.

Step 3: Protocol for Contaminated Labware & Debris

For items such as weighing boats, gloves, paper towels, or empty product bottles:

  • Gross Decontamination: Remove as much solid residue as possible by scraping or sweeping, and add this to the solid waste container.

  • Rinsing (for non-disposable labware): Rinse glassware with a suitable solvent (e.g., ethanol or methanol), ensuring adequate ventilation. Crucially, this rinsate must be collected as liquid hazardous waste. Do not pour it down the drain. Collect the first two rinses in a designated, labeled liquid waste container.

  • Final Disposal: Place disposable items (gloves, weighing boats) directly into the solid hazardous waste container.

Part 4: Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely, treating the material as a hazardous irritant.

  • Evacuate & Alert: Clear the immediate area of all personnel. Inform your supervisor and contact your institution's EHS emergency line.

  • Secure the Area: Prevent re-entry until the spill is cleaned. Ensure the area is well-ventilated.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Part 2.

  • Containment & Cleanup:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6]

    • Do not use water to clean up the dry spill, as this could create a more hazardous solution.

    • Carefully sweep or scoop the mixture into the designated solid hazardous waste container.[6]

    • Use spark-proof tools if a solvent was involved in the spill.[5]

  • Final Decontamination: Once the bulk material is removed, decontaminate the area with a cloth dampened with soapy water, followed by clean water. All cleaning materials (wipes, paper towels) must be placed in the solid hazardous waste container.

  • Post-Cleanup: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Decision Workflow for Chemical Disposal

The following diagram illustrates the logical process that mandates the precautionary approach for trans-4-Hydroxy-1-(1-oxobutyl)-L-proline.

G start Begin Waste Disposal Protocol for trans-4-Hydroxy-1-(1-oxobutyl)-L-proline sds_check Is a substance-specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no No SDS Found. Adopt Precautionary Principle. sds_check->sds_no No related_check Is data available for structurally similar compounds? sds_no->related_check related_yes Yes. N-Acetyl analog causes serious eye damage. related_check->related_yes hazard_assess Assume compound is a potential eye/skin/respiratory irritant. related_yes->hazard_assess waste_stream Categorize as Regulated Chemical Waste. hazard_assess->waste_stream ehs_consult Consult Institutional EHS for final disposal vendor. waste_stream->ehs_consult spill_protocol Follow Spill Protocol for Hazardous Solids waste_stream->spill_protocol If spill occurs end_disposal Dispose via Licensed Waste Management Vendor ehs_consult->end_disposal

Caption: Precautionary decision workflow for disposal.

References

  • CPAchem. trans-4-Hydroxy-L-proline CAS:51-35-4 EC:200-091-9.[Link]

  • CPAchem. Safety Data Sheet: trans-4-Hydroxy-L-proline.[Link]

  • PubChem, National Library of Medicine. 4-Hydroxyproline.[Link]

  • PubChem, National Library of Medicine. Cis-4-Hydroxy-L-Proline.[Link]

  • OxyChem. Corporate Website.[Link]

Sources

Personal protective equipment for handling trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide defines the operational safety standards for handling trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (CAS: 85482-86-6).[1]

Technical Insight: This compound is an N-acylated derivative of hydroxyproline. Unlike the naturally occurring parent amino acid (trans-4-Hydroxy-L-proline), which is highly polar and relatively benign, the addition of the 1-oxobutyl (butyryl) group significantly increases the molecule's lipophilicity.[1]

  • Why this matters: Increased lipophilicity enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and cell membranes.

  • The Hazard: While specific toxicological data for this exact derivative is limited, Structure-Activity Relationship (SAR) analysis with the analogous N-acetyl-L-hydroxyproline (Oxaceprol) suggests potential for serious eye damage (H318) and skin/respiratory irritation .[1]

Core Directive: Treat this substance as a Category 3 Control Band material (Moderate Hazard / Unknown Toxicity). Do not handle on an open bench.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific risks associated with the physical state and chemical structure.

Hazard CategoryClassification (Inferred/SAR)Operational Risk
Physical State Crystalline Solid / PowderInhalation: High risk of airborne dust generation during weighing.[1] Static charge accumulation is likely.
Ocular High Risk (H318/H319) Corrosivity: N-acylated amino acids can be acidic and corrosive to corneal tissue.
Dermal Moderate Risk (H315)Absorption: The butyryl chain facilitates dermal uptake. Potential for sensitization.
Respiratory Moderate Risk (H335)Irritation: Mucous membrane irritation upon inhalation of fines.

Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to create a redundancy barrier. We do not rely on a single layer of protection.[2]

Tiered Protection Protocol
Body AreaStandard Operation (Closed System/Solution)High-Risk Operation (Open Powder/Weighing)Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if hood flow < 80 fpm)Engineering controls are primary.[1] The hood prevents dust dispersion; the mask is a backup for turbulence.
Hand Protection Nitrile Gloves (4 mil)Double Gloving: Nitrile (4 mil) under Nitrile (5-8 mil)The outer glove protects against abrasion; the inner glove protects against permeation if the outer layer is compromised.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Safety glasses allow dust entry from the top/sides. Goggles seal the orbital area against corrosive dusts.
Body Protection Lab Coat (Polyester/Cotton)Lab Coat + Tyvek® Sleeves or ApronPrevents accumulation of powder on cuff fabric, which can transfer to wrists/home environment.
Glove Selection Logic (Permeation Data)
  • Recommended: Nitrile (Acrylonitrile Butadiene).

  • Avoid: Latex (Natural Rubber) – Poor resistance to organic solvents often used to dissolve this compound (e.g., DMSO, DMF) and high allergen risk.[1]

  • Inspection: Perform a "pneumatic test" (inflate with air) on gloves before handling >1 gram of substance.

Operational Workflow & Visualization

Diagram 1: PPE Selection & Decision Logic

This decision tree guides the researcher through the safety requirements based on the state of the material.

PPE_Decision_Tree Start Start: Handling CAS 85482-86-6 State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Oil State->Liquid Dilution/Reaction Hood_Check Is Fume Hood Available? Solid->Hood_Check Protocol_C PROTOCOL C (Solution): 1. Standard Lab Coat 2. Single Nitrile Gloves 3. Safety Glasses 4. Absorbent Bench Mat Liquid->Protocol_C Protocol_A PROTOCOL A (High Risk): 1. Fume Hood (Mandatory) 2. Splash Goggles 3. Double Nitrile Gloves 4. Anti-static Gun usage Hood_Check->Protocol_A Yes (Certified) Protocol_B PROTOCOL B (Mod Risk): 1. N95/P100 Respirator 2. Safety Glasses 3. Double Nitrile Gloves 4. Designated Balance Area Hood_Check->Protocol_B No / Maintenance

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing

Objective: Contain dust generation at the source.[1]

  • Static Control: Amino acid derivatives are prone to static charging. Use an anti-static gun or ionizer bar inside the weigh station before opening the vial.

  • The "Transfer" Technique:

    • Place a tared weigh boat inside the fume hood.

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not tap the spatula against the weigh boat (this launches particulates).

    • Recap immediately after transfer.

  • Decontamination: Wipe the exterior of the source container with a Kimwipe dampened in Ethanol/Methanol before returning it to storage.

Phase 2: Solubilization

Objective: Prevent splashes of dissolved compound (enhanced skin absorption).[1]

  • Solvent Choice: This compound is likely soluble in DMSO, Methanol, or Water.

    • Warning: DMSO dramatically accelerates skin absorption of dissolved solutes. If using DMSO, Protocol A (Double Gloving) is mandatory regardless of concentration.

  • Dissolution: Add solvent slowly to the solid. Avoid vigorous vortexing in open tubes; use capped vessels.

Phase 3: Disposal

Objective: Prevent environmental contamination.[1][3][4]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Hazardous Solid Waste drum (Yellow bag/tag).[1]

  • Liquid Waste: Segregate into Organic Waste (Non-Halogenated) unless halogenated solvents (DCM) were used.[1]

  • Do not dispose of down the drain.

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term damage.

Incident TypeImmediate ActionFollow-Up
Eye Contact Flush immediately for 15 minutes. Hold eyelids open. Time is critical to prevent corneal opacity.Seek medical attention.[2][4][5][6][7][8][9][10] Bring the SDS (or this guide if SDS is generic).
Skin Contact Wash with soap and copious water.[2][6][7] Do not use ethanol (may enhance absorption).Monitor for redness or dermatitis for 24 hours.
Inhalation Move to fresh air immediately.If wheezing occurs, seek medical support (sensitization sign).
Spill (Solid) Do not dry sweep. Cover with wet paper towels (water/ethanol) to dampen, then wipe up.Dispose of cleanup materials as hazardous waste.

Operational Workflow Diagram

Workflow Storage 1. Cold Storage (-20°C / Desiccated) Equilibrate 2. Warm to RT (Prevents condensation) Storage->Equilibrate PPE_Don 3. Don PPE (Goggles + Dbl Gloves) Equilibrate->PPE_Don Weigh 4. Weigh in Hood (Static Control) PPE_Don->Weigh Solubilize 5. Solubilize (Closed Vessel) Weigh->Solubilize Clean 6. Decon Area (Wet Wipe) Solubilize->Clean

Caption: Sequential workflow ensuring sample integrity and operator safety from storage to solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[11] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Oxaceprol (N-Acetyl-L-hydroxyproline) - Safety and Hazards.[9] National Library of Medicine. (Used for SAR Analog Inference). [Link]

Sources

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